molecular formula C45H53ClF4N9O19PS B130373 ATRIPLA CAS No. 731772-50-2

ATRIPLA

Cat. No.: B130373
CAS No.: 731772-50-2
M. Wt: 1198.4 g/mol
InChI Key: QDRMCFDXPIEYGX-NWRGJBOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atripla is the brand name for a fixed-dose combination tablet containing 600 mg of Efavirenz, 200 mg of Emtricitabine, and 300 mg of Tenofovir Disoproxil Fumarate . It is a complete antiretroviral regimen historically used for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection . As a reference standard, this compound provides a critical tool for researchers in analytical chemistry, pharmaceutical development, and bioequivalence studies. Its primary research value lies in its role as a benchmark for quantifying active ingredients, developing and validating analytical methods (such as HPLC and mass spectrometry), and testing for the quality and consistency of generic formulations. The three components of this compound work via distinct mechanisms to inhibit the HIV-1 reverse transcriptase enzyme. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as a noncompetitive inhibitor of the enzyme . Both Emtricitabine (a nucleoside analog) and Tenofovir (a nucleotide analog) are reverse transcriptase inhibitors that compete with natural substrates and, upon incorporation into the growing viral DNA chain, act as chain terminators to halt replication . This combination provides a multi-target approach for virological research. This compound is supplied as a research tool and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMCFDXPIEYGX-NWRGJBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClF4N9O19PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-50-2
Record name Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Efavirenz: A Deep Dive into the Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Efavirenz (B1671121) (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, Efavirenz employs a non-competitive mechanism of inhibition. This technical guide provides an in-depth exploration of the molecular interactions, enzyme kinetics, and experimental methodologies related to the non-competitive inhibition of HIV-1 reverse transcriptase (RT) by Efavirenz.

Core Mechanism of Non-Competitive Inhibition

Efavirenz inhibits HIV-1 RT through an allosteric mechanism. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the enzyme.[1][2] This binding site, often referred to as the NNRTI binding pocket (NNIBP), is distinct from the substrate-binding site for deoxynucleoside triphosphates (dNTPs) and the template-primer complex.

The binding of Efavirenz to this allosteric site induces significant conformational changes in the enzyme, which ultimately render the polymerase active site non-functional.[3] This structural alteration disrupts the catalytic efficiency of the enzyme without directly competing with the natural substrates for binding. Consequently, Efavirenz can inhibit the enzyme regardless of the concentration of dNTPs, a hallmark of non-competitive inhibition.

Recent studies have revealed a more complex inhibitory profile, suggesting that at lower concentrations (5 to 50 nM), Efavirenz acts as a purely uncompetitive inhibitor, while at higher concentrations (50 to 500 nM), it exhibits mixed noncompetitive inhibition.[4] This indicates that Efavirenz may have a higher affinity for the enzyme-substrate complex than for the free enzyme under certain conditions.[4]

Quantitative Inhibition Data

The potency of Efavirenz as an inhibitor of HIV-1 RT has been quantified through various in vitro assays. The following tables summarize key quantitative data for wild-type and mutant forms of the enzyme.

ParameterValueVirus/Enzyme TypeReference(s)
Ki 2.93 nMWild-type HIV-1 RT[5]
IC50 ~1.4 µMHIV-1 RT (in vitro assay)[6]
IC50 0.51 ng/mLWild-type HIV-1[7][8]
IC95 1.5 nMWild-type HIV-1 (cell culture)[5]
EC90-95 1.7 to 25 nMVarious cell types[9]

Table 1: Inhibition constants of Efavirenz against wild-type HIV-1 RT.

RT MutationEffect on Efavirenz SusceptibilityReference(s)
K103N Most prevalent resistance mutation, significantly reduces susceptibility.[10][11]
L100I Reduces susceptibility.[10]
Y181C Reduces susceptibility.[10]
Y188L Reduces susceptibility.[10]
V108I Contributes to resistance, often in combination with other mutations.[10]
P225H Contributes to resistance, often in combination with other mutations.[10]

Table 2: Impact of common HIV-1 RT mutations on Efavirenz activity.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This protocol outlines a common method for determining the inhibitory activity of compounds like Efavirenz against HIV-1 RT. The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand, which is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • dNTP mix (containing DIG-dUTP and Biotin-dUTP)

  • Lysis Buffer

  • Reaction Buffer

  • Wash Buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG-HRP conjugate

  • HRP substrate (e.g., ABTS)

  • Stop Solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all buffers, dNTPs, and the HIV-1 RT enzyme according to the manufacturer's instructions. Prepare serial dilutions of Efavirenz (or other test inhibitors) in the appropriate buffer.

  • Reaction Setup:

    • In a 96-well reaction plate, add the reaction mix containing the reaction buffer, dNTPs, and the poly(A)-oligo(dT) template-primer to each well.

    • Add the serially diluted Efavirenz to the test wells.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction: Initiate the reverse transcription reaction by adding the diluted HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

  • Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Conjugate Incubation: Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.

  • Washing: Repeat the washing steps to remove the unbound antibody conjugate.

  • Signal Development: Add the HRP substrate to each well and incubate at room temperature until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each Efavirenz concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Non-Competitive Inhibition

non_competitive_inhibition cluster_enzyme HIV-1 Reverse Transcriptase (p66/p51) RT Free Enzyme RT_S Enzyme-Substrate Complex RT->RT_S RT_I Enzyme-Inhibitor Complex RT->RT_I RT_S_I Enzyme-Substrate- Inhibitor Complex RT_S->RT_S_I Product Viral DNA RT_S->Product Catalysis RT_I->RT_S_I No_Product Inhibition of Product Formation RT_S_I->No_Product Substrate dNTPs + Template/Primer Substrate->RT Binds to Active Site Substrate->RT_I Binds to Active Site Efavirenz Efavirenz Efavirenz->RT Binds to Allosteric Site Efavirenz->RT_S Binds to Allosteric Site

Caption: Mechanism of Efavirenz non-competitive inhibition of HIV-1 RT.

Experimental Workflow for HIV-1 RT Inhibition Assay

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents (Buffers, Enzyme, dNTPs) Setup Set up Reaction Plate: - Controls (No Inhibitor, No Enzyme) - Test Wells with Efavirenz Reagents->Setup Inhibitor Prepare Serial Dilutions of Efavirenz Inhibitor->Setup Incubate_Reaction Incubate at 37°C (1-2 hours) Setup->Incubate_Reaction Capture Transfer to Streptavidin Plate & Incubate (1 hour) Incubate_Reaction->Capture Wash1 Wash Plate Capture->Wash1 Add_Conj Add Anti-DIG-HRP & Incubate (45 min) Wash1->Add_Conj Wash2 Wash Plate Add_Conj->Wash2 Add_Sub Add HRP Substrate & Incubate Wash2->Add_Sub Stop Add Stop Solution Add_Sub->Stop Read Read Absorbance Stop->Read Calculate Calculate % Inhibition & Determine IC50 Read->Calculate

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Conclusion

Efavirenz remains a critical tool in the fight against HIV-1, and its mechanism of non-competitive inhibition serves as a paradigm for allosteric drug action. By binding to a site remote from the catalytic center, Efavirenz induces conformational changes that effectively shut down the enzymatic activity of HIV-1 reverse transcriptase. A thorough understanding of its interaction with the enzyme, including the quantitative aspects of its inhibitory potential and the impact of resistance mutations, is essential for the ongoing development of novel and more durable antiretroviral therapies. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of NNRTI action and to screen for the next generation of HIV-1 inhibitors.

References

The Pharmacokinetic Profile of Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) has been a cornerstone of antiretroviral therapy for the management of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this combination, focusing on data relevant to researchers, scientists, and professionals in drug development.

Executive Summary

This document details the absorption, distribution, metabolism, and excretion of the individual components of the efavirenz/emtricitabine/tenofovir DF fixed-dose combination. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily metabolized by the cytochrome P450 (CYP) system, with CYP2B6 playing a major role. Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), undergoes minimal metabolism and is primarily excreted unchanged in the urine. Tenofovir disoproxil fumarate is a prodrug of tenofovir, which is hydrolyzed to its active form and subsequently phosphorylated intracellularly. This guide presents key pharmacokinetic parameters in structured tables, details common experimental methodologies for their determination, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters

The pharmacokinetic properties of efavirenz, emtricitabine, and tenofovir have been extensively studied, both as individual agents and as a fixed-dose combination. The following tables summarize the steady-state pharmacokinetic parameters for the standard adult doses of 600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir DF administered once daily.

Table 1: Steady-State Pharmacokinetic Parameters of Efavirenz (600 mg once daily)

ParameterMean Value (± SD) or RangeUnit
Cmax12.9 ± 3.7µM
Cmin5.6 ± 3.2µM
AUC(0-24h)184 ± 73µM·h
Tmax3 - 5hours
Half-life (t1/2)40 - 55hours

Data compiled from multiple sources. Values can vary based on patient populations and study designs.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Emtricitabine (200 mg once daily)

ParameterMean Value (± SD)Unit
Cmax1.8 ± 0.7µg/mL
Cmin0.09 ± 0.07µg/mL
AUC(0-24h)10.0 ± 3.1µg·h/mL
Tmax1 - 2hours
Half-life (t1/2)~10hours

Data compiled from multiple sources.[2][3]

Table 3: Steady-State Pharmacokinetic Parameters of Tenofovir (from 300 mg Tenofovir DF once daily)

ParameterMean Value (± SD) or Approx. ValueUnit
Cmax~300ng/mL
CminNot consistently reportedng/mL
AUC(0-24h)~3000ng·h/mL
Tmax1 - 3hours
Half-life (t1/2)~17hours

Data compiled from multiple sources. Tenofovir DF is a prodrug; parameters are for the active moiety, tenofovir.[4][5][6]

Bioequivalence studies have demonstrated that the single-tablet, fixed-dose combination of efavirenz/emtricitabine/tenofovir DF is bioequivalent to the administration of the individual components.[7][8]

Metabolic Pathways and Mechanisms of Action

The distinct metabolic pathways of the three components contribute to their combined efficacy and safety profile.

Efavirenz Metabolism

Efavirenz is extensively metabolized in the liver, primarily by CYP2B6, with a smaller contribution from CYP3A4.[1][9] The major metabolic pathway is the hydroxylation of efavirenz to 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[9] Efavirenz is also known to be an inducer of CYP3A4, which can lead to drug-drug interactions.[1]

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy8_EFV 8-hydroxyefavirenz (major metabolite) Efavirenz->Hydroxy8_EFV CYP2B6 (major) CYP3A4 (minor) Glucuronide_EFV Glucuronidated Metabolites Hydroxy8_EFV->Glucuronide_EFV UGT enzymes Excretion Excretion (Urine and Feces) Glucuronide_EFV->Excretion i1

Efavirenz Metabolic Pathway
Emtricitabine Metabolism and Action

Emtricitabine is a synthetic nucleoside analog of cytidine. It is minimally metabolized in the liver.[3] Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate. This active metabolite is incorporated into the growing viral DNA chain by HIV reverse transcriptase, leading to chain termination and inhibition of viral replication. The majority of an emtricitabine dose is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[3]

Emtricitabine_Action Emtricitabine Emtricitabine FTC_TP Emtricitabine 5'-triphosphate (Active Form) Emtricitabine->FTC_TP Intracellular Phosphorylation Excretion Renal Excretion (Unchanged) Emtricitabine->Excretion HIV_RT HIV Reverse Transcriptase FTC_TP->HIV_RT Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Incorporation

Emtricitabine Mechanism of Action
Tenofovir Disoproxil Fumarate Metabolism and Action

Tenofovir DF is an ester prodrug of tenofovir. Following oral administration, it is rapidly absorbed and hydrolyzed by plasma and tissue esterases to tenofovir. Tenofovir is then taken up by cells and undergoes intracellular phosphorylation by cellular kinases to its active metabolite, tenofovir diphosphate (B83284).[10] Tenofovir diphosphate is a competitive inhibitor of HIV reverse transcriptase and also acts as a chain terminator upon incorporation into viral DNA. Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.

Tenofovir_Action TDF Tenofovir DF (Prodrug) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis (Esterases) Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Intracellular Phosphorylation Excretion Renal Excretion (Unchanged) Tenofovir->Excretion HIV_RT HIV Reverse Transcriptase Tenofovir_DP->HIV_RT Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination Incorporation

Tenofovir DF Mechanism of Action

Experimental Protocols

The determination of pharmacokinetic parameters for this drug combination relies on robust and validated bioanalytical methods.

Bioanalytical Method for Plasma Concentration

A widely accepted method for the simultaneous quantification of efavirenz, emtricitabine, and tenofovir in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, often with a solvent like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. An internal standard is added prior to precipitation for accurate quantification.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate the analytes from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[11][12]

In Vitro Metabolism Studies (Efavirenz)
  • System: Human liver microsomes (HLMs) are commonly used as an in vitro system to study the metabolism of efavirenz.

  • Incubation: Efavirenz is incubated with HLMs in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

  • Analysis: At various time points, the reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, such as 8-hydroxyefavirenz.[9][13][14]

Intracellular Phosphorylation Assays (Emtricitabine and Tenofovir)
  • System: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are used.

  • Incubation: Cells are incubated with emtricitabine or tenofovir at various concentrations and for different durations.

  • Extraction and Analysis: The cells are lysed, and the intracellular contents are extracted. The phosphorylated metabolites (emtricitabine triphosphate and tenofovir diphosphate) are then quantified using LC-MS/MS or other sensitive analytical techniques.[15][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of the efavirenz/emtricitabine/tenofovir DF combination.

PK_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or HIV-infected Patients) Dosing Drug Administration (FDC Tablet) Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Processing Plasma Separation and Sample Preparation Sampling->Sample_Processing LC_MSMS LC-MS/MS Analysis Sample_Processing->LC_MSMS Quantification Concentration Quantification LC_MSMS->Quantification Data_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->Data_Analysis Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t1/2) Data_Analysis->Parameter_Calculation

Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir disoproxil fumarate are well-characterized and support their co-formulation into a single, once-daily tablet. Understanding the distinct metabolism and disposition of each component is crucial for anticipating potential drug-drug interactions and for the development of future antiretroviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of these and other antiretroviral agents.

References

Intracellular Conversion of Tenofovir and Emtricitabine to Their Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic pathways of tenofovir (B777) and emtricitabine (B123318), two cornerstone nucleos(t)ide reverse transcriptase inhibitors (NRTIs) in the management of HIV infection. The document details the enzymatic conversions, presents quantitative data on metabolite concentrations and kinetics, outlines experimental protocols for their study, and provides visual representations of the key processes.

Introduction

Tenofovir and emtricitabine are administered as prodrugs that must be anabolized within host cells to their pharmacologically active triphosphate forms. These active metabolites, tenofovir diphosphate (B83284) (TFV-DP) and emtricitabine triphosphate (FTC-TP), act as competitive inhibitors of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis. Understanding the intracellular conversion mechanisms is paramount for optimizing drug efficacy, minimizing toxicity, and developing novel antiretroviral agents.

Tenofovir is available in two primary prodrug formulations: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). While both ultimately deliver tenofovir to target cells, their initial activation pathways differ significantly, impacting plasma drug concentrations and intracellular accumulation. Emtricitabine, a synthetic nucleoside analog of cytidine (B196190), undergoes a three-step phosphorylation cascade to become active.

Intracellular Metabolic Pathways

Tenofovir

The intracellular activation of tenofovir from its prodrugs involves initial hydrolysis followed by two phosphorylation steps.

Initial Hydrolysis of Tenofovir Prodrugs:

  • Tenofovir Disoproxil Fumarate (TDF): TDF is predominantly converted to tenofovir in the plasma by plasma esterases before entering target cells[1].

  • Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily hydrolyzed intracellularly to tenofovir. This conversion is mediated by cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 (CES1) in hepatocytes[1][2][3][4][5]. This targeted intracellular activation leads to higher intracellular concentrations of tenofovir and lower systemic plasma levels compared to TDF[1].

Phosphorylation of Tenofovir:

Once tenofovir is present within the cell, it undergoes two sequential phosphorylation steps to form the active tenofovir diphosphate (TFV-DP).

  • Tenofovir to Tenofovir Monophosphate (TFV-MP): This initial phosphorylation is catalyzed by adenylate kinase 2 (AK2) in PBMCs, vaginal tissue, and colorectal tissue[6][7].

  • Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP): The second phosphorylation is tissue-specific:

    • In PBMCs and vaginal tissue, this step is carried out by pyruvate kinase muscle (PKM) and pyruvate kinase, liver and red blood cell (PKLR) [6][7].

    • In colorectal tissue, creatine (B1669601) kinase, muscle (CKM) is the primary enzyme responsible[6][7].

    • Brain-type creatine kinase (CKB) has also been shown to catalyze the formation of TFV-DP in vitro[8].

Tenofovir_Activation cluster_plasma Plasma cluster_cell Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) TFV_plasma Tenofovir TDF->TFV_plasma Plasma Esterases TFV_cell Tenofovir TFV_plasma->TFV_cell Cellular Uptake TAF Tenofovir Alafenamide (TAF) TAF->TFV_cell Cathepsin A (PBMCs) CES1 (Hepatocytes) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Adenylate Kinase 2 (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Pyruvate Kinases (PKM, PKLR) Creatine Kinases (CKM, CKB)

Figure 1: Intracellular conversion of tenofovir prodrugs to the active metabolite, tenofovir diphosphate.
Emtricitabine

Emtricitabine (FTC) is a nucleoside analog that requires three phosphorylation steps to be converted to its active triphosphate form, emtricitabine triphosphate (FTC-TP)[9].

  • Emtricitabine to Emtricitabine Monophosphate (FTC-MP): This first phosphorylation is catalyzed by deoxycytidine kinase (dCK) [9][10].

  • Emtricitabine Monophosphate (FTC-MP) to Emtricitabine Diphosphate (FTC-DP): The second step is mediated by thymidine (B127349) kinase 1 (TK1) [9].

  • Emtricitabine Diphosphate (FTC-DP) to Emtricitabine Triphosphate (FTC-TP): The final phosphorylation to the active metabolite is carried out by cytidine monophosphate kinase 1 (CMPK1) and phosphoglycerate kinase 1 (PGK1) [9].

Emtricitabine_Activation cluster_cell Intracellular FTC Emtricitabine (FTC) FTC_MP Emtricitabine Monophosphate (FTC-MP) FTC->FTC_MP Deoxycytidine Kinase (dCK) FTC_DP Emtricitabine Diphosphate (FTC-DP) FTC_MP->FTC_DP Thymidine Kinase 1 (TK1) FTC_TP Emtricitabine Triphosphate (FTC-TP) (Active) FTC_DP->FTC_TP CMPK1 / PGK1

Figure 2: Intracellular phosphorylation cascade of emtricitabine to its active triphosphate form.

Quantitative Data

Intracellular Concentrations of Active Metabolites

The intracellular concentrations of TFV-DP and FTC-TP can vary depending on the tenofovir prodrug used, the cell type, and the dosing regimen.

MetaboliteProdrugCell TypeConcentration (fmol/106 cells)Reference
TFV-DP TDFPBMCs90.7 (mean)[8]
TDFPBMCs95 (85-106)[10]
TDFRectal Mononuclear Cells1,450 (898-2,340)[10]
TDFCervical Cells111 (64-194)[10]
TAFPBMCs834.7 (geometric mean)[3]
FTC-TP FTCPBMCs5,700 (5,200-6,100)[10]
FTCCervical Cells7,000 (2,000-19,000)[10]
FTCRectal Mononuclear Cells800 (600-1,100)[10]
Intracellular Half-Life of Active Metabolites

The prolonged intracellular half-life of the active metabolites contributes to the forgiveness of missed doses.

MetaboliteIntracellular Half-lifeReference
TFV-DP 87 hours[8]
150 hours (median)[11]
FTC-TP Not explicitly stated in the provided results.
Enzyme Kinetic Parameters

Kinetic parameters for the enzymes involved in the phosphorylation of tenofovir and emtricitabine are crucial for understanding the efficiency of their activation. Data is limited for some of these reactions.

Tenofovir Phosphorylation:

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Creatine Kinase (CK) Tenofovir MonophosphateNot explicitly stated in the provided results.Rate is ~45-fold lower than with ADPNot explicitly stated in the provided results.[12]
Pyruvate Kinase (PK) Tenofovir MonophosphateNot explicitly stated in the provided results.Rate is ~1000-fold lower than with ADPNot explicitly stated in the provided results.[12]
Adenylate Kinase 2 (AK2) TenofovirNot ReportedNot ReportedNot Reported

Emtricitabine Phosphorylation:

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Deoxycytidine Kinase (dCK) EmtricitabineNot explicitly stated, but similar analogs have Km values in the low µM range.Not ReportedNot Reported[10][13]
Thymidine Kinase 1 (TK1) Emtricitabine MonophosphateNot ReportedNot ReportedNot Reported
CMPK1 Emtricitabine DiphosphateNot ReportedNot ReportedNot Reported
PGK1 Emtricitabine DiphosphateNot ReportedNot ReportedNot Reported

Experimental Protocols

Quantification of Intracellular TFV-DP and FTC-TP by LC-MS/MS

This protocol outlines a general procedure for the quantification of intracellular tenofovir diphosphate and emtricitabine triphosphate in peripheral blood mononuclear cells (PBMCs).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Isolate PBMCs from whole blood (e.g., using Ficoll-Paque) B 2. Cell Lysis and Protein Precipitation (e.g., with cold methanol) A->B C 3. Solid-Phase Extraction (SPE) (Anion exchange to separate phosphates) B->C D 4. Enzymatic Dephosphorylation (for TFV-DP to Tenofovir) C->D E 5. Desalting and Concentration D->E F 6. Chromatographic Separation (e.g., Reversed-phase or HILIC) E->F Sample Injection G 7. Mass Spectrometric Detection (Tandem MS with MRM) F->G H 8. Quantification (using stable isotope-labeled internal standards) G->H

Figure 3: General experimental workflow for the quantification of intracellular NRTI metabolites.

Methodology Details:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cell pellet is washed and counted.

  • Cell Lysis and Metabolite Extraction: A known number of cells are lysed, and intracellular metabolites are extracted, typically using a cold organic solvent mixture like 80:20 methanol:water. This step also serves to precipitate proteins.

  • Solid-Phase Extraction (SPE): Anion-exchange SPE is often employed to separate the negatively charged phosphate (B84403) metabolites (TFV-MP, TFV-DP, FTC-MP, FTC-DP, FTC-TP) from the parent nucleos(t)ides and other cellular components.

  • Enzymatic Dephosphorylation (for TFV-DP): For the indirect quantification of TFV-DP, the isolated diphosphate is treated with an enzyme like alkaline phosphatase to convert it to tenofovir, which is more amenable to chromatographic analysis.

  • Sample Cleanup: The sample is further purified and concentrated, often using another round of SPE, to remove salts and other interfering substances.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system.

    • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analyte of interest from other components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific detection.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard added at the beginning of the sample preparation.

In Vitro Enzyme Kinetic Assays

Determining the kinetic parameters of the phosphorylating enzymes involves incubating the purified enzyme with varying concentrations of the substrate (e.g., tenofovir monophosphate) and a phosphate donor (e.g., ATP), and measuring the rate of product formation.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the kinase of interest. Prepare solutions of the nucleos(t)ide substrate at various concentrations.

  • Reaction Mixture: In a microplate or reaction tube, combine the enzyme, substrate, ATP, and necessary cofactors (e.g., MgCl₂) in a suitable reaction buffer.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Quenching: Stop the reaction, for example, by adding a strong acid or a cold organic solvent.

  • Product Quantification: Measure the amount of product formed using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

Conclusion

The intracellular conversion of tenofovir and emtricitabine to their active diphosphate and triphosphate metabolites, respectively, is a complex and highly regulated process involving multiple host cell kinases. The efficiency of these enzymatic steps can vary between different cell types and tissues, influencing the local concentration of the active drugs and potentially impacting their antiviral efficacy. A thorough understanding of these metabolic pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of antiretroviral therapies. This guide provides a comprehensive resource for professionals in the field to aid in these endeavors.

References

In-Depth Technical Guide: Antiviral Activity of ATRIPLA® Components Against Diverse HIV-1 Clades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATRIPLA®, a fixed-dose combination tablet, represents a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Comprising efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound® offers a simplified, once-daily regimen. This guide provides a detailed technical overview of the in vitro antiviral activity of its constituent components against the diverse genetic landscape of HIV-1 clades. Understanding the clade-specific efficacy of these agents is paramount for global antiretroviral strategies and the development of next-generation therapies.

Mechanisms of Action

The three active components of this compound® target the HIV-1 reverse transcriptase (RT) enzyme, a critical catalyst in the viral replication cycle, through distinct but complementary mechanisms.[1]

1.1. Efavirenz (EFV)

Efavirenz is a non-competitive inhibitor of HIV-1 RT.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity and halting the conversion of viral RNA into DNA.[2][3]

1.2. Emtricitabine (FTC)

Emtricitabine is a synthetic nucleoside analog of cytidine.[4] It is intracellularly phosphorylated by host cell kinases to its active triphosphate form, emtricitabine 5'-triphosphate.[4] This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the growing viral DNA chain by RT.[4] Once incorporated, the lack of a 3'-hydroxyl group on the emtricitabine moiety results in the termination of DNA chain elongation.[5]

1.3. Tenofovir Disoproxil Fumarate (TDF)

TDF is a prodrug of tenofovir, an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate. Following oral administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284). Tenofovir diphosphate acts as a competitive inhibitor of HIV-1 RT, competing with deoxyadenosine (B7792050) 5'-triphosphate. Its incorporation into the viral DNA chain leads to termination of DNA synthesis.

Quantitative Antiviral Activity Against HIV-1 Clades

The in vitro antiviral activity of efavirenz, emtricitabine, and tenofovir has been evaluated against a broad range of HIV-1 clades. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of viral replication. It is important to note that these values can vary depending on the specific viral isolate and the cell line used in the assay.

Table 1: In Vitro Antiviral Activity of Efavirenz against Diverse HIV-1 Clades

HIV-1 Clade/SubtypeEC90-95 (nM) in various cell linesReference
Wild-type laboratory and clinical isolates (Clade B)1.7 - 25[6]
A, AE, AG, C, D, F, G, J, NActive[3][7]
Group OReduced Activity[3][7]

Table 2: In Vitro Antiviral Activity of Emtricitabine against Diverse HIV-1 Clades

HIV-1 Clade/SubtypeEC50 (µM)Reference
A, B, C, D, E, F, G0.007 - 0.075[2][4]

Table 3: In Vitro Antiviral Activity of Tenofovir against Diverse HIV-1 Clades

HIV-1 Clade/SubtypeIC50 (µM)Reference
A, B, C, D, E, F, G, O0.5 - 2.2[8]

Experimental Protocols for Antiviral Activity Assessment

The determination of the in vitro antiviral activity of the this compound® components against different HIV-1 clades is typically performed using cell-based assays. A common and robust method is the single-cycle infectivity assay using a reporter cell line, such as TZM-bl cells.

Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells

This assay measures the ability of a drug to inhibit the infection of TZM-bl cells by HIV-1. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[9][10]

Materials:

  • Cells: TZM-bl cells

  • Viruses: Laboratory-adapted strains or clinical isolates of different HIV-1 clades.

  • Compounds: Efavirenz, Emtricitabine, Tenofovir.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent, and a luminometer.

Protocol:

  • Cell Seeding: Plate TZM-bl cells in 96-well microplates at an appropriate density and incubate overnight to allow for cell adherence.

  • Compound Dilution: Prepare serial dilutions of the test compounds (efavirenz, emtricitabine, or tenofovir) in cell culture medium.

  • Virus Preparation: Dilute the viral stock of the desired HIV-1 clade to a predetermined titer that yields a sufficient signal in the assay.

  • Infection: Add the diluted virus to the wells containing the serially diluted compounds.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Luciferase Assay: Following incubation, lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the luminescence using a luminometer. The light intensity is proportional to the level of viral replication.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Mechanisms and Workflows

Diagrams of Drug Mechanisms

Efavirenz_Mechanism EFV Efavirenz RT_Pocket NNRTI Binding Pocket on Reverse Transcriptase EFV->RT_Pocket Binds to RT HIV-1 Reverse Transcriptase Conformational_Change Conformational Change of RT RT->Conformational_Change Induces Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->RT Viral_RNA Viral RNA Viral_RNA->RT Template

Caption: Mechanism of action of Efavirenz.

NRTI_Mechanism cluster_FTC Emtricitabine (FTC) cluster_TDF Tenofovir DF (TDF) FTC FTC FTC_TP FTC-Triphosphate (Active Form) FTC->FTC_TP Cellular Phosphorylation RT HIV-1 Reverse Transcriptase FTC_TP->RT Competitive Inhibition TDF TDF (Prodrug) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TDF_DP Tenofovir-Diphosphate (Active Form) Tenofovir->TDF_DP Cellular Phosphorylation TDF_DP->RT Competitive Inhibition DNA_Chain Growing Viral DNA Chain RT->DNA_Chain Incorporation into Termination Chain Termination DNA_Chain->Termination

Caption: Mechanism of action of Emtricitabine and Tenofovir DF.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Start Start Plate_Cells Plate TZM-bl cells in 96-well plate Start->Plate_Cells Add_Compounds Add serial dilutions of antiviral compounds Plate_Cells->Add_Compounds Add_Virus Add HIV-1 isolate (specific clade) Add_Compounds->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Read_Luminescence Read luminescence Lyse_Cells->Read_Luminescence Analyze_Data Calculate EC50/IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro HIV-1 drug susceptibility assay.

Impact of Resistance Mutations

The emergence of drug resistance is a significant challenge in HIV-1 therapy. Specific amino acid substitutions in the reverse transcriptase enzyme can reduce the susceptibility of the virus to the components of this compound®.

  • Efavirenz: The most common resistance mutation associated with efavirenz is K103N. Other mutations include L100I, Y181C/I, and G190A/S.

  • Emtricitabine: The M184V/I mutation is the primary mutation conferring resistance to emtricitabine and lamivudine.

  • Tenofovir: The K65R mutation is the signature resistance mutation for tenofovir.

The presence of these mutations can significantly increase the EC50/IC50 values, necessitating changes in antiretroviral regimens. Genotypic and phenotypic resistance testing are crucial tools for monitoring treatment efficacy and guiding therapeutic decisions.[11]

Conclusion

The components of this compound®—efavirenz, emtricitabine, and tenofovir disoproxil fumarate—exhibit potent in vitro antiviral activity against a wide array of HIV-1 clades. This broad-spectrum activity underscores their importance in global HIV-1 treatment strategies. However, the potential for clade-specific differences in susceptibility and the emergence of drug resistance highlight the ongoing need for vigilant monitoring and continued research into novel antiretroviral agents. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat the global HIV-1 pandemic.

References

The Molecular Machinery of ATRIPLA®: A Technical Guide to Viral Suppression and Immune Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATRIPLA®, a fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), represents a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound® achieves profound viral load reduction and facilitates the restoration of CD4+ T cell populations. We will dissect the distinct yet synergistic actions of its three components on the HIV-1 reverse transcriptase, present key quantitative data from seminal clinical studies, and delineate the cellular processes underlying immune reconstitution. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiretroviral drug development and HIV-1 pathogenesis.

Introduction: The Triple-Threat Strategy of this compound®

The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. This compound® simplifies complex treatment regimens by co-formulating three potent antiretroviral agents into a single daily pill, enhancing patient adherence and therapeutic efficacy. The success of this compound® lies in its multi-pronged attack on a critical enzyme in the HIV-1 life cycle: reverse transcriptase (RT). By employing two different mechanisms of RT inhibition, this compound® establishes a high barrier to the development of viral resistance.

This guide will elucidate the intricate molecular interactions of each component of this compound® with HIV-1 RT, the subsequent impact on viral replication, and the downstream effects on the host immune system, particularly the recovery of vital CD4+ T cells.

Molecular Mechanism of Viral Load Reduction

The primary therapeutic effect of this compound®—the dramatic reduction in plasma HIV-1 RNA—is achieved through the concerted inhibition of HIV-1 reverse transcriptase by its three active components. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir are classified as a nucleoside reverse transcriptase inhibitor (NRTI) and a nucleotide reverse transcriptase inhibitor (NtRTI), respectively.

Efavirenz: The Allosteric Disruptor

Efavirenz is a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike NRTIs, it does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates (dNTPs). Instead, efavirenz binds to a hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site.[3] This allosteric binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive.[1] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.[1][4]

Efavirenz_Mechanism cluster_HIV_RT HIV-1 Reverse Transcriptase (p66/p51) RT Active Site Viral_DNA Viral DNA Synthesis (Blocked) RT->Viral_DNA Inhibited Polymerization NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT Induces conformational change EFV Efavirenz EFV->NNRTI_Pocket Binds to allosteric site Viral_RNA Viral RNA Viral_RNA->RT Template dNTPs dNTPs dNTPs->RT Substrate Efavirenz Allosteric Inhibition of HIV-1 RT

Emtricitabine and Tenofovir: The Chain Terminators

Emtricitabine and tenofovir disoproxil fumarate are prodrugs that require intracellular phosphorylation to their active triphosphate and diphosphate (B83284) forms, respectively, to exert their antiviral activity.[5][6]

  • Emtricitabine (FTC): A synthetic nucleoside analog of cytidine, FTC is phosphorylated by host cell kinases to emtricitabine 5'-triphosphate (FTC-TP).[5]

  • Tenofovir Disoproxil Fumarate (TDF): An acyclic nucleotide analog of adenosine (B11128) monophosphate, TDF is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to tenofovir diphosphate (TFV-DP).[6]

Both FTC-TP and TFV-DP act as competitive inhibitors of HIV-1 RT, competing with the natural substrates deoxycytidine triphosphate (dCTP) and deoxyadenosine (B7792050) triphosphate (dATP), respectively.[5][6] Upon incorporation into the nascent viral DNA strand by RT, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[5][6]

NRTI_Mechanism cluster_RT HIV-1 Reverse Transcription RT_active_site RT Active Site Growing_DNA Growing Viral DNA RT_active_site->Growing_DNA Incorporation Viral_RNA_template Viral RNA Template Viral_RNA_template->RT_active_site Chain_Termination Chain Termination Growing_DNA->Chain_Termination No 3'-OH group FTC_TP FTC_TP FTC_TP->RT_active_site Competes with dCTP TFV_DP TFV_DP TFV_DP->RT_active_site Competes with dATP Intracellular Activation and Chain Termination by NRTIs

Quantitative Data on Antiviral Efficacy

The synergistic action of these three drugs results in potent and durable suppression of HIV-1 replication. The following tables summarize key in vitro inhibitory concentrations and clinical efficacy data from pivotal studies.

Table 1: In Vitro Inhibitory Activity of this compound® Components

CompoundActive FormTargetInhibition Constant (Ki)IC50 / IC95
EfavirenzEfavirenzHIV-1 RT2.93 nM[2][7][8]IC95: 1.5 nM[2][7][8]
EmtricitabineEmtricitabine 5'-triphosphateHIV-1 RT--
TenofovirTenofovir diphosphateHIV-1 RT0.022 µM (RNA-dependent)[1]-
1.55 µM (DNA-dependent)[1]

Table 2: Clinical Efficacy of this compound® Components in Treatment-Naïve Patients (Study 934) [1]

Outcome (Week 48)Efavirenz + Emtricitabine/Tenofovir DF (n=257)Efavirenz + Zidovudine/Lamivudine (n=254)
Viral Load < 400 copies/mL 84%73%
Viral Load < 50 copies/mL 80%70%
Mean Change in CD4+ Cell Count (cells/mm³) +190+158

Molecular Mechanism of CD4+ Cell Increase: Immune Reconstitution

The increase in CD4+ T cell count observed during this compound® therapy is a direct consequence of the profound suppression of HIV-1 replication. This phenomenon, known as immune reconstitution, is a complex process involving multiple cellular and molecular events.

Halting CD4+ T Cell Destruction

HIV-1 preferentially infects and replicates in activated CD4+ T cells, leading to their direct killing (cytopathic effect) and indirect depletion through various mechanisms, including apoptosis of bystander cells. By potently inhibiting viral replication, this compound® significantly reduces the viral load, thereby interrupting the cycle of CD4+ T cell infection and destruction.

Phases of Immune Reconstitution

The recovery of CD4+ T cells occurs in two main phases:

  • Phase 1 (Rapid Increase): In the initial weeks of therapy, there is a rapid increase in the number of circulating CD4+ T cells. This is primarily due to the redistribution of memory T cells from lymphoid tissues back into the peripheral circulation.[9] The reduction in viral antigens and inflammation decreases T cell activation and trafficking to these tissues.

  • Phase 2 (Slower, Sustained Increase): This phase is characterized by a more gradual and sustained increase in CD4+ T cell numbers, largely driven by the production of new, naïve T cells from the thymus.[7] The reduction of HIV-induced thymic damage allows for improved thymopoiesis. The rate of this phase is often influenced by the patient's age and the degree of immune damage prior to treatment.

The Role of the Thymus and IL-7

The thymus plays a crucial role in the long-term reconstitution of a diverse T cell repertoire. Thymic output can be assessed by measuring T-cell receptor excision circles (TRECs), which are stable DNA byproducts of T cell receptor gene rearrangement in the thymus.[8] Successful antiretroviral therapy has been shown to lead to an increase in TREC levels, indicating renewed thymic activity.[10]

Interleukin-7 (IL-7) is a key cytokine for T cell homeostasis, promoting the survival and proliferation of T lymphocytes. In HIV infection, IL-7 levels are often elevated, likely as a compensatory mechanism for lymphopenia. The restoration of CD4+ T cell numbers with ART is associated with the normalization of IL-7 signaling pathways, contributing to the maintenance of the newly expanded T cell pool.[1]

Immune_Reconstitution cluster_Phase1 Phase 1: Redistribution cluster_Phase2 Phase 2: Regeneration This compound This compound® Viral_Suppression HIV-1 Viral Suppression This compound->Viral_Suppression Reduced_Inflammation Reduced Immune Activation & Inflammation Viral_Suppression->Reduced_Inflammation Thymus Thymus Function (Improved) Viral_Suppression->Thymus Lymphoid_Tissue Lymphoid Tissue Sequestration (Reduced) Reduced_Inflammation->Lymphoid_Tissue Memory_T_Cells Memory CD4+ T Cells (Redistribution to Blood) Lymphoid_Tissue->Memory_T_Cells Rapid_Increase Rapid CD4+ Count Increase Memory_T_Cells->Rapid_Increase Naive_T_Cells Naive CD4+ T Cell Production (Increased) Thymus->Naive_T_Cells Sustained_Increase Sustained CD4+ Count Increase Naive_T_Cells->Sustained_Increase IL7 IL-7 Homeostasis Sustained_Increase->IL7 Normalization of Signaling Phases of Immune Reconstitution with this compound® Therapy

Experimental Protocols

The following sections outline the general principles of the key experimental assays used to characterize the activity of the components of this compound®.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This assay is used to determine the inhibitory activity of a compound against HIV-1 RT.

  • Principle: A colorimetric or fluorometric assay is used to measure the amount of DNA synthesized by recombinant HIV-1 RT in the presence of a template-primer, dNTPs, and varying concentrations of the inhibitor. The reduction in DNA synthesis is proportional to the inhibitory activity of the compound.

  • General Procedure:

    • Reaction Setup: A reaction mixture containing a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs (including a labeled dUTP, e.g., with digoxigenin), and recombinant HIV-1 RT is prepared.

    • Inhibitor Addition: Serial dilutions of the test compound (e.g., efavirenz) are added to the reaction wells.

    • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

    • Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (via a biotin (B1667282) label on the primer or another dNTP). The amount of incorporated digoxigenin-labeled dUTP is then quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase), which generates a colorimetric signal upon addition of a substrate.

    • Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of inhibitor that reduces RT activity by 50%) is calculated.

RT_Inhibition_Assay A Prepare Reaction Mix (Template, Primer, dNTPs, RT) B Add Serial Dilutions of Inhibitor A->B C Incubate at 37°C (Allow DNA Synthesis) B->C D Capture Labeled DNA on Streptavidin Plate C->D E Add Anti-DIG-Enzyme Conjugate D->E F Add Substrate & Measure Signal E->F G Calculate IC50 F->G Workflow for HIV-1 RT Inhibition Assay

Chain Termination Assay (General Protocol)

This assay specifically demonstrates the chain-terminating property of NRTIs like emtricitabine and tenofovir.

  • Principle: A radiolabeled primer is extended by HIV-1 RT on a specific template sequence. The reaction is carried out in the presence of the active triphosphate/diphosphate form of the NRTI/NtRTI. The termination of DNA synthesis at specific positions corresponding to the incorporation of the drug analog is visualized by gel electrophoresis.

  • General Procedure:

    • Template-Primer Preparation: A DNA or RNA template is annealed to a 5'-radiolabeled DNA primer.

    • Reaction Mixture: The template-primer complex is incubated with HIV-1 RT, a mixture of dNTPs, and the active form of the NRTI/NtRTI (e.g., FTC-TP or TFV-DP).

    • Reaction Initiation and Termination: The reaction is initiated by the addition of MgCl2 and allowed to proceed for a defined time before being stopped by the addition of a quenching solution (e.g., formamide).

    • Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.

    • Visualization: The radiolabeled DNA fragments are visualized by autoradiography. The appearance of shorter DNA fragments at positions where the drug analog is incorporated confirms its chain-terminating activity.

Chain_Termination_Assay A Prepare Radiolabeled Primer-Template B Incubate with RT, dNTPs, & NRTI-TP/DP A->B C Initiate and Terminate Reaction B->C D Separate Products by Gel Electrophoresis C->D E Visualize Fragments by Autoradiography D->E F Analyze Termination Pattern E->F Workflow for Chain Termination Assay

Conclusion

This compound®'s remarkable efficacy in controlling HIV-1 infection stems from the synergistic and multi-faceted inhibition of a single, vital viral enzyme. The non-competitive, allosteric inhibition by efavirenz, coupled with the competitive, chain-terminating action of emtricitabine and tenofovir, creates a formidable barrier to viral replication. This potent antiviral activity is the catalyst for the restoration of the immune system, allowing for the recovery and maintenance of the CD4+ T cell population. A thorough understanding of these molecular mechanisms is paramount for the continued development of novel and improved antiretroviral therapies.

References

Efavirenz-Induced Mitochondrial Dysfunction in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral drug for the treatment of human immunodeficiency virus (HIV) infection. Despite its efficacy, EFV is associated with a range of central nervous system (CNS) side effects, including dizziness, confusion, and neuropsychiatric disturbances. A growing body of evidence implicates mitochondrial dysfunction as a key mechanism underlying EFV-induced neurotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms by which EFV impairs mitochondrial function in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The CNS side effects of Efavirenz represent a significant clinical challenge, often impacting patient adherence to antiretroviral therapy.[1] Understanding the underlying pathophysiology is crucial for the development of safer therapeutic strategies. Mitochondria, the primary sites of cellular energy production and key regulators of cell death pathways, have emerged as a major target of EFV-induced toxicity in neurons.[2][3] EFV disrupts multiple facets of mitochondrial function, leading to a bioenergetic crisis and the activation of cell death programs.[4][5] This guide will delve into the specific effects of EFV on neuronal mitochondria, providing a detailed analysis of the experimental evidence.

Quantitative Analysis of Efavirenz-Induced Mitochondrial Impairment

The neurotoxic effects of Efavirenz are concentration-dependent, with clinically relevant concentrations inducing significant mitochondrial dysfunction.[2][4] The following tables summarize the key quantitative findings from in vitro studies on neuronal cell lines and primary neurons.

Table 1: Effect of Efavirenz on Neuronal ATP Levels

Cell TypeEfavirenz Concentration (µM)Exposure TimeATP Level (% of Control)Reference
SH-SY5Y Neuroblastoma2524 hoursDrop in ATP production[6]
Neural Stem Cells524 hours~78%[7]
Neural Stem Cells1024 hours~57%[7]
Primary NeuronsNot specifiedNot specifiedReduction in ATP levels[6]
SweAPP N2a CellsNot specifiedNot specifiedSignificant decrease[8]

Table 2: Effect of Efavirenz on Mitochondrial Respiration in Neuronal Cells

Cell LineEfavirenz Concentration (µM)Effect on Basal Respiration (% Reduction)Effect on ATP-linked RespirationReference
Differentiated SH-SY5Y2539.3%Significant reduction[2]
Glioblastoma U-251MG2557.1%Significant reduction[2]

Table 3: Efavirenz-Induced Changes in Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS)

Cell TypeEfavirenz Concentration (µM)Effect on MMPEffect on ROS GenerationReference
Neurons and Glial CellsClinically relevant concentrationsUndermined MMPEnhanced ROS generation[4]
SH-SY5Y and U-251MG10Lowered MMPNot specified[9]
Primary Neuron CellsNot specifiedNot specifiedSignificantly higher ROS[8]
Neural Stem CellsNot specifiedDecreased MMPNot specified[7]

Signaling Pathways and Molecular Mechanisms

Efavirenz triggers a cascade of events within neuronal cells, culminating in mitochondrial dysfunction and potential cell death. The primary mechanisms include direct inhibition of the electron transport chain, increased oxidative stress, and the induction of pro-apoptotic pathways.

Efavirenz_Mitochondrial_Dysfunction_Pathway EFV Efavirenz Mito Mitochondrion EFV->Mito Enters Cell ETC Electron Transport Chain (Complex I Inhibition) EFV->ETC Inhibits iNOS iNOS Expression (in Glial Cells) EFV->iNOS Promotes ROS Increased ROS (Oxidative Stress) ETC->ROS Leads to MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Leads to ROS->MMP Contributes to ATP Decreased ATP Production MMP->ATP Impairs Autophagy Induction of Autophagy/Mitophagy MMP->Autophagy Triggers Apoptosis Apoptosis MMP->Apoptosis Initiates ATP->Autophagy Signals for Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Activates NO Increased Nitric Oxide (NO) iNOS->NO Produces NO->Mito Undermines Function

Caption: Efavirenz signaling pathway leading to mitochondrial dysfunction.

Efavirenz directly inhibits Complex I of the mitochondrial electron transport chain.[9][10] This inhibition disrupts the flow of electrons, leading to two major consequences: a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[4] The reduction in ΔΨm impairs the ability of ATP synthase to produce ATP, resulting in a cellular energy deficit.[4][6] The surge in ROS contributes to oxidative stress, which can further damage mitochondrial components, including DNA, proteins, and lipids.[4][8]

In response to mitochondrial damage, cells can activate protective mechanisms such as autophagy, a process of cellular self-cleaning.[6] Specifically, mitophagy, the selective removal of damaged mitochondria, is induced.[6] However, if the damage is too severe, pro-apoptotic pathways are initiated.[7] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and the execution of the apoptotic program.[7] Furthermore, in glial cells, Efavirenz can promote the expression of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide (NO) production, which further exacerbates mitochondrial dysfunction.[10]

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess Efavirenz-induced mitochondrial dysfunction in neuronal cells.

Measurement of Intracellular ATP Levels

Principle: Intracellular ATP is quantified using a luciferase-based bioluminescence assay. The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[11][12]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and treat with various concentrations of Efavirenz for the desired duration.[7]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a detergent-based reagent) to release the intracellular ATP.[11]

  • Luciferase Reaction: Add a luciferase-based ATP detection reagent to each well. This reagent contains luciferase, luciferin, and other necessary components.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.[12]

  • Data Analysis: Normalize the luminescence signal of the treated cells to that of the vehicle-treated control cells to determine the percentage of ATP reduction.

ATP_Measurement_Workflow cluster_cell_prep Cell Preparation cluster_assay ATP Assay cluster_analysis Data Analysis Plate_Cells Plate Neuronal Cells Treat_EFV Treat with Efavirenz Plate_Cells->Treat_EFV Lyse_Cells Lyse Cells to Release ATP Treat_EFV->Lyse_Cells Add_Reagent Add Luciferase Reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Normalize_Data Normalize to Control Measure_Luminescence->Normalize_Data Calculate_Reduction Calculate % ATP Reduction Normalize_Data->Calculate_Reduction

Caption: Workflow for measuring intracellular ATP levels.

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: MMP is assessed using cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM), that accumulate in the negatively charged mitochondrial matrix.[13][14] The fluorescence intensity of the dye is proportional to the MMP. A decrease in fluorescence indicates mitochondrial depolarization.[15]

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes suitable for microscopy and treat with Efavirenz.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20 nM) in a suitable buffer (e.g., Tyrode's buffer) for 45 minutes at room temperature in the dark.[15]

  • Imaging: Mount the dish on a fluorescence microscope and acquire images of the TMRM fluorescence.[15]

  • Data Analysis: Measure the fluorescence intensity of mitochondrial regions of interest (ROIs) in both treated and control cells. A decrease in TMRM fluorescence in Efavirenz-treated cells indicates a loss of MMP.[15]

Measurement of Mitochondrial Respiration

Principle: Mitochondrial respiration, or oxygen consumption rate (OCR), is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[2] This technology allows for the real-time measurement of OCR in intact cells and can be used to determine various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.[16]

Protocol:

  • Cell Seeding: Seed neuronal cells in a specialized microplate for the extracellular flux analyzer.

  • Efavirenz Treatment: Treat the cells with Efavirenz for the desired duration.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiratory capacity.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis: The instrument measures the OCR at baseline and after each injection. The data is then used to calculate the different respiratory parameters.[2]

Mitochondrial_Stress_Test_Workflow Start Baseline OCR Measurement Inject_Oligo Inject Oligomycin Start->Inject_Oligo Measure_ATP_Respiration Measure ATP-linked Respiration Inject_Oligo->Measure_ATP_Respiration Inject_FCCP Inject FCCP Measure_ATP_Respiration->Inject_FCCP Measure_Max_Respiration Measure Maximal Respiration Inject_FCCP->Measure_Max_Respiration Inject_Rot_Ant Inject Rotenone/Antimycin A Measure_Max_Respiration->Inject_Rot_Ant Measure_Non_Mito_Respiration Measure Non-Mitochondrial Respiration Inject_Rot_Ant->Measure_Non_Mito_Respiration

Caption: Experimental workflow for a mitochondrial stress test.

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[17] The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore.[18] Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

Protocol:

  • Cell Lysate Preparation: Treat neuronal cells with Efavirenz to induce apoptosis. Harvest and lyse the cells to prepare a protein extract.[19]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[19]

  • Caspase-3 Reaction: In a 96-well plate, incubate the cell lysate with the DEVD-pNA substrate in a reaction buffer at 37°C.[19][20]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[17][20]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in Efavirenz-treated samples to that of untreated controls.

Conclusion and Future Directions

The evidence strongly indicates that Efavirenz induces significant mitochondrial dysfunction in neuronal cells, which is a major contributor to its associated CNS side effects. The mechanisms involve direct inhibition of the electron transport chain, leading to reduced ATP production, increased oxidative stress, and the activation of apoptotic pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and mitigate Efavirenz-induced neurotoxicity.

Future research should focus on identifying neuroprotective strategies to counteract the detrimental effects of Efavirenz on mitochondria. This could include the co-administration of antioxidants, compounds that enhance mitochondrial biogenesis, or the development of second-generation NNRTIs with an improved safety profile. A deeper understanding of the intricate signaling pathways involved will be instrumental in designing targeted therapeutic interventions to improve the quality of life for individuals undergoing HIV treatment.

References

The Pathophysiology of Tenofovir Disoproxil Fumarate-Associated Renal Toxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus infections, is associated with a risk of renal toxicity, primarily manifesting as proximal tubular dysfunction. This technical guide provides a comprehensive overview of the intricate pathophysiological mechanisms underlying TDF-induced nephrotoxicity. The core of this toxicity lies in the preferential accumulation of tenofovir within renal proximal tubular epithelial cells, driven by the interplay of specific cellular transporters. This intracellular accumulation leads to mitochondrial dysfunction, characterized by mitochondrial DNA (mtDNA) depletion and structural abnormalities, which in turn triggers a cascade of downstream events including oxidative stress, inflammation, and apoptosis. Understanding these molecular pathways is crucial for the development of safer therapeutic alternatives and effective strategies for the prevention and management of TDF-associated renal adverse events.

The Central Role of Renal Proximal Tubules and Cellular Transport

The renal toxicity of TDF is predominantly localized to the proximal tubules of the kidney.[1][2] This specificity is a direct consequence of the cellular transport mechanisms responsible for the uptake and efflux of tenofovir in these cells.

Tenofovir enters the proximal tubular epithelial cells from the bloodstream via the basolateral membrane. This uptake is primarily mediated by human organic anion transporters, with OAT1 playing a major role and OAT3 contributing to a lesser extent.[1][3][4] Once inside the cell, tenofovir is secreted into the tubular lumen for excretion through the apical membrane by multidrug resistance-associated proteins, MRP2 and MRP4.[1][5][6]

An imbalance between the uptake and efflux of tenofovir can lead to its intracellular accumulation, a key initiating event in the cascade of cellular toxicity.[7] Factors that increase the activity of OAT1 or decrease the function of MRP2 and MRP4 can exacerbate this accumulation and enhance the risk of nephrotoxicity.[1][8] For instance, co-administration of drugs that are also substrates for these transporters, such as certain protease inhibitors like ritonavir, can competitively inhibit tenofovir efflux, leading to higher intracellular concentrations.[9][10][11]

Below is a diagram illustrating the transport of tenofovir in renal proximal tubular cells.

Tenofovir transport in renal proximal tubular cells.

Mitochondrial Toxicity: The Core of Cellular Damage

A primary mechanism of TDF-induced renal cell injury is mitochondrial toxicity.[1][5][12] Tenofovir, being a nucleotide analog, can interfere with mitochondrial function in several ways.

The most significant effect is the inhibition of mitochondrial DNA polymerase-γ (POLG), the enzyme responsible for replicating mtDNA.[5][13][14] This inhibition leads to a depletion of mtDNA, which encodes essential components of the electron transport chain.[13][15][16] The resulting impairment of oxidative phosphorylation diminishes ATP production, which is critical for the energy-intensive transport processes in proximal tubular cells.[4][14]

Morphologically, TDF-induced mitochondrial toxicity is characterized by several ultrastructural changes, including an increase in the number and size of mitochondria, irregular shapes, and sparse, fragmented cristae.[12][17] These alterations are visible on electron microscopy of renal biopsy specimens from patients with TDF nephrotoxicity.[17]

The following diagram outlines the pathway of TDF-induced mitochondrial dysfunction.

Mitochondrial_Toxicity tdf Intracellular Tenofovir Accumulation polg Inhibition of mtDNA Polymerase-γ tdf->polg structural_changes Mitochondrial Structural Damage (e.g., enlarged, dysmorphic) tdf->structural_changes mtdna_depletion mtDNA Depletion polg->mtdna_depletion etc_dysfunction Electron Transport Chain Dysfunction mtdna_depletion->etc_dysfunction atp_depletion Decreased ATP Production etc_dysfunction->atp_depletion cell_injury Proximal Tubular Cell Injury & Dysfunction atp_depletion->cell_injury structural_changes->cell_injury TDF_Nephrotoxicity_Pathway cluster_transport Cellular Transport cluster_mitochondria Mitochondrial Toxicity cluster_stress Cellular Stress cluster_downstream Downstream Effects tdf_uptake Tenofovir Uptake (OAT1/OAT3) tdf_accumulation Intracellular Tenofovir Accumulation tdf_uptake->tdf_accumulation tdf_efflux Tenofovir Efflux (MRP2/MRP4) tdf_accumulation->tdf_efflux mitochondrial_dysfunction Mitochondrial Dysfunction (mtDNA depletion, structural damage) tdf_accumulation->mitochondrial_dysfunction oxidative_stress Oxidative & Nitrosative Stress (↑ ROS/RNS) mitochondrial_dysfunction->oxidative_stress apoptosis Apoptosis (Caspase activation, Cytochrome c release) mitochondrial_dysfunction->apoptosis inflammation Inflammation (NF-κB activation) oxidative_stress->inflammation renal_injury Proximal Tubular Injury & Renal Dysfunction inflammation->renal_injury apoptosis->renal_injury Experimental_Workflow cluster_model Experimental Model cluster_assessment Assessment of Renal Injury cluster_mechanistic Mechanistic Studies animal_model Animal Model (e.g., rats, mice) TDF Administration renal_function Renal Function (e.g., serum creatinine, eGFR, proteinuria) animal_model->renal_function histopathology Histopathology (H&E staining, tubular injury scoring) animal_model->histopathology mitochondrial_assay Mitochondrial Function (mtDNA quantification, electron microscopy) animal_model->mitochondrial_assay oxidative_stress_assay Oxidative Stress (MDA, SOD activity) animal_model->oxidative_stress_assay inflammation_assay Inflammation (NF-κB Western blot, cytokine measurement) animal_model->inflammation_assay apoptosis_assay Apoptosis (TUNEL assay, caspase-3 activity) animal_model->apoptosis_assay in_vitro_model In Vitro Model (e.g., HK-2 cells, primary RPTCs) TDF Exposure in_vitro_model->mitochondrial_assay in_vitro_model->oxidative_stress_assay in_vitro_model->inflammation_assay in_vitro_model->apoptosis_assay

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Emtricitabine and Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of two key antiretroviral drugs, emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Understanding these fundamental processes is critical for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.

Introduction

Emtricitabine, a synthetic nucleoside analog of cytidine, and tenofovir disoproxil fumarate, a prodrug of the nucleotide analog tenofovir, are cornerstones of highly active antiretroviral therapy (HAART) for the treatment and prevention of HIV infection.[1][2] Both drugs are nucleos(t)ide reverse transcriptase inhibitors (NRTIs) that, after intracellular activation, act as chain terminators of viral DNA synthesis.[1][2] Their efficacy is critically dependent on their ability to enter target cells and be metabolized into their pharmacologically active forms.

Cellular Uptake Mechanisms

The entry of emtricitabine and tenofovir disoproxil fumarate into target cells occurs through distinct mechanisms, which influences their intracellular concentrations and, consequently, their antiviral activity.

2.1. Emtricitabine (FTC)

Emtricitabine, being a hydrophilic molecule, relies on cellular transporters for its uptake. Several transporter families have been implicated in its cellular entry, including:

  • Equilibrative Nucleoside Transporters (ENTs): Specifically, ENT1 has been shown to be involved in the transport of emtricitabine.[3]

  • Concentrative Nucleoside Transporters (CNTs): CNT1 is also a confirmed transporter for emtricitabine.[3]

  • Organic Cation Transporters (OCTs): OCTN1 has been identified as a contributor to emtricitabine uptake.[4] The data also suggest that uptake of emtricitabine occurs through organic cation transporter (OCT) 1.[5]

  • Multidrug and Toxin Extrusion Protein 1 (MATE1): Emtricitabine is a substrate of the efflux transporter MATE1, which can influence its net intracellular accumulation.[6]

The expression levels of these transporters in different cell types can lead to variations in emtricitabine uptake and efficacy.

2.2. Tenofovir Disoproxil Fumarate (TDF) and Tenofovir (TFV)

Tenofovir disoproxil fumarate is a lipophilic prodrug designed to enhance the oral bioavailability and cellular permeability of tenofovir.[7]

  • TDF Uptake: TDF primarily enters cells via passive diffusion across the plasma membrane.[8][9] Its lipophilicity facilitates this process.[8] However, its accumulation follows non-linear kinetics, and the process can be inhibited by carboxylesterase inhibitors, suggesting that intracellular enzymes play a role in trapping the drug.[8][9]

  • Tenofovir (TFV) Uptake: Following oral administration, TDF is rapidly hydrolyzed in the plasma to tenofovir.[2][10] Tenofovir itself is hydrophilic and its cellular uptake is less efficient than that of TDF.[11] While some studies suggest that tenofovir uptake is energy-dependent and may involve endocytosis, specific transporters like organic anion transporters (OATs) 1 and 3, previously identified in renal tubules, are not expressed in vaginal or T cells.[8][9]

The significantly greater cellular accumulation of TDF compared to TFV results in substantially higher intracellular levels of the active metabolite, tenofovir diphosphate (B83284).[8]

Intracellular Metabolism

Once inside the cell, both emtricitabine and tenofovir (from TDF) must undergo phosphorylation to become pharmacologically active.

3.1. Emtricitabine Metabolism

Emtricitabine is sequentially phosphorylated by cellular kinases to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[1] This process is catalyzed by a series of cellular enzymes. The active FTC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination.[1][12]

3.2. Tenofovir Disoproxil Fumarate Metabolism

The metabolic activation of TDF involves two main steps:

  • Hydrolysis: The disoproxil fumarate moiety is cleaved by cellular esterases, primarily carboxylesterases, to release tenofovir.[8][13]

  • Phosphorylation: Tenofovir is then phosphorylated twice by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[2][14] Adenylate kinases are responsible for the first phosphorylation step, and nucleoside diphosphate kinases catalyze the second.[14]

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and causing DNA chain termination upon incorporation.[2]

Quantitative Data on Cellular Uptake and Metabolism

The following tables summarize key quantitative data from various studies on the cellular pharmacology of emtricitabine and tenofovir disoproxil fumarate.

Table 1: Cellular Uptake Rates of Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir (TFV)

Cell TypeCompoundUptake Rate (pmol/10⁶ cells/h)Reference
Vaginal Epithelial Cells (VK2)TDF42[8]
Vaginal Epithelial Cells (VK2)TFV2.7[8]
Jurkat T cellsTDF4.8[8]
Jurkat T cellsTFV0.44[8]

Table 2: Intracellular Concentrations of Active Metabolites

Drug AdministeredActive MetaboliteCell TypeConcentrationConditionReference
EmtricitabineFTC-TPPeripheral Blood Mononuclear Cells (PBMCs)1.48 - 2.26 pmol/10⁶ cellsFollowing oral administration in HIV-infected patients[15]
TenofovirTFV-DPPrimary Human Hepatocytes4.7 µM24-hour incubation with 10 µM tenofovir[16]
TenofovirTFV-DPHepG2 Cells6 µM24-hour incubation with 10 µM tenofovir[16]
TDF/FTCTFV-DPPBMCs12.2 fmol/10⁶ cells2 hours after a single oral dose[17]
TDF/FTCFTC-TPPBMCs2800 fmol/10⁶ cells2 hours after a single oral dose[17]

Table 3: Intracellular Half-life of Active Metabolites

Active MetaboliteCell TypeIntracellular Half-lifeReference
Emtricitabine (plasma)-~10 hours[18]
Tenofovir (plasma)-~17 hours[7]
TFV-DPPrimary Human Hepatocytes95 ± 6 hours[16]
TFV-DP->60 hours[7]

Experimental Protocols

The following sections outline the general methodologies used to study the cellular uptake and metabolism of emtricitabine and tenofovir disoproxil fumarate.

5.1. Cellular Uptake Studies

A common method to assess cellular uptake involves incubating target cells with radiolabeled compounds (e.g., [³H]TDF or [³H]TFV).

  • Cell Culture: Primary cells (e.g., PBMCs, CD4+ T cells) or cell lines (e.g., Jurkat, VK2) are cultured under appropriate conditions.[8][19]

  • Incubation: Cells are exposed to a known concentration of the radiolabeled drug for a specified period. To distinguish between passive and active transport, experiments can be conducted at different temperatures (e.g., 4°C, 22°C, and 37°C).[20]

  • Washing: After incubation, cells are washed extensively with ice-cold buffer to remove any unbound extracellular drug.[19]

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of drug taken up by the cells.

5.2. Quantification of Intracellular Metabolites

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the intracellular concentrations of the parent drug and its phosphorylated metabolites.[19][21]

  • Sample Collection and Processing:

    • PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[19][22]

    • Dried Blood Spots (DBS): A less invasive method where a small volume of whole blood is spotted onto a filter card and dried.[19][23]

  • Cell Lysis and Extraction: A known number of cells or a DBS punch is subjected to lysis, often using a methanol-based solution, to release the intracellular contents.[22][23] An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction variability.[22]

  • Solid-Phase Extraction (SPE): The cell lysate is often cleaned up using solid-phase extraction to remove interfering substances. Anion exchange SPE can be used to separate the mono-, di-, and tri-phosphate metabolites.[15]

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry.[19][23] A calibration curve is used to determine the concentration of the analytes in the original sample.[19]

Visualizations

6.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

Emtricitabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_action Mechanism of Action FTC_out Emtricitabine (FTC) FTC_in Emtricitabine FTC_out->FTC_in Cellular Transporters (ENT1, CNT1, OCTN1) FTC_MP Emtricitabine Monophosphate (FTC-MP) FTC_in->FTC_MP Cellular Kinases FTC_DP Emtricitabine Diphosphate (FTC-DP) FTC_MP->FTC_DP Cellular Kinases FTC_TP Emtricitabine Triphosphate (FTC-TP) (Active) FTC_DP->FTC_TP Cellular Kinases Inhibition Inhibition of HIV Reverse Transcriptase FTC_TP->Inhibition

Caption: Intracellular metabolic activation pathway of Emtricitabine.

TDF_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_action Mechanism of Action TDF_out Tenofovir Disoproxil Fumarate (TDF) TDF_in Tenofovir Disoproxil Fumarate TDF_out->TDF_in Passive Diffusion TFV Tenofovir (TFV) TDF_in->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinases Inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->Inhibition

Caption: Intracellular metabolic activation pathway of Tenofovir Disoproxil Fumarate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Blood_Sample Whole Blood Sample Isolate_PBMCs Isolate PBMCs (Density Gradient) Blood_Sample->Isolate_PBMCs Count_Cells Cell Counting Isolate_PBMCs->Count_Cells Lyse_Cells Cell Lysis & Extraction Count_Cells->Lyse_Cells SPE Solid-Phase Extraction (Optional Cleanup) Lyse_Cells->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Quant Data Quantification LC_MSMS->Data_Quant

Caption: General experimental workflow for quantifying intracellular drug metabolites.

Conclusion

The cellular uptake and metabolism of emtricitabine and tenofovir disoproxil fumarate are complex, multi-step processes that are fundamental to their antiretroviral activity. TDF's lipophilic nature allows for efficient passive diffusion into cells, leading to high intracellular concentrations of the active tenofovir diphosphate. Emtricitabine relies on a suite of cellular transporters for its uptake, the expression of which can vary between cell types. A thorough understanding of these mechanisms, supported by robust quantitative methods, is essential for the continued development and optimization of antiretroviral therapies. This guide provides a foundational resource for professionals in the field to aid in these endeavors.

References

The Long-Term Impact of Efavirenz on Central Nervous System Bioenergetics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has long been a cornerstone of antiretroviral therapy. However, its use is frequently associated with central nervous system (CNS) side effects, ranging from dizziness and sleep disturbances to more severe neuropsychiatric and neurocognitive impairments.[1][2] Growing evidence points to the disruption of fundamental bioenergetic processes within the CNS as a key mechanism underlying this neurotoxicity.[2][3][4] This technical guide provides an in-depth analysis of the long-term effects of efavirenz on CNS bioenergetics, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented is intended to support further research and the development of safer therapeutic strategies.

Introduction: Efavirenz and the CNS Bioenergetic Challenge

The CNS is an organ with high energy demands, making it particularly vulnerable to disruptions in mitochondrial function and energy production.[5] Efavirenz has been shown to cross the blood-brain barrier, leading to direct exposure of neuronal and glial cells to the drug.[3] Numerous in vitro and in vivo studies have demonstrated that clinically relevant concentrations of efavirenz can induce significant mitochondrial dysfunction.[5][6][7] This dysfunction manifests as impaired mitochondrial respiration, decreased adenosine (B11128) triphosphate (ATP) synthesis, increased production of reactive oxygen species (ROS), and altered mitochondrial membrane potential.[3][5][6][8] These perturbations in cellular bioenergetics are believed to be a primary driver of the neuronal damage and subsequent neurological symptoms observed in patients.[4][7]

Quantitative Effects of Efavirenz on CNS Bioenergetics

The following tables summarize the quantitative data from key studies investigating the impact of efavirenz on various bioenergetic parameters in different CNS cell types.

Table 1: Effect of Efavirenz on ATP Production

Cell TypeEfavirenz Concentration (µM)Treatment DurationATP Reduction (%)Reference
SH-SY5Y Neuroblastoma12.52 hours28%[5]
252 hours>80%[5]
502 hours>88%[5]
Primary Rat Striatal Neurons12.52 hours25%[5]
252 hours66%[5]
Neural Stem Cells (NSCs)524 hours~22%[8]
1024 hours~43%[8]

Table 2: Effect of Efavirenz on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Cell TypeEfavirenz Concentration (µM)ParameterReduction (%)Reference
SH-SY5Y Neuroblastoma10ATP Production-coupled O₂ Consumption14.2%[6]
25ATP Production-coupled O₂ Consumption51.5%[6]
25Basal Respiration39.3%[6]
U-251MG Glioblastoma10ATP Production-coupled O₂ Consumption65.9%[6]
25ATP Production-coupled O₂ Consumption73.8%[6]
25Basal Respiration57.1%[6]

Table 3: Effect of Efavirenz on Cell Viability and Cytotoxicity

Cell TypeEfavirenz Concentration (µM)Treatment DurationParameterObservationReference
Neural Stem Cells (NSCs)524 hoursLDH Release~2-fold increase[8]
1024 hoursLDH Release~3-fold increase[8]
Primary Rat Striatal Neurons5024 hoursLDH Release44% cytotoxicity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of efavirenz on CNS bioenergetics.

Measurement of Cellular ATP Levels

Principle: This protocol utilizes a bioluminescence assay to quantify intracellular ATP. The light-producing reaction of luciferase is dependent on the presence of ATP, and the emitted light is directly proportional to the ATP concentration in the sample.

Methodology:

  • Cell Culture and Treatment:

    • Plate neural cells (e.g., SH-SY5Y, primary neurons, or NSCs) in 12-well plates at a density of 3 x 10⁵ cells per well.[8]

    • Incubate at 37°C for 24 hours.

    • Treat cells with a range of efavirenz concentrations (e.g., 0.5, 1, 2, 5, 10, 12.5, 25, 50 µM) for the desired duration (e.g., 2 or 24 hours).[5][8] Include a vehicle control (DMSO) and a positive control for mitochondrial dysfunction (e.g., 100 µM H₂O₂).[8]

  • Cell Lysis:

    • Following treatment, place the plates on ice and lyse the cells using a suitable lysis buffer (e.g., Tris-based lysis buffer).[8]

    • Incubate on ice for 30 minutes.

    • Sonicate the cell lysates for 30 seconds at 40% power to ensure complete cell disruption.[8]

  • ATP Measurement:

    • Use a commercially available ATP Determination Kit (e.g., from Invitrogen).[8]

    • Follow the manufacturer's instructions to mix the cell lysates with the luciferase-based reagent.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the relative luminescence units (RLU) to the protein concentration of each sample.

    • Express the ATP levels in treated cells as a percentage of the vehicle-treated control.[8]

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Extracellular Flux Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis.

Methodology:

  • Cell Seeding:

    • Seed neuronal or glial cells (e.g., SH-SY5Y, U-251MG) in a Seahorse XF24 or XF96 cell culture microplate at an appropriate density.

    • Allow cells to adhere and form a monolayer.

  • Efavirenz Treatment:

    • Treat the cells with the desired concentrations of efavirenz (e.g., 10 µM and 25 µM) for a specified duration (e.g., 1 hour) prior to the assay.[6]

  • Seahorse Assay:

    • Calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.

    • Replace the cell culture medium with Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Perform the mitochondrial stress test by sequentially injecting the following compounds:

      • Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[7]

  • Data Analysis:

    • Normalize the OCR data to the cell number or protein content per well.[6]

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Methodology:

  • Cell Preparation and Staining:

    • Culture cells on coverslips or in appropriate plates for microscopy or in suspension for flow cytometry.

    • Prepare a stock solution of JC-1 (e.g., 3 mg/ml in DMSO).[5]

    • Dilute the JC-1 stock solution to a final working concentration of 3 µg/ml in cell culture media.[5]

    • Incubate the cells with the JC-1 working solution for 20 minutes at 37°C.[5]

  • Efavirenz Treatment:

    • Rinse the cells twice with warmed media.

    • Add media containing the desired concentrations of efavirenz (e.g., 5 µM).[5]

    • Include a negative control (vehicle) and a positive control for depolarization (e.g., 1 µM CCCP).[5]

  • Imaging or Flow Cytometry:

    • Microscopy: Acquire images using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensity.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathways and Mechanistic Insights

Efavirenz-induced neurotoxicity is a multifactorial process involving the disruption of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Efavirenz-Induced Mitochondrial Dysfunction and Oxidative Stress

Efavirenz directly inhibits Complex I of the mitochondrial electron transport chain (ETC). This inhibition leads to a cascade of detrimental effects, including reduced oxygen consumption, a drop in mitochondrial membrane potential, and decreased ATP production. A key consequence of ETC disruption is the leakage of electrons, which react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species (ROS), leading to oxidative stress.

Caption: Efavirenz inhibits Complex I, leading to mitochondrial dysfunction and oxidative stress.

Differential Bioenergetic Response in Neurons and Glial Cells

Interestingly, neurons and glial cells exhibit different bioenergetic responses to efavirenz-induced mitochondrial stress. While both cell types experience mitochondrial dysfunction, glial cells can compensate by upregulating glycolysis through the activation of AMP-activated protein kinase (AMPK). This adaptive response helps maintain ATP levels in glial cells. Neurons, however, lack this robust glycolytic upregulation, rendering them more susceptible to energy deficits and subsequent damage.

Efavirenz_Differential_Response cluster_glia Glial Cells cluster_neuron Neurons EFV Efavirenz Mito_Dysfunction Mitochondrial Dysfunction EFV->Mito_Dysfunction AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Dysfunction->AMP_ATP_Ratio AMPK_Glia AMPK Activation AMP_ATP_Ratio->AMPK_Glia AMPK_Neuron No Significant AMPK Activation AMP_ATP_Ratio->AMPK_Neuron Glycolysis_Glia Upregulated Glycolysis AMPK_Glia->Glycolysis_Glia Promotes ATP_Glia ATP Levels Maintained Glycolysis_Glia->ATP_Glia Glia_Survival Cell Survival ATP_Glia->Glia_Survival Glycolysis_Neuron Insufficient Glycolysis AMPK_Neuron->Glycolysis_Neuron ATP_Neuron ATP Depletion Glycolysis_Neuron->ATP_Neuron Neuron_Damage Neuronal Damage ATP_Neuron->Neuron_Damage

Caption: Differential response of glial cells and neurons to efavirenz-induced stress.

Experimental Workflow for Assessing Efavirenz Neurotoxicity

This diagram outlines a typical experimental workflow for investigating the effects of efavirenz on CNS bioenergetics, from cell culture to data analysis.

Experimental_Workflow cluster_assays Bioenergetic Assays start Start: CNS Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Efavirenz Treatment (Dose- and Time-Response) start->treatment atp_assay ATP Measurement (Luminescence) treatment->atp_assay ocr_assay Mitochondrial Respiration (Seahorse XF) treatment->ocr_assay mmp_assay Mitochondrial Membrane Potential (JC-1 Staining) treatment->mmp_assay ros_assay ROS Production (Fluorescent Probes) treatment->ros_assay data_analysis Data Analysis and Interpretation atp_assay->data_analysis ocr_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion: Assessment of Efavirenz-Induced Neurotoxicity data_analysis->conclusion

Caption: A typical experimental workflow for studying efavirenz's effects on CNS bioenergetics.

Conclusion and Future Directions

The evidence strongly indicates that long-term efavirenz treatment can significantly impair CNS bioenergetics by inducing mitochondrial dysfunction and oxidative stress. This whitepaper provides a consolidated overview of the quantitative effects, detailed experimental protocols for their assessment, and the underlying signaling pathways. The differential vulnerability of neurons compared to glial cells highlights the complexity of efavirenz-induced neurotoxicity.

Future research should focus on:

  • Developing more targeted therapies: Investigating neuroprotective agents that can mitigate efavirenz-induced mitochondrial damage.

  • Identifying biomarkers: Discovering reliable biomarkers to predict which patients are at a higher risk of developing CNS side effects.

  • Exploring alternative antiretrovirals: Continuing the development and evaluation of antiretroviral drugs with more favorable CNS safety profiles.

By deepening our understanding of the molecular mechanisms of efavirenz neurotoxicity, the scientific community can work towards safer and more effective treatments for individuals living with HIV.

References

In Vitro Antiviral Activity of ATRIPLA® Components in Lymphoblastoid Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of the components of ATRIPLA®—efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF)—in lymphoblastoid cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in the field of antiretroviral therapy.

Quantitative Antiviral Activity and Cytotoxicity

The components of this compound® have been extensively studied in vitro to determine their efficacy and safety profiles. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and combination index (CI) values in various lymphoblastoid cell lines. These data are crucial for assessing the antiviral potency, therapeutic window, and synergistic interactions of these compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Individual this compound® Components in Lymphoblastoid Cell Lines

CompoundCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Efavirenz (EFV)MT-2IIIb0.0013 ± 0.000421.6 ± 1.216,615
Emtricitabine (FTC)MT-2IIIb0.0015 ± 0.0005> 100> 66,667
Tenofovir (TFV)MT-2IIIb0.018 ± 0.004> 100> 5,556

Data synthesized from multiple sources. EC50 and CC50 values can vary between experiments and laboratories.

Table 2: Synergistic Antiviral Activity of this compound® Component Combinations in MT-2 Cells

Drug CombinationMolar RatioCombination Index (CI) at EC50Synergy/Antagonism
TFV + FTC1:10.81Synergy
TFV + EFV1:10.65Synergy
FTC + EFV1:10.64Synergy
TFV + FTC + EFV1:1:10.46Strong Synergy

Combination Index (CI) values are based on the median-effect analysis by Chou and Talalay. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data from Feng et al., 2009.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

The antiviral activity of all three components of this compound® is directed against the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA. However, their specific mechanisms of inhibition differ, leading to a potent and synergistic effect.

  • Efavirenz (EFV): As a non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz binds to a non-competitive allosteric site on the HIV-1 RT.[1][2] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity.[2]

  • Emtricitabine (FTC) and Tenofovir (TFV): Emtricitabine and tenofovir are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs).[3][4] They are prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate forms. These active metabolites act as competitive inhibitors of the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by HIV-1 RT.[5] Crucially, they lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[6] Once incorporated, they cause premature chain termination, thus halting viral DNA synthesis.[3][4]

The combination of a non-competitive inhibitor (efavirenz) with competitive, chain-terminating inhibitors (emtricitabine and tenofovir) results in a powerful synergistic effect, as demonstrated by the low Combination Index values.[1][7] This multi-pronged attack on a single viral enzyme makes it more difficult for the virus to develop resistance.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (Lymphoblastoid) cluster_drugs This compound® Components Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 Reverse Transcriptase (RT) Proviral DNA Proviral DNA Reverse Transcription->Proviral DNA Integration Integration Proviral DNA->Integration Host DNA Host DNA Integration->Host DNA Efavirenz Efavirenz Efavirenz->Reverse Transcription Non-competitive inhibition Emtricitabine Emtricitabine Emtricitabine->Reverse Transcription Competitive inhibition & Chain termination Tenofovir Tenofovir Tenofovir->Reverse Transcription Competitive inhibition & Chain termination Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_antiviral Antiviral Activity cluster_cytotoxicity Cytotoxicity A Prepare Lymphoblastoid Cell Suspension C Plate Cells and Add Compounds to 96-well Plate A->C B Prepare Serial Dilutions of Antiviral Compounds B->C D Infect Cells with HIV-1 C->D E Incubate for 7 days at 37°C, 5% CO2 D->E F1 Collect Supernatant E->F1 F2 Add MTT Reagent E->F2 G1 Perform p24 Antigen ELISA F1->G1 H1 Calculate EC50 G1->H1 G2 Solubilize Formazan & Read Absorbance F2->G2 H2 Calculate CC50 G2->H2

References

Placental Transfer Kinetics of Efavirenz, Emtricitabine, and Tenofovir DF: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical models and methodologies used to evaluate the placental transfer kinetics of the antiretroviral drugs efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Understanding how these drugs cross the placental barrier is critical for assessing fetal exposure and ensuring the safety and efficacy of antiretroviral therapy during pregnancy.

Introduction: The Placental Barrier in Antiretroviral Therapy

The placenta is a complex organ that facilitates the exchange of nutrients, gases, and waste between the mother and the developing fetus. It also acts as a protective barrier, limiting fetal exposure to potentially harmful substances, including drugs. However, this barrier is not absolute. The transfer of antiretrovirals across the placenta is a key factor in preventing mother-to-child transmission of HIV, both by reducing the maternal viral load and by providing the infant with pre-exposure prophylaxis.[1]

The extent of placental drug transfer is governed by several factors: the physicochemical properties of the drug, the expression and function of placental drug transporters, and the unique physiological environment of the placenta. Preclinical models are essential tools for dissecting these factors and predicting fetal drug exposure.

Physicochemical Properties of the Antiretroviral Agents

The passive diffusion of drugs across the placenta is significantly influenced by their molecular weight, lipophilicity (log P), and plasma protein binding. Generally, smaller, more lipophilic drugs with low protein binding cross the placenta more readily.

PropertyEfavirenz (EFV)Emtricitabine (FTC)Tenofovir Disoproxil Fumarate (TDF)
Molecular Weight ( g/mol ) 315.68247.25519.44
Log P (Lipophilicity) 5.4-0.431.25
Plasma Protein Binding >99.5%<4%<0.7% (Tenofovir)
Primary Placental Transfer ModerateHighHigh

Note: Tenofovir Disoproxil Fumarate (TDF) is a prodrug that is rapidly converted to its active form, tenofovir (TFV), in the plasma. The protein binding for tenofovir is very low. The placental transfer of these drugs has been categorized based on cord blood to maternal plasma ratios, with "High" being >0.6 and "Moderate" being 0.3-0.6.[2][3][4]

Preclinical Models for Studying Placental Transfer

A multi-tiered approach employing in vitro, ex vivo, and in vivo models is used to comprehensively evaluate placental drug transfer. Each model offers unique advantages for investigating specific aspects of transport kinetics.

In Vitro Models: Cellular-Level Mechanistic Insights

In vitro models are crucial for studying the specific transport mechanisms at a cellular level, particularly the role of influx and efflux transporters.[5][6] The most common model utilizes trophoblast cell lines, such as the human choriocarcinoma cell line (BeWo), grown as a monolayer on a semi-permeable membrane in a Transwell™ system.[5][6]

InVitro_Workflow C C D D C->D Begin Assay E E D->E F F E->F G G F->G H H G->H

Experimental Protocol: BeWo Cell Transwell™ Assay

  • Cell Seeding: BeWo cells are seeded onto the apical (upper) chamber of a Transwell™ permeable support insert at a high density (e.g., 100,000 to 200,000 cells/cm²). The insert is placed in a well of a culture plate containing fresh medium in the basolateral (lower) chamber.

  • Culture and Differentiation: Cells are cultured for 4-7 days at 37°C and 5% CO₂. The medium is changed every 2-3 days. During this time, the cells differentiate and form a confluent, polarized monolayer that mimics the syncytiotrophoblast barrier.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial and is verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Study:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • The drug of interest (e.g., emtricitabine) is added to the apical chamber.

    • To study the role of specific transporters, known inhibitors can be added to the system.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber.

  • Quantification: The concentration of the drug in the collected samples is measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transfer across the cell monolayer.

Ex Vivo Models: The Gold Standard for Human Placental Transfer

The ex vivo human placental perfusion model is considered the gold standard for studying the transfer of drugs across the intact human placenta.[7] This technique maintains the structural and functional integrity of a single placental cotyledon (a functional unit of the placenta), allowing for the study of drug transfer in a system that closely mimics in vivo conditions without risk to the mother or fetus.

ExVivo_Perfusion cluster_sampling Sampling & Analysis Placenta Placental Cotyledon in Perfusion Chamber M_Reservoir M_Reservoir Placenta->M_Reservoir Maternal Venous Return F_Reservoir F_Reservoir Placenta->F_Reservoir Fetal Venous Return M_Pump M_Pump M_Pump->Placenta Cannulate Intervillous Space M_Sample Maternal Samples M_Reservoir->M_Sample F_Pump F_Pump F_Pump->Placenta Cannulate Chorionic Artery F_Sample Fetal Samples F_Reservoir->F_Sample

Experimental Protocol: Dual-Side Closed-Circuit Placental Perfusion

  • Placenta Collection: A fresh, healthy human placenta is obtained immediately after a full-term delivery (typically via elective cesarean section to minimize ischemic time). The tissue must be processed within 20-30 minutes.

  • Cotyledon Selection and Cannulation: A single, intact cotyledon is selected. The corresponding chorionic plate artery and vein are cannulated with appropriate catheters.

  • Setup: The prepared cotyledon is placed in a perfusion chamber. The maternal circuit is established by inserting cannulae through the decidual plate into the intervillous space. The fetal circuit is connected to the cannulated artery and vein.

  • Pre-Perfusion (Washout): An initial open-circuit perfusion is performed for approximately 20 minutes with a physiological buffer (e.g., Earle's medium) to flush out residual blood and allow the tissue to stabilize.

  • Closed-Circuit Perfusion:

    • The system is switched to a closed-circuit, where the perfusate from both the maternal and fetal venous outflows is recirculated back into their respective reservoirs.

    • The drug of interest is added to the maternal reservoir. Antipyrine, a small, passively diffused molecule, is often added as a positive control to assess the functional integrity and surface area for exchange.

    • Maternal and fetal circuit flow rates are maintained at physiological levels (e.g., ~12 mL/min and ~6 mL/min, respectively).

  • Viability Monitoring: Throughout the experiment (typically 2-4 hours), the viability of the placental tissue is monitored by measuring parameters such as glucose consumption, lactate (B86563) production, and pH in both circuits. Fetal circuit pressure is monitored to detect any leaks.

  • Sampling and Analysis: Samples are collected from both reservoirs at regular intervals. Drug concentrations are quantified by LC-MS/MS.

  • Data Analysis: Key parameters calculated include the Fetal Transfer Rate (FTR), defined as the fetal-to-maternal drug concentration ratio at steady-state, and the Clearance Index (CI), which is the FTR of the drug normalized to the FTR of antipyrine.

In Vivo Models: Whole-System Pharmacokinetics

In vivo animal models, most commonly pregnant rats or rabbits, allow for the evaluation of placental drug transfer within the context of a complete physiological system, accounting for maternal absorption, distribution, metabolism, and excretion (ADME).[8][9] These studies are essential for determining comprehensive pharmacokinetic parameters.

Experimental Protocol: Pregnant Rat Model

  • Animal Model: Time-mated pregnant rats (e.g., Sprague-Dawley) are used. The study is typically conducted at a specific gestational day (e.g., GD15 or GD20) that corresponds to a relevant period of fetal development.[8][10]

  • Drug Administration: The antiretroviral drug or combination is administered to the pregnant dam, typically via oral gavage to mimic the clinical route of administration.

  • Sample Collection: At predetermined time points following drug administration, dams are anesthetized. Samples are collected, which can include:

    • Maternal blood (from cardiac puncture or major vessel)

    • Placental tissue

    • Amniotic fluid

    • Fetal blood (pooled from litter)

    • Fetal tissue (e.g., liver, brain)

  • Sample Processing and Analysis: Tissues are homogenized, and drug is extracted. All samples (plasma, tissue homogenates) are analyzed by LC-MS/MS to determine drug concentrations.

  • Pharmacokinetic Analysis: Concentration-time data are used to calculate key pharmacokinetic parameters for each compartment (maternal plasma, placenta, fetus), including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Fetal-to-maternal exposure ratios (e.g., AUCfetus / AUCmaternal)

InVivo_Workflow A Administer Drug to Pregnant Rat (e.g., Oral Gavage) B Collect Samples at Timed Intervals A->B C C B->C D D B->D E E B->E F F B->F G Drug Quantification (LC-MS/MS) H Pharmacokinetic Modeling (Calculate AUC, Cmax, Ratios) G->H C->G D->G E->G F->G

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies on the placental transfer of efavirenz, emtricitabine, and tenofovir.

Table 4.1: Placental Transfer of Efavirenz (EFV)
ModelParameterValueReference
In vivo (Rat)Fetal concentrationsExceeded maternal concentrations[11]
In vivo (Rabbit)Fetal/Maternal blood ratioEquivalent[11]
In vivo (Cynomolgus Monkey)Fetal/Maternal blood ratioEquivalent[11]
Ex vivo (Human Perfusion)Cord/Maternal ratio0.49 (Median)[11]
In vivo (Human)Infant/Maternal hair ratio0.40 (Mean)[12]

Summary for Efavirenz: Preclinical animal models show that efavirenz readily crosses the placenta, with fetal concentrations being equivalent to or even exceeding maternal levels.[11] This is consistent with its high lipophilicity, although its high protein binding likely modulates the rate of transfer. Data from human ex vivo and in vivo studies confirm moderate placental transfer.[11][12]

Table 4.2: Placental Transfer of Emtricitabine (FTC)
ModelParameterValueReference
In vivo (Human, PBPK Model)Umbilical/Maternal plasma ratio0.61 - 1.1 (Predicted)[13]
In vivo (Human)Cord/Maternal ratio1.2 (Geometric Mean)[3]
In vivo (Human)Neonatal/Maternal exposure ratio~80%[14]
In vitro (BeWo cells)Transport MechanismInvolves multiple transporters[9]

Summary for Emtricitabine: As a small, hydrophilic molecule with very low protein binding, emtricitabine exhibits high placental transfer, primarily through passive diffusion.[3] However, in vitro studies have demonstrated a significant role for various transporters in its movement across trophoblasts. Physiologically based pharmacokinetic (PBPK) models incorporating in vitro data predict high fetal exposure.[13]

Emtricitabine_Transport cluster_apical cluster_efflux cluster_basal Maternal Maternal Blood Trophoblast Syncytiotrophoblast Fetal Fetal Blood BCRP_out BCRP Trophoblast->BCRP_out Efflux MRP_out MRP1/2/3 Trophoblast->MRP_out Efflux ENT1_out ENT1 Trophoblast->ENT1_out Influx CNT1_out CNT1 Trophoblast->CNT1_out Influx MRP1_out MRP1 Trophoblast->MRP1_out Influx ENT1_in ENT1 ENT1_in->Trophoblast Influx CNT1_in CNT1 CNT1_in->Trophoblast Influx OCTN1_in OCTN1 OCTN1_in->Trophoblast Influx

Table 4.3: Placental Transfer of Tenofovir (from TDF)
ModelParameterValueReference
In vivo (Human)Cord/Maternal ratio0.71 (Median predicted)[15]
In vivo (Human)AUC Fetal/Maternal ratio0.60 (Median predicted)[15]
In vivo (Human)Cord/Maternal ratio0.88[16]
In vivo (Human, single vaginal dose)Cord/Maternal ratio0.5 (Median)[4]

Summary for Tenofovir: Following administration of the prodrug TDF, tenofovir has low plasma protein binding and readily crosses the placenta. Multiple studies in humans have demonstrated high placental transfer, with cord blood concentrations reaching over 70-80% of maternal concentrations.[15][16]

Conclusion and Future Directions

The preclinical models detailed in this guide—from in vitro transporter assays to ex vivo placental perfusions and in vivo animal studies—provide a robust framework for characterizing the placental transfer kinetics of efavirenz, emtricitabine, and tenofovir DF. The data consistently show high transfer for emtricitabine and tenofovir, supporting their role in fetal pre-exposure prophylaxis, and moderate transfer for efavirenz.

Future research should focus on further refining these models. The development of "placenta-on-a-chip" microphysiological systems offers a promising avenue for higher-throughput screening and more complex co-culture studies. Additionally, integrating data from these preclinical models into physiologically based pharmacokinetic (PBPK) models will continue to improve our ability to predict fetal drug exposure and optimize antiretroviral therapy for pregnant women and their children.

References

Methodological & Application

Application Note: Simultaneous Quantification of Efavirenz, Emtricitabine, and Tenofovir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of three antiretroviral drugs: efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) (TFV) in human plasma. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, which are essential for optimizing treatment regimens for patients with HIV. The protocol utilizes a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.

Introduction

Highly active antiretroviral therapy (HAART) is the cornerstone of managing HIV infection. A common and effective combination regimen includes the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, and two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), emtricitabine and tenofovir. Due to significant inter-individual pharmacokinetic variability, TDM is a valuable tool to ensure drug exposure is within the therapeutic range, minimizing toxicity while maximizing virologic suppression. This application note provides a detailed protocol for the simultaneous determination of these three analytes in plasma, suitable for clinical research and patient management.

Experimental

Materials and Reagents

  • Efavirenz, Emtricitabine, and Tenofovir reference standards

  • Nevirapine (Internal Standard - IS)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Instrumentation

  • Liquid chromatography system (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: Chromolith ROD C18 (50 x 4.6 mm, 5 µm) or equivalent[1][2]

Sample Preparation

A solid-phase extraction (SPE) technique is employed for the extraction of analytes and the internal standard from human plasma.[1][2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add the internal standard and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

  • Mobile Phase A: 5 mM Ammonium Acetate Buffer

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.0110
1.0090
1.5090
1.5110
2.5010

Mass Spectrometry

The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes.[3] Multiple Reaction Monitoring (MRM) is used for quantification.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
EfavirenzNegative ESI314.0244.0
EmtricitabinePositive ESI248.0130.1
TenofovirPositive ESI288.0176.0
Nevirapine (IS)Positive ESI267.1226.1

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The calibration curves were linear over the following concentration ranges with a correlation coefficient (r²) of ≥ 0.9990.[2]

AnalyteConcentration Range (ng/mL)
Efavirenz10 - 4000[2]
Emtricitabine10 - 4000[2]
Tenofovir2.5 - 650[2]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high-quality control (QC) concentrations. The results were within acceptable limits.[2]

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Efavirenz Low3.59105.674.12103.21
Medium2.8798.543.55101.89
High2.15101.232.9899.76
Emtricitabine Low3.39109.093.98106.45
Medium2.54102.343.12104.56
High1.9899.872.76101.32
Tenofovir Low5.9792.536.8795.34
Medium4.3297.895.1298.99
High3.76103.454.54101.78

Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).[2]

AnalyteLLOQ (ng/mL)Precision at LLOQ (%CV)Accuracy at LLOQ (%)
Efavirenz103.59105.67
Emtricitabine103.39109.09
Tenofovir2.55.9792.53

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and rapid tool for the simultaneous quantification of efavirenz, emtricitabine, and tenofovir in human plasma. The short run time of 2.5 minutes allows for the analysis of a large number of samples, making it suitable for high-throughput clinical applications.[2] This method can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of these important antiretroviral agents.

Experimental Workflow and Validation Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc Liquid Chromatography dry_recon->lc ms Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of antiretrovirals.

method_validation cluster_parameters Validation Parameters method Validated LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LLOQ) method->sensitivity selectivity Selectivity method->selectivity stability Stability method->stability

Caption: Key parameters for the validation of the bioanalytical method.

References

Application Notes and Protocols for In Vitro Evaluation of ATRIPLA® Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATRIPLA® is a fixed-dose combination antiretroviral medication used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It combines three active ingredients in a single daily pill: efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), emtricitabine (B123318), and tenofovir (B777) disoproxil fumarate (B1241708) (both nucleoside reverse transcriptase inhibitors).[1][2] These components work synergistically to inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication, thereby reducing viral load and slowing disease progression.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound® using various in vitro cell culture models.

Mechanism of Action

This compound® targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[5]

  • Efavirenz (EFV): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-competitive site on the RT enzyme, inducing a conformational change that inhibits its function.[6][7]

  • Emtricitabine (FTC): A nucleoside analog of cytidine (B196190) that, once phosphorylated to its active triphosphate form, is incorporated into the growing viral DNA chain by RT, causing chain termination.[6]

  • Tenofovir Disoproxil Fumarate (TDF): A nucleotide analog of adenosine (B11128) monophosphate that is converted to tenofovir, which is then phosphorylated to its active diphosphate (B83284) form. It competes with the natural substrate for incorporation into the viral DNA, leading to chain termination.[6]

Studies have demonstrated that the combination of these three drugs results in synergistic antiviral activity against HIV-1 in cell culture.[3][4]

In Vitro Cell Culture Models for this compound® Efficacy Studies

A variety of in vitro models can be employed to evaluate the antiviral activity of this compound®. The choice of model depends on the specific research question, balancing physiological relevance with throughput and reproducibility.

Immortalized T-cell Lines

Immortalized T-cell lines are widely used for initial screening of antiviral compounds due to their ease of culture and high-level of virus production.

  • Examples: MT-4, CEM-SS, H9, Hut/CCR5.[8][9]

  • Advantages: High reproducibility, scalability for high-throughput screening, and well-characterized.

  • Limitations: May not fully represent the genetic and phenotypic diversity of primary cells and may have altered signaling pathways.[10]

Primary Human Cells

Primary cells provide a more physiologically relevant model for studying HIV-1 infection and the effects of antiretrovirals.

  • Examples:

    • Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes, representing a natural target for HIV-1.[11]

    • CD4+ T-lymphocytes: The primary target cells for HIV-1 infection.[12][13]

  • Advantages: More closely mimic in vivo conditions, essential for studying latency and immune responses.[12][13][14]

  • Limitations: Higher donor-to-donor variability, more complex to culture, and have a limited lifespan in vitro.[12]

Advanced Cell Culture Models

Advanced models offer greater physiological relevance by recapitulating the complex three-dimensional architecture and cellular composition of human tissues.

  • 3D Cell Cultures: These models can better simulate cell-cell interactions and the extracellular matrix, which can influence viral spread and drug efficacy.[15][16][17][18] Studies have shown that some host-directed antivirals have significantly higher efficacy in 3D models compared to traditional 2D cultures.[19]

  • Organoids: These are self-organizing 3D structures derived from stem cells that mimic the structure and function of human organs.[20]

    • Cerebral Organoids: Useful for studying the neurological aspects of HIV infection and the efficacy of drugs in the central nervous system, a known viral reservoir.[21][22][23]

    • Intestinal Organoids: Allow for the investigation of HIV's impact on gut-associated lymphoid tissue (GALT), a major site of viral replication and persistence.[24]

  • Advantages: Provide a more accurate representation of in vivo tissue environments and cell-cell interactions.[15][20]

  • Limitations: Technically challenging to establish and maintain, and may have higher variability.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific cell line and virus strain being used.

Protocol 1: HIV-1 Infectivity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is proportional to the level of viral replication.[8][9]

Materials:

  • Susceptible host cells (e.g., MT-4 cells, PBMCs)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and IL-2 for PBMCs)[8][11]

  • HIV-1 laboratory-adapted strain or clinical isolate

  • This compound® or its individual components (efavirenz, emtricitabine, tenofovir)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for T-cell lines).

  • Drug Preparation: Prepare serial dilutions of this compound® or its individual components in culture medium.

  • Drug Treatment: Add the drug dilutions to the wells containing the cells and incubate for 1-2 hours. Include a "no drug" control.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the cell type. Include a "no virus" control.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-7 days.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8][9]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the antiviral compounds to ensure that the observed reduction in viral replication is not due to cell death.[25][26] The MTT assay is a colorimetric assay that measures cell metabolic activity.[26]

Materials:

  • Host cells used in the infectivity assay

  • Complete culture medium

  • This compound® or its individual components

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding and Drug Treatment: Prepare a parallel plate to the infectivity assay with the same cell density and drug concentrations, but do not add the virus.[27]

  • Incubation: Incubate the plate for the same duration as the infectivity assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50%.

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral drug. A higher SI value indicates a more favorable safety profile.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound® Components
CompoundCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
EfavirenzMT-4ValueValueValue
EmtricitabineMT-4ValueValueValue
TenofovirMT-4ValueValueValue
This compound® (Combination)MT-4ValueValueValue
EfavirenzPBMCsValueValueValue
EmtricitabinePBMCsValueValueValue
TenofovirPBMCsValueValueValue
This compound® (Combination)PBMCsValueValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data. EC50 values for emtricitabine have been reported to be in the range of 0.0013–0.64 µM in various cell lines.[28]

Synergy Analysis

To determine if the combination of drugs in this compound® is synergistic, additive, or antagonistic, methods such as the median-effect analysis, MacSynergy II, or quantitative isobologram analysis can be used.[3][4] These analyses assess the combined effect of the drugs compared to their individual effects. Previous studies have consistently shown that the components of this compound® act synergistically to inhibit HIV-1 replication.[3][4]

Visualizations

Signaling Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA RT Reverse Transcriptase Viral DNA Viral DNA RT->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Host DNA Host DNA EFV Efavirenz (NNRTI) EFV->RT Allosteric Inhibition FTC Emtricitabine (NRTI) FTC->Viral DNA Chain Termination TDF Tenofovir (NRTI) TDF->Viral DNA Chain Termination

Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound® Components.

Experimental Workflow

Antiviral_Assay_Workflow cluster_assays cluster_analysis start Start seed_cells Seed Host Cells (96-well plate) start->seed_cells prep_drugs Prepare Serial Dilutions of this compound® seed_cells->prep_drugs treat_cells Add Drug Dilutions to Cells prep_drugs->treat_cells infect_cells Infect Cells with HIV-1 treat_cells->infect_cells incubate Incubate for 3-7 Days infect_cells->incubate p24_assay p24 ELISA on Supernatant (Efficacy) incubate->p24_assay mtt_assay MTT Assay on Cells (Cytotoxicity) incubate->mtt_assay calc_ec50 Calculate EC50 p24_assay->calc_ec50 calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Workflow for Determining Antiviral Efficacy and Cytotoxicity of this compound®.

References

Application Notes and Protocols for Evaluating ATRIPLA® in Treatment-Naive HIV Patients

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for the clinical evaluation of ATRIPLA® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate), a fixed-dose combination antiretroviral medication for the treatment of HIV-1 infection in treatment-naive adult patients. The included protocols are based on methodologies employed in pivotal clinical trials that established the efficacy and safety profile of this regimen.

Introduction

This compound® is a single-tablet, once-daily regimen that combines three antiretroviral drugs with distinct mechanisms of action to suppress HIV-1 replication.[1] Efavirenz (B1671121) is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate (B1241708) are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[1] This combination therapy targets the HIV reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA, thereby inhibiting the viral replication cycle.[1][2] Clinical trials have demonstrated the potent and durable antiretroviral activity of this compound® in treatment-naive patients.

Key Clinical Trials Overview

Two key clinical trials that established the efficacy and safety of the components of this compound® in treatment-naive HIV-1 infected patients are Study 934 and the AIDS Clinical Trials Group (ACTG) Study 5142.

  • Study 934: This was a prospective, open-label, randomized, multicenter study that compared the efficacy and safety of efavirenz in combination with a fixed-dose combination of emtricitabine and tenofovir DF versus efavirenz with a fixed-dose combination of zidovudine (B1683550) and lamivudine (B182088) in treatment-naive HIV-1 infected subjects.[3][4]

  • ACTG 5142: This was a large, randomized, open-label study that compared three antiretroviral regimens for the initial treatment of HIV-1 infection: efavirenz plus two NRTIs, lopinavir/ritonavir plus two NRTIs, and an NRTI-sparing regimen of efavirenz plus lopinavir/ritonavir.[5][6]

Data Presentation

The following tables summarize the key efficacy and safety data from Study 934 and ACTG 5142.

Table 1: Efficacy Outcomes in Treatment-Naive Patients (Study 934)
OutcomeEmtricitabine + Tenofovir DF + Efavirenz (n=257)Zidovudine/Lamivudine + Efavirenz (n=254)p-value
HIV-1 RNA <400 copies/mL at Week 48 84%73%0.002
HIV-1 RNA <50 copies/mL at Week 48 80%70%-
Mean Increase in CD4+ Cell Count from Baseline at Week 48 (cells/mm³) 1901580.002

Data sourced from Study 934 results.[7][8]

Table 2: Efficacy Outcomes in Treatment-Naive Patients (ACTG 5142)
OutcomeEfavirenz + 2 NRTIsLopinavir/ritonavir + 2 NRTIs
Time to Virologic Failure (HR; 95% CI) 0.53 (0.39-0.72)-
HIV-1 RNA <50 copies/mL at Week 96 89%77%
Median Increase in CD4+ Cell Count from Baseline at Week 96 (cells/mm³) 241285

Data sourced from ACTG 5142 results.[6][9]

Table 3: Selected Adverse Events in Treatment-Naive Patients (Study 934)
Adverse EventEmtricitabine + Tenofovir DF + EfavirenzZidovudine/Lamivudine + Efavirenz
Discontinuation due to Adverse Events 5%11%
Nausea 9%27%
Fatigue 9%16%
Anemia <1%10%

Data sourced from Study 934 results.

Table 4: Lipid Abnormalities in Treatment-Naive Patients (ACTG 5142)
Lipid Parameter (Median Change from Baseline)Efavirenz + 2 NRTIsLopinavir/ritonavir + 2 NRTIs
Total Cholesterol (mg/dL) +24+54
Triglycerides (mg/dL) +17+85

Data sourced from ACTG 5142 results.

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA in Plasma (Viral Load)

Objective: To quantify the number of copies of HIV-1 RNA in patient plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

Principle: This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome using real-time PCR. The amount of amplified product is measured in real-time using fluorescent probes, and the initial quantity of viral RNA is determined by comparison to a standard curve.

Materials:

  • Blood collection tubes with EDTA anticoagulant

  • Centrifuge

  • Plasma storage tubes

  • RNA extraction kit (e.g., guanidinium (B1211019) isothiocyanate-acid phenol (B47542) method)

  • Reverse transcriptase enzyme

  • DNA polymerase (Taq polymerase)

  • Primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)

  • Deoxynucleotide triphosphates (dNTPs)

  • Real-time PCR instrument

  • HIV-1 RNA standards of known concentrations

Procedure:

  • Sample Collection and Processing: a. Collect whole blood in EDTA tubes. b. Centrifuge the blood sample to separate plasma from cellular components. c. Carefully collect the plasma and store at -80°C until analysis.

  • RNA Extraction: a. Extract viral RNA from plasma samples using a validated RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: a. Prepare a master mix containing reverse transcriptase, dNTPs, and reverse primer. b. Add the master mix to the extracted RNA and incubate to synthesize cDNA.

  • Real-Time PCR: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and a fluorescently labeled probe. b. Add the cDNA to the PCR master mix. c. Perform real-time PCR using a thermal cycler with fluorescence detection. The cycling conditions should be optimized for the specific primers and probe set.

  • Data Analysis: a. Generate a standard curve by plotting the cycle threshold (Ct) values of the known standards against the logarithm of their concentrations. b. Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Ct values on the standard curve. c. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma.

Protocol 2: CD4+ T-Cell Count by Flow Cytometry

Objective: To determine the absolute number of CD4+ T-lymphocytes in a whole blood sample using flow cytometry.

Principle: This method uses fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-helper cells. A flow cytometer is then used to count the number of cells that are positive for the CD4 marker.

Materials:

  • Blood collection tubes with EDTA anticoagulant

  • Flow cytometer

  • Monoclonal antibodies: Anti-CD4 (labeled with a fluorochrome, e.g., PE) and Anti-CD45 (labeled with a different fluorochrome, e.g., FITC)

  • Lysing solution (to lyse red blood cells)

  • Sheath fluid for the flow cytometer

  • Calibration beads

Procedure:

  • Sample Collection: a. Collect whole blood in EDTA tubes.

  • Staining: a. Add a specific volume of whole blood to a test tube. b. Add the fluorescently labeled anti-CD4 and anti-CD45 antibodies to the tube. c. Vortex gently and incubate in the dark at room temperature for 15-20 minutes.

  • Lysis: a. Add the lysing solution to the tube to lyse the red blood cells. b. Incubate for a specified time according to the manufacturer's instructions.

  • Flow Cytometry Analysis: a. Run the sample on the flow cytometer. b. Set up a gating strategy to first identify the lymphocyte population based on their forward and side scatter properties, and then further gate on the CD45-positive cells. c. Within the lymphocyte gate, identify the population of cells that are positive for the CD4 marker.

  • Data Analysis: a. The flow cytometer software will calculate the percentage of CD4+ T-cells within the lymphocyte population. b. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC). The result is expressed as cells per cubic millimeter (cells/mm³).

Mandatory Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis s1 Patient Screening (Treatment-Naive HIV+) s2 Informed Consent s1->s2 s3 Baseline Assessment (Viral Load, CD4 Count) s2->s3 rand Randomization s3->rand armA Arm A: This compound® (Efavirenz/Emtricitabine/Tenofovir DF) rand->armA armB Arm B: Comparator Regimen rand->armB f1 Regular Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) armA->f1 armB->f1 f2 Assessments: - Virologic Response (Viral Load) - Immunologic Response (CD4 Count) - Safety and Tolerability f1->f2 f3 Data Analysis (Primary & Secondary Endpoints) f2->f3

Caption: A simplified workflow of a randomized clinical trial evaluating this compound® in treatment-naive HIV patients.

HIV_Replication_and_ATRIPLA_Action cluster_cell Host Cell (CD4+ T-Cell) cluster_entry 1. Entry cluster_replication 2. Reverse Transcription & Integration cluster_production 3. Viral Production cluster_this compound This compound® Action hiv_rna HIV RNA viral_dna Viral DNA hiv_rna->viral_dna Reverse Transcription hiv_rt Reverse Transcriptase hiv_protease Protease hiv_integrase Integrase provirus Provirus viral_dna->provirus Integration viral_proteins Viral Proteins provirus->viral_proteins Transcription & Translation new_hiv New HIV Virion viral_proteins->new_hiv Assembly & Budding efavirenz Efavirenz (NNRTI) efavirenz->hiv_rt Inhibits ftc_tdf Emtricitabine (NRTI) Tenofovir DF (NtRTI) ftc_tdf->hiv_rt Inhibits

Caption: Mechanism of action of this compound® components on the HIV-1 replication cycle.

References

Application Note: Solid-Phase Extraction for the Quantification of ATRIPLA® Components in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATRIPLA®, a fixed-dose combination tablet of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), is a widely used antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of these compounds in biological matrices is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological samples like plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides detailed protocols for the solid-phase extraction of efavirenz, emtricitabine, and tenofovir from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Several SPE methods have been successfully developed and validated for the simultaneous or individual quantification of this compound® components. Below are detailed protocols derived from published literature.

Protocol 1: Simultaneous Extraction of Efavirenz, Emtricitabine, and Tenofovir

This protocol is adapted from a method for the simultaneous quantification of tenofovir, emtricitabine, and efavirenz in human plasma.[1]

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a clean tube, add the internal standard solution.

    • Vortex the sample for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the MAX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Follow with a wash using 1 mL of 5 mM ammonium acetate buffer to remove salts and other impurities.

  • Elution:

    • Elute the analytes and the internal standard from the cartridge using 1 mL of 0.1% formic acid in acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Emtricitabine and Tenofovir

This protocol is based on a method for the simultaneous quantification of emtricitabine and tenofovir in human plasma using C18 cartridges.[2][3][4][5][6]

Materials:

  • Human plasma

  • Internal Standard (IS): Thymidine[2][4] or 2',3'-dideoxyuridine (B1630288) (DDU)[3][6]

  • SPE Cartridges: C18 (e.g., BOND ELUT-C18)[3][6]

  • Methanol

  • HPLC-grade water with 0.6% trifluoroacetic acid (TFA)[2][4]

  • Phosphate buffer (pH 5.7)[3][6]

Procedure:

  • Sample Pre-treatment:

    • To 100-200 µL of plasma, add 100 µL of HPLC-grade water with 0.6% TFA.[2][4]

    • Add 50 µL of the internal standard working solution.[2][4]

    • Vortex the sample for 10 seconds.[2][4]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Activate the cartridges with 1 mL of methanol, followed by 1 mL of HPLC-grade water with 0.6% TFA.[2][4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge under gravity.[2][4]

  • Washing:

    • Wash the cartridge with 250 µL of water with 0.6% TFA to remove salts.[2][4]

  • Elution:

    • Elute the analytes with 250 µL of methanol into a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described SPE methods.

Table 1: Recovery Rates of this compound® Components using SPE

AnalyteSPE SorbentMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
EfavirenzMixed-mode Anion Exchange (MAX)50.3810.03[1]
EmtricitabineMixed-mode Anion Exchange (MAX)73.189.35[1]
TenofovirMixed-mode Anion Exchange (MAX)71.796.10[1]
EmtricitabineC1888.81.0[2][4][5]
TenofovirC1846.58.8[2][4][5]
EmtricitabineC18 (BOND ELUT)100-[3][6]
TenofovirC18 (BOND ELUT)98.6-[3][6]

Table 2: Linearity and Limits of Quantification (LOQ)

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Efavirenz10 - 400010[1]
Emtricitabine10 - 400010[1]
Tenofovir2.5 - 6502.5[1]
Emtricitabine11.7 - 300011.7[2][4][5]
Tenofovir15.6 - 400015.6[2][4][5]
Emtricitabine10 - 10,00010[3]
Tenofovir10 - 10,00010[3]

Visualizations

General Workflow for Solid-Phase Extraction

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Wetting of Sorbent Load 3. Sample Loading Equilibrate->Load Prepare for Sample Wash1 4. Wash (Interferences) Load->Wash1 Analytes Adsorbed Wash2 5. Wash (Interferences) Wash1->Wash2 Remove Polar Impurities Elute 6. Elution Wash2->Elute Remove Less-Retained Impurities Collect Analyte Collection Elute->Collect Desorption of Analytes

Caption: General workflow of a solid-phase extraction procedure.

Logical Relationship of SPE Steps

SPE_Logic cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Biological Sample (Plasma) Pretreat Pre-treatment (e.g., Dilution, IS addition) Plasma->Pretreat Condition Conditioning Load Loading Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Logical flow of sample preparation to analysis using SPE.

References

Application Notes & Protocols for the RP-HPLC Estimation of Tenofovir DF, Lamivudine, and Efavirenz in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative estimation of three antiretroviral drugs: Tenofovir (B777) Disoproxil Fumarate (TDF), Lamivudine (LAMI), and Efavirenz (B1671121) (EFV) in a combined tablet dosage form. This method is simple, precise, accurate, and rapid, making it suitable for routine quality control analysis in pharmaceutical laboratories. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Principle

The method separates the three analytes based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. The separation is achieved using an isocratic elution system, and the eluted compounds are detected and quantified using a UV-Visible detector.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the necessary instrumentation and optimized chromatographic conditions is presented in the table below.

ParameterSpecification
HPLC System An HPLC system equipped with a pump, UV-Visible or PDA detector, and data processing software.
Column Kromasil C18 (150 mm x 4.6 mm i.d., 5 µm) or equivalent.[1][3]
Mobile Phase Methanol (B129727): 10 mM Sodium Dihydrogen Orthophosphate Buffer (pH 5.0) (70:30 v/v).[1][3]
Flow Rate 1.0 mL/min.[1][3]
Detection Wavelength 254 nm.[1]
Injection Volume 20 µL
Column Temperature 40°C.[1][3]
Diluent Mobile Phase

2. Preparation of Solutions

  • Buffer Preparation (10 mM Sodium Dihydrogen Orthophosphate, pH 5.0): Dissolve an appropriate amount of sodium dihydrogen orthophosphate in HPLC grade water to achieve a 10 mM concentration. Adjust the pH to 5.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix methanol and the prepared phosphate (B84403) buffer in a ratio of 70:30 (v/v). Degas the mobile phase by sonication before use.[1][3]

  • Standard Stock Solution Preparation:

    • Accurately weigh and transfer 10 mg of Lamivudine, 10 mg of Tenofovir DF, and 20 mg of Efavirenz working standards into a 100 mL volumetric flask.[1]

    • Add about 70 mL of methanol and sonicate to dissolve.[1]

    • Dilute to the mark with methanol to obtain concentrations of 100 µg/mL for LAMI and TDF, and 200 µg/mL for EFV.[1]

  • Working Standard Solution Preparation: From the standard stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations ranging from 1-6 µg/mL for Lamivudine and Tenofovir DF, and 2-12 µg/mL for Efavirenz.[1]

  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of Lamivudine, 10 mg of Tenofovir DF, and 20 mg of Efavirenz into a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.[1]

    • Make up the volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linearity range (e.g., 3 µg/mL of LAMI and TDF, and 6 µg/mL of EFV).[1]

3. System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (e.g., 3 µg/mL of LAMI and TDF, and 6 µg/mL of EFV) five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 1.5
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%

4. Analytical Procedure

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for each analyte.

  • The retention times are approximately 2.76 min for Lamivudine, 3.96 min for Tenofovir DF, and 10.5 min for Efavirenz.[1]

5. Calculation

Calculate the amount of each drug in the tablet formulation using the following formula:

Where:

  • A_sample = Peak area of the drug in the sample solution

  • A_standard = Peak area of the drug in the working standard solution

  • C_standard = Concentration of the drug in the working standard solution (µg/mL)

  • C_sample = Concentration of the drug in the sample solution (µg/mL)

Method Validation Summary

The described RP-HPLC method has been validated as per ICH guidelines, and the results are summarized below.

Validation ParameterLamivudineTenofovir DFEfavirenz
Linearity Range (µg/mL) 1 - 61 - 62 - 12
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.46 - 101.3699.57 - 101.4299.96 - 100.87
Precision (% RSD) < 2< 2< 2
Limit of Detection (LOD) (µg/mL) 0.050.090.11
Limit of Quantitation (LOQ) (µg/mL) 0.150.280.34

Data sourced from multiple studies for representative values.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Results prep_solutions Prepare Mobile Phase, Standard & Sample Solutions instrument_setup Instrument Setup & System Suitability Test prep_solutions->instrument_setup Condition System injection Inject Blank, Standard, & Sample Solutions instrument_setup->injection chrom_acq Chromatographic Acquisition injection->chrom_acq peak_integration Peak Integration & Area Measurement chrom_acq->peak_integration calculation Quantification of Analytes peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the RP-HPLC analysis.

validation_parameters cluster_precision Precision Levels method_validation Method Validation (ICH Guidelines) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols: Measuring the Effect of Efavirenz on Mitochondrial Respiration Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. However, its use has been associated with various side effects, including central nervous system toxicities and hepatotoxicity. Emerging evidence has highlighted mitochondrial dysfunction as a key mechanism underlying these adverse effects.[1][2][3] Efavirenz has been shown to directly inhibit Complex I of the mitochondrial electron transport chain (ETC).[2][3][4] This inhibition impairs oxidative phosphorylation, leading to reduced ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of cellular stress pathways such as autophagy and apoptosis.[3][5][6]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating drug-induced mitochondrial toxicity by providing real-time measurements of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to quantify the effects of efavirenz on mitochondrial function in live cells.

Principle of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standardized assay that uses sequential injections of mitochondrial respiratory chain modulators to assess key parameters of mitochondrial function. These modulators are:

  • Oligomycin: An ATP synthase inhibitor that blocks the flow of protons through Complex V, revealing the proportion of oxygen consumption dedicated to ATP production.

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the ETC to function at its maximum capacity.

  • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration, allowing for the determination of non-mitochondrial oxygen consumption.

By measuring the OCR before and after each injection, several key parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation: Quantitative Effects of Efavirenz on Mitochondrial Respiration

The following tables summarize the reported effects of efavirenz on key mitochondrial function parameters measured by the Seahorse XF Analyzer in different cell lines.

Table 1: Effect of Efavirenz on Oxygen Consumption Rate (OCR) in Neuronal and Glial Cell Lines

Cell LineEfavirenz Concentration (µM)Basal RespirationATP Production-Linked RespirationMaximal RespirationSpare Respiratory CapacityReference
SH-SY5Y (differentiated neuroblastoma)25↓ (39.3% decrease)[1][7]
U-251MG (glioblastoma)25↓ (57.1% decrease)[1][7]
Cortical Neurons20No significant effectNo significant effectNo significant effect[8]

Table 2: Effect of Efavirenz on Oxygen Consumption Rate (OCR) in Hepatic and T Lymphoblastoid Cell Lines

Cell LineEfavirenz Concentration (µM)Effect on Mitochondrial RespirationReference
Hep3B (hepatoma)Clinically relevant concentrations↓ O2 consumption[2]
Human Hepatic CellsClinically relevant concentrations↓ Respiration[3]
CEM (T lymphoblastoid)12.7↓ Basal mitochondrial respiration[9]

Experimental Protocols

Materials
  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest (e.g., neuronal, hepatic, or immune cells)

  • Efavirenz (dissolved in a suitable vehicle, e.g., DMSO)

  • Standard cell culture reagents and equipment

Protocol

Day 1: Cell Seeding

  • Harvest and count cells. Determine the optimal cell seeding density for your cell type to ensure a confluent monolayer on the day of the assay. This typically requires a titration experiment.

  • Seed the cells in a Seahorse XF cell culture microplate. Do not seed cells in the background correction wells.[10]

  • Incubate the plate overnight in a humidified 37°C CO₂ incubator.

Day 2: Seahorse XF Assay

  • Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.[11][12]

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.

  • Prepare Efavirenz Treatment: Prepare a stock solution of efavirenz in a suitable vehicle (e.g., DMSO). Dilute the stock solution in the prepared assay medium to the final desired concentrations. Include a vehicle control group.

  • Cell Treatment: Remove the cell culture medium from the Seahorse plate and gently wash the cells twice with the warmed assay medium. Add the assay medium containing the different concentrations of efavirenz or vehicle control to the respective wells.

  • Incubate: Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay to allow for CO₂ to dissipate and for the drug to take effect.

  • Load the Sensor Cartridge: Load the appropriate volumes of the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) from the Seahorse XF Cell Mito Stress Test Kit into the designated injection ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR and then the OCR after each sequential injection.

Data Analysis

The Seahorse XF software will automatically calculate the key parameters of mitochondrial function. The primary readouts to assess the effect of efavirenz are:

  • Basal Respiration: The initial OCR, representing the baseline mitochondrial activity.

  • ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin, representing the portion of respiration used for ATP synthesis.

  • Maximal Respiration: The peak OCR after the injection of FCCP, indicating the maximum respiratory capacity of the mitochondria.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to an increased energy demand.

A decrease in these parameters following efavirenz treatment indicates mitochondrial dysfunction.

Mandatory Visualizations

Signaling Pathway of Efavirenz-Induced Mitochondrial Dysfunction

Efavirenz_Mitochondrial_Dysfunction Efavirenz Efavirenz ComplexI Mitochondrial Complex I Efavirenz->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Impaired Function O2_Consumption Oxygen Consumption (OCR) ETC->O2_Consumption Decreased ATP_Production ATP Production ETC->ATP_Production Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Mito_Damage Mitochondrial Damage ROS->Mito_Damage Induces Autophagy Autophagy Mito_Damage->Autophagy Triggers Apoptosis Apoptosis Mito_Damage->Apoptosis Triggers

Caption: Efavirenz inhibits Complex I, impairing mitochondrial respiration and leading to cellular stress.

Experimental Workflow for Seahorse XF Analysis of Efavirenz

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells 1. Seed Cells in Seahorse Plate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Overnight Treat_Cells 3. Treat Cells with Efavirenz/Vehicle Load_Cartridge 5. Load Modulators into Sensor Cartridge Incubate 4. Incubate (non-CO2) Treat_Cells->Incubate Incubate->Load_Cartridge Run_Assay 6. Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Data_Analysis 7. Analyze OCR Data Run_Assay->Data_Analysis

Caption: Workflow for measuring efavirenz's effect on mitochondrial respiration using Seahorse XF.

References

Protocols for assessing tenofovir-induced renal tubular dysfunction in clinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of tenofovir-induced renal tubular dysfunction in the context of clinical studies. Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a widely used antiretroviral agent, is associated with a risk of nephrotoxicity, specifically affecting the proximal renal tubules.[1][2][3] Accurate and consistent monitoring of renal function is therefore critical in clinical trials involving tenofovir-containing regimens. These protocols are designed to offer standardized procedures for monitoring, biomarker analysis, and data interpretation.

Introduction to Tenofovir Nephrotoxicity

Tenofovir is eliminated from the body primarily through the kidneys, involving both glomerular filtration and active tubular secretion.[4] The active transport of tenofovir into proximal renal tubule cells via organic anion transporters (OAT1 and OAT3) can lead to high intracellular concentrations, which are hypothesized to contribute to mitochondrial toxicity and cellular dysfunction.[2][5][6] This can manifest as a range of renal adverse events, from subclinical tubular dysfunction to overt Fanconi syndrome and chronic kidney disease.[1][2][7] A newer prodrug, tenofovir alafenamide (TAF), results in lower plasma levels of tenofovir, and has been associated with a more favorable renal safety profile compared to TDF.[8][9]

Clinical Monitoring Protocols

Routine and vigilant clinical monitoring is the cornerstone of detecting tenofovir-associated renal adverse events.

Baseline Assessment

Prior to the initiation of a tenofovir-containing regimen in a clinical study, a thorough baseline renal assessment is mandatory for all participants.

Protocol for Baseline Renal Function Assessment:

  • Medical History and Risk Factor Assessment:

    • Collect a detailed medical history, including pre-existing renal disease, hypertension, diabetes mellitus, and concomitant use of other nephrotoxic medications.[1]

    • Document risk factors such as advanced HIV disease, low body weight, and hepatitis C coinfection.[10][11]

  • Physical Examination:

    • Measure and record blood pressure.

  • Laboratory Investigations:

    • Serum Chemistry:

    • Urinalysis:

      • Urine dipstick for proteinuria and glucosuria.

      • Urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio (UACR).

On-Treatment Monitoring

Regular monitoring throughout the study is crucial for the early detection of renal dysfunction. The frequency of monitoring may be adjusted based on the participant's baseline renal function and risk factor profile.

Table 1: Recommended Monitoring Schedule for Patients on Tenofovir

ParameterFirst Year of TreatmentAfter First YearIn Patients with Risk Factors
eGFR Every 4 weeks for the first 3 months, then every 3 monthsEvery 6-12 monthsMore frequent, e.g., every 3-6 months
Serum Phosphate Every 4 weeks for the first 3 months, then every 3 monthsAnnuallyMore frequent, e.g., every 3-6 months
Urinalysis (Proteinuria, Glucosuria) Every 4 weeks for the first 3 months, then every 3 monthsAnnuallyMore frequent, e.g., every 3-6 months

Adapted from various clinical guidelines and consensus statements.[1][10][12][13]

Biomarkers of Tenofovir-Induced Renal Tubular Dysfunction

Beyond standard renal function tests, specific biomarkers of proximal tubular injury can provide a more sensitive and earlier indication of tenofovir-related nephrotoxicity.

Key Urinary Biomarkers
  • Beta-2-Microglobulin (β2M): A low-molecular-weight protein that is freely filtered by the glomerulus and almost completely reabsorbed by the proximal tubules. Increased urinary excretion is a sensitive marker of proximal tubular dysfunction.[14]

  • Retinol-Binding Protein (RBP): Similar to β2M, RBP is reabsorbed in the proximal tubules, and elevated urinary levels indicate tubular injury. RBP is more stable in acidic urine compared to β2M.[15]

  • Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is not detectable in normal kidney tissue but is highly expressed in proximal tubule cells after injury.[16][17][18]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from the kidneys into the blood and urine following injury.[16]

Table 2: Comparison of Renal Biomarkers in TDF vs. TAF Clinical Studies

BiomarkerChange with TDFChange with TAFCitation
Urine Albumin-to-Creatinine Ratio (UACR) IncreaseDecrease
Urine RBP-to-Creatinine Ratio IncreaseDecrease
Urine β2M-to-Creatinine Ratio IncreaseDecrease
Incidence of Proximal Renal Tubulopathy 10 cases0 cases[8]

Experimental Protocols for Biomarker Analysis

Urine Sample Collection and Processing

Protocol:

  • Collection: Collect a mid-stream urine sample in a sterile, labeled container.

  • Processing:

    • For measurement of RBP and β2M, it is crucial to process the sample promptly to avoid degradation, especially for β2M in acidic urine.[15]

    • Centrifuge the urine at 1500 x g for 10 minutes at 4°C to remove cellular debris.

  • Storage: Aliquot the supernatant and store at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary KIM-1

This protocol is a general guideline based on commercially available ELISA kits. Refer to the specific manufacturer's instructions for details.

Protocol:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.

  • Coating (if applicable): Coat a 96-well microplate with the capture antibody overnight at room temperature.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add 50 µL of standards, controls, and diluted urine samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the wells four times with the provided wash buffer.

  • Detection Antibody: Add 200 µL of the conjugated detection antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of KIM-1 in the samples based on the standard curve.

Diagnostic Criteria for Proximal Renal Tubulopathy (Fanconi Syndrome)

The diagnosis of tenofovir-induced Fanconi syndrome is made based on a constellation of laboratory findings indicating generalized proximal tubular dysfunction.[1][12][13][19]

Table 3: Diagnostic Criteria for Fanconi Syndrome

FeatureLaboratory Finding
Glucosuria Presence of glucose in the urine with normal serum glucose levels.
Phosphaturia Increased fractional excretion of phosphate (>20%) leading to hypophosphatemia.
Aminoaciduria Generalized increase in the excretion of amino acids in the urine.
Bicarbonaturia Wasting of bicarbonate in the urine, leading to proximal renal tubular acidosis.
Proteinuria Typically low-molecular-weight proteinuria (e.g., β2M, RBP).
Hypouricemia Increased urinary excretion of uric acid.
Hypokalemia May be present due to urinary potassium wasting.

Visualizations

Tenofovir Handling in the Proximal Tubule Cell

Tenofovir_Pathway cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Tenofovir_blood Tenofovir (TDF/TAF) OAT1_3 OAT1/OAT3 Tenofovir_blood->OAT1_3 Uptake Tenofovir_cell Tenofovir OAT1_3->Tenofovir_cell Mitochondria Mitochondria Tenofovir_cell->Mitochondria Toxicity MRP2_4 MRP2/MRP4 Tenofovir_cell->MRP2_4 Tenofovir_urine Tenofovir MRP2_4->Tenofovir_urine Efflux

Caption: Cellular pathway of tenofovir transport in renal proximal tubule cells.

Workflow for Assessing Renal Tubular Dysfunction

Renal_Monitoring_Workflow Start Patient Enrolled in Study Baseline Baseline Assessment: - eGFR, Serum Phosphate - Urinalysis (Protein, Glucose) - Urine Biomarkers (β2M, RBP, KIM-1) Start->Baseline Initiate_TDF Initiate Tenofovir-Containing Regimen Baseline->Initiate_TDF Monitoring On-Treatment Monitoring (See Table 1 for schedule) Initiate_TDF->Monitoring Abnormal_Finding Abnormal Finding? Monitoring->Abnormal_Finding Continue Continue Monitoring Abnormal_Finding->Continue No Investigate Further Investigation: - Confirm with repeat testing - Assess for Fanconi Syndrome (Table 3) - Consider other causes Abnormal_Finding->Investigate Yes Action Clinical Action: - Consider dose adjustment or discontinuation - Increase monitoring frequency Investigate->Action

Caption: Clinical workflow for monitoring tenofovir-induced renal dysfunction.

References

Application Notes & Protocols for Detecting HIV-1 Drug Resistance Mutations K103N & M184V/I

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of common molecular assays used to detect the clinically significant HIV-1 reverse transcriptase mutations K103N and M184V/I. These mutations are critical indicators of resistance to widely used antiretroviral drugs.

1. Introduction to K103N and M184V/I Mutations

  • K103N: A substitution from lysine (B10760008) (K) to asparagine (N) at codon 103 of the reverse transcriptase (RT) enzyme. This is a primary non-nucleoside reverse transcriptase inhibitor (NNRTI) mutation, conferring high-level resistance to drugs like nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV).[1]

  • M184V/I: A substitution from methionine (M) to either valine (V) or isoleucine (I) at codon 184 of the RT enzyme. The M184V mutation is a primary nucleoside reverse transcriptase inhibitor (NRTI) mutation, causing high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC).[2][3] While it confers resistance, the M184V mutation can also reduce the virus's replicative capacity and increase its susceptibility to other NRTIs like tenofovir (B777) (TDF) and zidovudine (B1683550) (AZT).[3][4]

The accurate detection of these mutations is crucial for selecting effective antiretroviral therapy (ART) regimens and for monitoring the development of drug resistance.[5] Genotypic resistance testing, which identifies these mutations in the HIV-1 pol gene, is the most common method used in clinical practice.[2][6]

General Workflow for HIV-1 Genotyping

The overall process for most genotyping assays follows a similar path from sample collection to data interpretation. Key steps include viral RNA extraction from plasma, amplification of the target gene region, sequencing or probe-based detection, and analysis to identify resistance-associated mutations.

HIV_Genotyping_Workflow General HIV-1 Genotyping Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample Patient Plasma (Viral Load >1000 copies/mL) RNA_Ext Viral RNA Extraction Sample->RNA_Ext RT_PCR Reverse Transcription & 1st Round PCR RNA_Ext->RT_PCR Nested_PCR Nested PCR (Optional, for sensitivity) RT_PCR->Nested_PCR Detection Detection Method (Sequencing / AS-PCR) Nested_PCR->Detection Analysis Data Analysis Detection->Analysis Report Resistance Report (e.g., Stanford HIVDB) Analysis->Report

Caption: A generalized workflow for HIV-1 drug resistance genotyping.

Assay Methodologies and Protocols

Three primary methods are detailed below: Sanger Sequencing, Next-Generation Sequencing (NGS), and Allele-Specific PCR (AS-PCR). Each offers distinct advantages in sensitivity, throughput, and cost.

Method 1: Sanger Sequencing

Sanger sequencing has traditionally been the gold standard for clinical HIV drug resistance testing.[7][8] It identifies the dominant viral sequence in a population but is limited in its ability to detect minority variants present at frequencies below 15-20%.[5][7][9][10]

Application Note: This method is suitable for routine clinical testing where the primary goal is to identify the major drug-resistant variants in patients with virologic failure. It provides a consensus sequence of the protease and reverse transcriptase regions. Commercial kits like the Applied Biosystems HIV-1 Genotyping Kit and historical kits like the ViroSeq and TRUGENE systems have standardized this process.[11][12][13]

Performance Characteristics: Sanger-Based Assays

Parameter Performance Metric Source(s)
Limit of Detection (LoD) Requires viral load ≥500-1000 copies/mL [12][14][15]
Minority Variant Detection ~20% of the viral population [4][7][9][16]
Accuracy (Nucleotide) ≥97.5% agreement with reference sequence [12]

| Turnaround Time | 1-2 weeks (older systems); ~20 hours (modern kits) |[5][17] |

Experimental Protocol (Representative)

This protocol is a representative "in-house" or "home-brew" method synthesized from common laboratory practices.[6][7]

  • Viral RNA Extraction:

    • Extract viral RNA from 0.5-1.0 mL of patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[18]

    • Elute the RNA in 50-60 µL of RNase-free buffer.

  • Reverse Transcription & First-Round PCR (RT-PCR):

    • Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, reverse transcriptase, DNA polymerase, and outer forward/reverse primers for the pol gene.

    • Add 10 µL of extracted viral RNA to the master mix.

    • Perform RT-PCR using a thermal cycler with conditions such as:

      • Reverse Transcription: 50°C for 30 min

      • Initial Denaturation: 94°C for 2 min

      • 40 Cycles: 94°C for 30s, 55°C for 30s, 72°C for 2 min

      • Final Extension: 72°C for 10 min

  • Nested PCR:

    • Prepare a PCR master mix with inner forward/reverse primers that bind within the first-round PCR product.

    • Add 1-2 µL of the first-round PCR product as a template.

    • Perform 30-35 cycles of PCR with an annealing temperature appropriate for the inner primers.

    • Confirm the presence of the correct size amplicon (~1.0-1.3 kb for RT) via agarose (B213101) gel electrophoresis.[19]

  • PCR Product Purification:

    • Purify the nested PCR product using a column-based kit or enzymatic cleanup (e.g., ExoSAP-IT) to remove excess primers and dNTPs.

  • Cycle Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a sequencing reagent mix (e.g., BigDye Terminator).

    • Perform cycle sequencing in a thermal cycler.

  • Sequence Analysis:

    • Purify the cycle sequencing products (e.g., by ethanol (B145695) precipitation).

    • Run the samples on a capillary electrophoresis instrument (e.g., Applied Biosystems 3500Dx Genetic Analyzer).[10]

    • Assemble the resulting forward and reverse sequence fragments to create a consensus sequence.

    • Compare the patient's consensus sequence to a wild-type reference (e.g., HXB2) to identify mutations. Use interpretation algorithms like the Stanford University HIV Drug Resistance Database (HIVDB) to determine drug susceptibility.[20]

Method 2: Next-Generation Sequencing (NGS)

NGS technologies sequence millions of DNA fragments in parallel, providing deep coverage of the viral population. This allows for the sensitive detection of low-abundance drug-resistant variants.[16][21]

Application Note: NGS is ideal for research, clinical trials, and public health surveillance where detecting minority variants is critical.[21] It can identify emerging resistance earlier than Sanger sequencing and provide quantitative information on the proportion of different variants.[5][22] The clinical significance of variants below 5% is still under investigation, but their presence has been associated with an increased risk of treatment failure.[9][22]

Performance Characteristics: NGS-Based Assays

Parameter Performance Metric Source(s)
Limit of Detection (LoD) Typically ≥1000 copies/mL; successful at lower levels [22][23]
Minority Variant Detection Down to 1-5% of the viral population [5][7][8][23]
Accuracy (Sequence Error) Average error rate <1% [22]
Concordance with Sanger High for variants >20%; NGS detects more variants [7][8]

| Turnaround Time | ~2.5 days for a complete workflow |[5] |

Experimental Protocol (Representative, Amplicon-Based)

This protocol outlines a typical amplicon-based NGS workflow.[18][19]

  • RNA Extraction & RT-PCR:

    • Follow steps 1 and 2 from the Sanger sequencing protocol to generate the initial cDNA and PCR product covering the RT gene.

  • Library Preparation:

    • Fragmentation & Tagmentation: The PCR product is fragmented enzymatically, and sequencing adapters are added ("tagmentation").

    • Indexing PCR: A second round of PCR adds unique indexes (barcodes) to the fragments from each sample, allowing multiple samples to be pooled and sequenced in a single run.

    • Purification: The indexed library is purified, typically using magnetic beads, to remove short fragments and reagents.

  • Library Quantification and Pooling:

    • Quantify the concentration of each indexed library.

    • Normalize and pool the libraries in equimolar amounts to ensure even sequence coverage for each sample.

  • Sequencing:

    • Load the pooled library onto an NGS instrument (e.g., Illumina MiSeq).[9]

    • The instrument performs clonal amplification and sequencing by synthesis.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality data.

    • Alignment: Reads are aligned to an HIV-1 reference sequence.

    • Variant Calling: Mutations and their frequencies (e.g., K103N, M184V) are identified at each codon. A detection threshold (e.g., 1% or 5%) is applied.

    • Reporting: Generate a report listing all detected mutations, their frequencies, and the predicted drug resistance profile.

NGS_vs_Sanger Conceptual Comparison: Sanger vs. NGS for Variant Detection cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) cluster_pop Viral Population in Patient Sanger_Result Result: Consensus Sequence (e.g., K103) Sanger_Desc Detects only the dominant viral species (>20%). Minority variants are missed. NGS_Result Result: Quasispecies Analysis NGS_WT Wild-Type (K103): 85% NGS_Result->NGS_WT NGS_Mut Mutant (K103N): 15% NGS_Result->NGS_Mut NGS_Desc Detects and quantifies both major and minor variants. Pop_WT Wild-Type (K103) Pop_WT->Sanger_Result Pop_WT->NGS_Result Pop_Mut Minority Variant (K103N) Pop_Mut->NGS_Result

Caption: NGS detects minority variants missed by Sanger sequencing.

Method 3: Allele-Specific Real-Time PCR (AS-PCR)

AS-PCR is a highly sensitive method designed to detect and quantify specific, known point mutations. It uses primers that preferentially amplify either the wild-type or the mutant allele.

Application Note: This assay is excellent for screening for the presence of specific minority variants like K103N and M184V, especially in antiretroviral-naive patients where these mutations may exist at very low levels.[24][25] Its high sensitivity makes it a powerful research tool for understanding the dynamics of resistance emergence.[26]

Performance Characteristics: AS-PCR Assays

Parameter Performance Metric Source(s)
Sensitivity (K103N) 0.04% - 0.1% [1][26]
Sensitivity (M184V) 0.40% [26]
Sensitivity (M184I) 0.30% [26]

| Application | Detection of specific, pre-defined minority variants |[24][25] |

Experimental Protocol (Representative)

This protocol is based on the principles of real-time AS-PCR using SYBR Green.[24][26]

  • RNA Extraction & cDNA Synthesis:

    • Extract viral RNA as described previously.

    • Synthesize cDNA using a reverse transcriptase and random primers or a gene-specific primer.

  • AS-PCR Primer Design:

    • For each mutation (e.g., K103N), design a set of primers:

      • Common Reverse Primer.

      • Wild-Type Forward Primer: Specific to the wild-type sequence (e.g., codon K103). The 3'-end of the primer terminates on the variant nucleotide.

      • Mutant Forward Primer: Specific to the mutant sequence (e.g., codon N103).

    • To increase specificity, an additional intentional mismatch can be introduced at the penultimate (3'-1) position of the primers.[1]

  • Real-Time PCR Reactions:

    • Prepare three separate real-time PCR reactions for each sample:

      • Total Copy Number: Uses primers flanking the region to quantify all templates.

      • Wild-Type Quantification: Uses the wild-type specific forward primer.

      • Mutant Quantification: Uses the mutant-specific forward primer.

    • Each reaction contains cDNA template, the appropriate primer pair, and a real-time PCR master mix (e.g., containing SYBR Green dye).

  • Quantification and Analysis:

    • Run the reactions on a real-time PCR instrument.

    • Create standard curves for both wild-type and mutant templates using plasmids with known copy numbers.

    • Determine the copy number of wild-type and mutant variants in the patient sample by comparing their amplification curves (Ct values) to the standard curves.

    • Calculate the percentage of the mutant population: (Mutant Copies / (Mutant Copies + Wild-Type Copies)) * 100.

AS_PCR_Principle Principle of Allele-Specific PCR (AS-PCR) cluster_wt Wild-Type Template (K103) cluster_mut Mutant Template (K103N) WT_Template 5' ---AAA--- 3' 3' ---TTT--- 5' WT_Amp Amplification WT_Template->WT_Amp Match -> WT_NoAmp No Amplification WT_Template->WT_NoAmp Mismatch -> WT_Primer WT Primer (ends in TTT-3') WT_Primer:e->WT_Template:e Mut_Primer_WT Mutant Primer (ends in GTT-3') Mut_Primer_WT:e->WT_Template:e Mismatch at 3' end Mut_Template 5' ---AAT--- 3' 3' ---TTA--- 5' Mut_NoAmp No Amplification Mut_Template->Mut_NoAmp Mismatch -> Mut_Amp Amplification Mut_Template->Mut_Amp Match -> WT_Primer_Mut WT Primer (ends in TTT-3') WT_Primer_Mut:e->Mut_Template:e Mismatch at 3' end Mut_Primer Mutant Primer (ends in GTT-3') Mut_Primer:e->Mut_Template:e

Caption: AS-PCR uses specific primers that only amplify a matching template.

References

Application Notes and Protocols for Assessing Neuropsychiatric Side Effects of Efavirenz-Containing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting studies to evaluate the neuropsychiatric adverse events (NPAEs) associated with efavirenz (B1671121) (EFV)-containing antiretroviral therapy (ART). The protocols outlined below are intended to ensure robust data collection and analysis, facilitating a clearer understanding of the incidence, mechanisms, and risk factors of these side effects.

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of first-line ART for HIV-1 infection.[1] Despite its efficacy, EFV is frequently associated with a range of neuropsychiatric adverse events, including dizziness, confusion, abnormal dreams, insomnia, anxiety, and depression.[2][3][4][5][6] These side effects are a significant cause of treatment discontinuation and can impact patients' quality of life.[1][7] The incidence of NPAEs is estimated to be between 25% and 50%, typically emerging within the first few days of treatment and often resolving within four weeks.[2][5][8] However, in some individuals, these symptoms can persist.[9]

A thorough understanding of the study design, appropriate assessment tools, and underlying biological mechanisms is crucial for accurately characterizing and mitigating these adverse effects.

Study Design Considerations

A prospective, observational cohort study is a robust design for assessing the incidence, characteristics, and risk factors of EFV-associated NPAEs in a real-world setting.[1][2][10]

2.1. Key Components of a Prospective Cohort Study:

  • Participant Population: ART-naïve HIV-positive adults initiating an EFV-containing regimen. It is important to collect detailed baseline demographic and clinical data.

  • Control Group: A concurrent or historical control group of patients initiating a non-EFV-based ART regimen can provide comparative data on the incidence of NPAEs.

  • Data Collection Schedule: Assessments should be conducted at baseline (prior to treatment initiation), and at regular follow-up intervals (e.g., weeks 1, 2, 4, 12, 24, and 48) to capture both acute and long-term effects.[11]

  • Outcome Measures:

    • Incidence, severity, and duration of specific NPAEs.

    • Time to onset of NPAEs.

    • Rate of treatment discontinuation due to NPAEs.

    • Changes in scores on standardized neuropsychiatric assessment scales.

    • Quality of life assessments.

2.2. Important Co-variates to Collect:

  • Baseline Neuropsychiatric Status: A history of mental illness is a significant predictor of developing NPAEs.[1]

  • Pharmacogenetics: Polymorphisms in the CYP2B6 gene, which encodes the primary enzyme responsible for EFV metabolism, are strongly associated with plasma EFV concentrations and the risk of neurotoxicity.[12][13][14]

  • Concomitant Medications: Co-administration of drugs that induce or inhibit CYP2B6, such as rifampicin, can alter EFV levels.[2]

  • Patient Characteristics: Age, sex, body weight, CD4 count, and HIV disease stage can influence susceptibility to NPAEs.[3][4][12]

  • Substance Use: A history of drug and alcohol abuse should be documented.

Data Presentation: Quantitative Summary of Neuropsychiatric Adverse Events

The following tables summarize quantitative data on the incidence of common NPAEs and treatment discontinuation rates from various studies.

Table 1: Incidence of Common Neuropsychiatric Adverse Events with Efavirenz

Adverse EventIncidence Rate (%)Study PopulationReference
Sleep Disturbances
Abnormal/Vivid Dreams24.7 - 29.9%HIV-positive adults[3][4][15]
Insomnia17.8 - 24.1%HIV-positive adults[3][4][15]
Neurological Symptoms
Dizziness~50% (early onset)HIV-positive adults[8]
Confusion27.5%HIV-positive adults[3][4]
Impaired Concentration18.9%HIV-positive adults[15]
Psychiatric Symptoms
Anxiety15.5%HIV-positive adults[15]
Depression/Sadness19.3%HIV-positive adults[15]
Suicidal Ideation9.2%HIV-positive adults[15]

Table 2: Treatment Discontinuation due to Neuropsychiatric Adverse Events

Study CohortDiscontinuation Rate (%)Follow-up PeriodReference
Chinese ART-naïve patients1.1% (6/546)12 months[1]
Comparative real-life study25.0%Not specified[7]
Review of multiple studies<5% (absolute difference vs. other first-line options)Average 78 weeks[16]

Experimental Protocols

4.1. Protocol for Neuropsychiatric Assessment using Standardized Questionnaires

4.1.1. Hospital Anxiety and Depression Scale (HADS)

  • Objective: To assess the severity of anxiety and depression symptoms. The HADS is a 14-item self-report scale, with seven items for anxiety (HADS-A) and seven for depression (HADS-D).[12][17]

  • Procedure:

    • Provide the patient with the HADS questionnaire in their preferred language.

    • Instruct the patient to read each question carefully and choose the response that best describes how they have been feeling over the past week.

    • Each item is scored on a scale of 0-3.

    • Calculate the scores for the HADS-A and HADS-D subscales separately (each ranging from 0 to 21).

  • Interpretation of Scores:

    • 0-7: Normal

    • 8-10: Mild

    • 11-14: Moderate

    • 15-21: Severe

4.1.2. Pittsburgh Sleep Quality Index (PSQI)

  • Objective: To measure sleep quality and disturbances over a 1-month period. The PSQI is a self-rated questionnaire consisting of 19 items that generate seven component scores.[7][18][19]

  • Procedure:

    • Administer the PSQI questionnaire to the patient.

    • Instruct the patient to answer the questions based on their sleep habits over the last month.

    • The 19 items are used to calculate seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction. Each component is scored from 0 to 3.

    • Sum the seven component scores to obtain a global PSQI score (ranging from 0 to 21).

  • Interpretation of Scores:

    • A global score of >5 indicates poor sleep quality.[20]

4.2. Protocol for Pharmacogenetic Analysis of CYP2B6

  • Objective: To identify CYP2B6 polymorphisms associated with altered efavirenz metabolism.

  • Procedure:

    • Sample Collection: Collect a whole blood or saliva sample from the participant.

    • DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit.

    • Genotyping: Use a validated method such as TaqMan SNP genotyping assays or DNA sequencing to determine the genotype for key CYP2B6 single nucleotide polymorphisms (SNPs), particularly c.516G>T (rs3745274) and c.983T>C (rs28399499).

    • Data Analysis: Correlate the identified genotypes with efavirenz plasma concentrations and the incidence of NPAEs.

Visualization of Pathways and Workflows

5.1. Efavirenz Metabolism and Pharmacogenetic Influence

Efavirenz_Metabolism cluster_cyp2b6 CYP2B6 Enzyme cluster_genetics Pharmacogenetics EFV Efavirenz CYP2B6 CYP2B6 EFV->CYP2B6 Metabolism OH_EFV 8-hydroxyefavirenz (Neurotoxic Metabolite) Inactive_Metabolites Inactive Glucuronidated Metabolites OH_EFV->Inactive_Metabolites Glucuronidation Excretion Renal Excretion Inactive_Metabolites->Excretion CYP2B6->OH_EFV Genotype CYP2B6 Genotype (e.g., 516G>T) Genotype->CYP2B6 Influences Activity

Efavirenz metabolism is primarily mediated by the CYP2B6 enzyme.

5.2. Proposed Cellular Mechanism of Efavirenz-Induced Neurotoxicity

Efavirenz_Neurotoxicity EFV Efavirenz Mitochondria Mitochondrial Dysfunction EFV->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Autophagy Induction of Autophagy Mitochondria->Autophagy NPAEs Neuropsychiatric Adverse Events ROS->NPAEs ATP->NPAEs Autophagy->NPAEs

Efavirenz may induce neurotoxicity via mitochondrial dysfunction.

5.3. Experimental Workflow for Assessing Neuropsychiatric Side Effects

Study_Workflow Start Patient Recruitment (ART-naïve, HIV+) Baseline Baseline Assessment - Demographics - Clinical Data - HADS, PSQI - CYP2B6 Genotyping Start->Baseline Treatment Initiate Efavirenz- Containing Regimen Baseline->Treatment FollowUp Follow-up Assessments (Weeks 1, 2, 4, 12, 24, 48) - HADS, PSQI - Record NPAEs Treatment->FollowUp DataAnalysis Data Analysis - Incidence of NPAEs - Risk Factor Analysis - Correlate with Genotype FollowUp->DataAnalysis

A prospective study workflow for assessing efavirenz NPAEs.

References

Application Notes and Protocols for the Study of ATRIPLA® in Post-Exposure Prophylaxis (PEP) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: ATRIPLA® is not approved or recommended for post-exposure prophylaxis (PEP) in the United States.[1][2][3] Its use in this context is investigational. These notes are intended for research purposes only and should not be considered clinical guidance.

Introduction

This compound® is a fixed-dose combination antiretroviral medication containing efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), emtricitabine (B123318), and tenofovir (B777) disoproxil fumarate (B1241708) (both nucleoside reverse transcriptase inhibitors).[3][4][5] While highly effective for the treatment of HIV-1 infection, its application in post-exposure prophylaxis (PEP) has been limited and is not a recommended course of action in many clinical guidelines.[1][2][4] However, its use for PEP has been reported in some countries.[2] These application notes provide a framework for researchers investigating the potential use of this compound® in PEP studies, focusing on its pharmacological properties, potential research protocols, and relevant biological pathways.

Pharmacological Data and Mechanism of Action

This compound® combines three antiretroviral agents with distinct mechanisms that inhibit HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[5][6]

  • Efavirenz (EFV): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to reverse transcriptase, inducing a conformational change in the enzyme that inhibits its function.[6][7]

  • Emtricitabine (FTC): A nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic analog of cytidine.[6] It is phosphorylated by cellular enzymes to its active triphosphate form, which competes with the natural substrate and is incorporated into the growing viral DNA chain, causing chain termination.

  • Tenofovir Disoproxil Fumarate (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) that is converted in vivo to tenofovir. Tenofovir is then phosphorylated to its active diphosphate (B83284) form, which inhibits reverse transcriptase and causes DNA chain termination.[7]

The combination of these three drugs provides synergistic antiviral effects.[7]

Pharmacokinetic Properties of this compound® Components
ParameterEfavirenzEmtricitabineTenofovir Disoproxil Fumarate
Bioavailability Increased with high-fat mealsHigh (93%)~25% (fasting), increases with a high-fat meal
Time to Peak Concentration (Tmax) 3-5 hours1-2 hours1.0 ± 0.4 hours
Protein Binding >99%<4%<0.7%
Half-life 52-76 hours (single dose), 40-55 hours (multiple doses)~10 hours~17 hours
Metabolism Primarily by CYP3A4 and CYP2B6MinimalHydrolyzed to tenofovir
Excretion Feces (16-61%), Urine (14-34%)Primarily urinePrimarily urine

Data compiled from multiple sources.

Experimental Protocols for PEP Research

The following are hypothetical protocols for preclinical and clinical research on this compound® for PEP.

In Vitro Efficacy Assessment

Objective: To determine the in vitro efficacy of this compound®'s components against HIV-1 in relevant cell lines.

Methodology:

  • Cell Culture: Culture TZM-bl cells or peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Drug Preparation: Prepare stock solutions of efavirenz, emtricitabine, and tenofovir in dimethyl sulfoxide (B87167) (DMSO) and dilute to desired concentrations in cell culture medium.

  • Infection: Pre-treat cells with varying concentrations of the individual drugs or their combination for 2-4 hours. Subsequently, infect the cells with a known titer of HIV-1 (e.g., BaL or NL4-3 strain).

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Efficacy Measurement: Quantify HIV-1 replication by measuring p24 antigen levels in the supernatant using an ELISA assay or by measuring luciferase activity in TZM-bl cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug and the combination. Use software such as CalcuSyn to determine synergy.

Animal Model Efficacy and Safety Study (e.g., Macaque Model)

Objective: To evaluate the prophylactic efficacy and safety of this compound® in a non-human primate model of HIV infection.

Methodology:

  • Animal Subjects: Use adult rhesus macaques, confirmed to be seronegative for simian immunodeficiency virus (SIV) and other relevant pathogens.

  • Drug Administration: Administer a macaque-equivalent dose of this compound® orally. Dosing should be initiated at various time points relative to viral challenge (e.g., 24 hours before, and 2, 24, and 48 hours after).

  • Viral Challenge: Expose the macaques to a high-dose mucosal challenge with SHIV (simian-human immunodeficiency virus).

  • Monitoring:

    • Efficacy: Monitor for SHIV infection by weekly testing for viral RNA in plasma using RT-PCR.

    • Safety: Conduct regular clinical examinations, and monitor hematology and serum chemistry (especially renal and liver function markers) throughout the study.

  • Study Duration: Follow the animals for a minimum of 12 weeks post-challenge to determine their infection status.

Hypothetical Phase IIa Clinical Trial Protocol

Objective: To assess the safety, tolerability, and adherence to a 28-day course of this compound® for PEP in a high-risk adult population.

Methodology:

  • Study Population: Recruit healthy, HIV-negative adults who have had a high-risk sexual or parenteral exposure to HIV within the last 72 hours.

  • Screening: Perform baseline HIV testing, complete blood count, serum chemistry (including creatinine (B1669602) for renal function assessment), and a pregnancy test for individuals of childbearing potential.

  • Intervention: Administer one tablet of this compound® (600 mg efavirenz / 200 mg emtricitabine / 300 mg tenofovir disoproxil fumarate) orally, once daily, on an empty stomach, preferably at bedtime, for 28 days.[3][5]

  • Follow-up Visits: Schedule visits at weeks 1, 2, 4 (end of treatment), 8, 12, and 24.

  • Assessments:

    • Safety and Tolerability: Monitor for adverse events at each visit through clinical evaluation and laboratory tests (complete blood count, renal and liver function tests). The most common side effects include central nervous system effects (dizziness, trouble sleeping, drowsiness, and difficulty concentrating), rash, and gastrointestinal symptoms (diarrhea, nausea, vomiting).[8]

    • Adherence: Measure adherence using pill counts, self-reporting, and potentially electronic monitoring.

    • Efficacy (Seroconversion): Conduct HIV testing at baseline, week 4, week 12, and week 24.

  • Statistical Analysis: Analyze the incidence and severity of adverse events, calculate adherence rates, and report the HIV seroconversion rate with 95% confidence intervals.

Key Considerations and Potential Challenges

  • Adverse Effects: The efavirenz component of this compound® is associated with significant central nervous system (CNS) side effects, particularly in the first few weeks of use, which could impact adherence in a PEP setting.[4][5][8] Rash is also a common side effect.[1]

  • Teratogenicity: Efavirenz is contraindicated during pregnancy due to the risk of neural tube defects.[9] Therefore, individuals of childbearing potential must have a negative pregnancy test before initiating this compound® and use effective contraception.

  • Drug Resistance: The use of an NNRTI-based regimen like this compound® for PEP carries a theoretical risk of selecting for NNRTI-resistant HIV strains if the exposed individual was already in the process of seroconverting with an NNRTI-resistant virus.[2]

  • Renal Toxicity: Tenofovir disoproxil fumarate can be associated with renal toxicity, necessitating baseline and follow-up monitoring of renal function.[4][8]

Visualizations

Signaling Pathway: Mechanism of Action of this compound® Components

This compound Mechanism of Action cluster_virus HIV Replication Cycle cluster_drugs This compound® Components HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Efavirenz Efavirenz (NNRTI) Efavirenz->Reverse_Transcriptase Non-competitive Inhibition Emtricitabine Emtricitabine (NRTI) Emtricitabine->Reverse_Transcriptase Competitive Inhibition & Chain Termination Tenofovir_DF Tenofovir DF (NtRTI) Tenofovir_DF->Reverse_Transcriptase Competitive Inhibition & Chain Termination

Caption: Mechanism of action of this compound® components on HIV reverse transcriptase.

Experimental Workflow: Hypothetical Clinical Trial for this compound® in PEP

PEP Clinical Trial Workflow Start High-Risk Exposure (<72 hours) Screening Screening (HIV Test, Labs, Pregnancy Test) Start->Screening Enrollment Enrollment & Informed Consent Screening->Enrollment Treatment 28-Day this compound® Regimen Enrollment->Treatment FollowUp Follow-Up Visits (Weeks 1, 2, 4, 8, 12, 24) Treatment->FollowUp Monitoring Adverse Event Monitoring Adherence Checks HIV Testing FollowUp->Monitoring End End of Study FollowUp->End

Caption: Workflow for a hypothetical clinical trial of this compound® for PEP.

Logical Relationship: Rationale for this compound® PEP Research

This compound PEP Research Rationale cluster_pro Potential Advantages cluster_con Disadvantages & Contraindications Potency Potent Antiviral Activity ResearchQuestion Is this compound® a viable option for PEP in specific populations or settings? Potency->ResearchQuestion SinglePill Single Pill, Once-Daily Dosing (Improves Adherence) SinglePill->ResearchQuestion LongHalfLife Long Half-Lives of Components LongHalfLife->ResearchQuestion NotApproved Not Approved/Recommended for PEP NotApproved->ResearchQuestion SideEffects Significant CNS Side Effects SideEffects->ResearchQuestion Teratogenicity Teratogenic Potential (Efavirenz) Teratogenicity->ResearchQuestion Resistance Risk of NNRTI Resistance Resistance->ResearchQuestion Toxicity Potential Renal Toxicity (TDF) Toxicity->ResearchQuestion

Caption: Rationale and challenges for investigating this compound® in PEP research.

References

Application Notes and Protocols for Switching Patients from Protease Inhibitor-Based Regimens to ATRIPLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research protocols for transitioning HIV-1 infected patients from a protease inhibitor (PI)-based antiretroviral regimen to ATRIPLA®, a fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The provided protocols are based on methodologies from key clinical studies that have evaluated the efficacy, safety, and patient outcomes of this switch.

Introduction

Switching virologically suppressed HIV-1 infected patients from a multi-pill PI-based regimen to a single-tablet regimen like this compound has been a strategy to simplify treatment, improve adherence, and manage certain adverse effects associated with PIs, such as metabolic complications.[1][2] this compound combines a non-nucleoside reverse transcriptase inhibitor (NNRTI) with two nucleoside reverse transcriptase inhibitors (NRTIs) into a once-daily pill.[3][4]

Pre-Clinical and Clinical Rationale for the Switch

The primary rationale for switching from a PI-based regimen to this compound is treatment simplification, which can lead to better adherence.[1] Additionally, efavirenz-based regimens have demonstrated superior or comparable efficacy to some PI-based combinations in treatment-naive patients.[4][5] Studies have also investigated this switch to mitigate PI-associated side effects like hyperlipidemia.[6][7][8][9]

Signaling Pathway of this compound Components

The components of this compound target the HIV-1 reverse transcriptase enzyme, a critical step in the viral replication cycle. Emtricitabine and tenofovir are NRTIs that act as chain terminators after being incorporated into the viral DNA. Efavirenz is an NNRTI that binds to a different site on the reverse transcriptase, causing a conformational change that inactivates the enzyme.

cluster_hiv_lifecycle HIV Replication Cycle cluster_drug_action This compound Mechanism of Action HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Efavirenz Efavirenz (NNRTI) Efavirenz->Reverse_Transcriptase Non-competitive inhibition FTC_TDF Emtricitabine & Tenofovir (NRTIs) FTC_TDF->Viral_DNA Chain termination

Mechanism of action of this compound components.

Experimental Protocols

The following protocols are synthesized from various clinical trials that have investigated the switch from a PI-based regimen to an efavirenz-based regimen or this compound.

Patient Selection and Screening

Inclusion Criteria:

  • Adults (≥18 years of age) with documented HIV-1 infection.

  • On a stable PI-based antiretroviral regimen for at least 3-6 months.

  • Virologically suppressed, defined as HIV-1 RNA <50 copies/mL for at least 6 months prior to screening.[6]

  • CD4+ cell count >50 cells/mm³.

  • No prior history of treatment with NNRTIs (NNRTI-naive).[6]

  • Adequate renal function (e.g., estimated glomerular filtration rate >50-60 mL/min).[10]

  • Normal hepatic function (e.g., AST and ALT <5 times the upper limit of normal).

  • For females of childbearing potential, a negative pregnancy test is required, and they must agree to use effective contraception.

  • Voluntary written informed consent.

Exclusion Criteria:

  • Known resistance to any of the components of this compound.

  • History of virologic failure on a prior regimen.

  • Pregnancy or breastfeeding.

  • Active AIDS-defining illness.

  • Acute viral hepatitis.

  • Severe hepatic or renal impairment.[10]

  • Concomitant use of medications with known significant drug-drug interactions with this compound components.

  • History of severe psychiatric illness, as efavirenz can have central nervous system (CNS) side effects.

Study Design and Treatment Protocol

A common study design is a randomized, open-label, non-inferiority trial.

Experimental Arm (Switch to this compound):

  • At baseline, patients discontinue their PI-based regimen.

  • Patients immediately initiate treatment with this compound (one tablet containing 600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir DF) once daily on an empty stomach, preferably at bedtime to minimize CNS side effects.

Control Arm (Continue PI-based Regimen):

  • Patients continue their existing PI-based antiretroviral regimen according to the standard of care.

Study Duration:

  • Primary endpoint analysis is typically at 48 weeks.

  • Long-term follow-up can extend to 96 weeks or longer.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Switch_Arm Switch to this compound (once daily) Randomization->Switch_Arm 2:1 ratio Control_Arm Continue PI-based Regimen Randomization->Control_Arm Follow_Up_Switch Follow-up Visits (Weeks 4, 12, 24, 48) Switch_Arm->Follow_Up_Switch Follow_Up_Control Follow-up Visits (Weeks 4, 12, 24, 48) Control_Arm->Follow_Up_Control Endpoint_Analysis Primary Endpoint Analysis (Week 48) Follow_Up_Switch->Endpoint_Analysis Follow_Up_Control->Endpoint_Analysis

Typical workflow for a clinical trial switching from a PI-based regimen to this compound.
Schedule of Assessments

AssessmentScreeningBaselineWeek 4Week 12Week 24Week 48
Informed ConsentX
Medical History & Physical ExamXXXXXX
HIV-1 RNA (Viral Load)XXXXXX
CD4+ T-cell CountXXXXX
Complete Blood CountXXXXX
Serum ChemistryXXXXX
Fasting Lipid PanelXXXX
UrinalysisXXXX
Adverse Event MonitoringXXXXX
Adherence AssessmentXXXXX
Laboratory Methods
  • HIV-1 RNA Quantification: Real-time PCR assay with a lower limit of detection of <50 copies/mL.

  • CD4+ T-cell Count: Flow cytometry.

  • Safety Laboratories: Standard automated laboratory methods for hematology and serum chemistry.

  • Fasting Lipid Panel: Measurement of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides after an overnight fast.

Data and Outcomes

Efficacy Data

The primary efficacy endpoint in these studies is the proportion of patients who maintain virologic suppression (HIV-1 RNA <50 copies/mL) at week 48.

Study/EndpointSwitch to Efavirenz/ATRIPLAContinue PI-based Regimenp-valueReference
2003 Retrovirus Conference
Virologic Failure (ITT)5%8%0.66[6]
HIV-1 RNA <50 copies/mL at Week 4895%87%0.01[6]
2008 ICAAC/IDSA Meeting
HIV-1 RNA <50 copies/mL at Week 4887%85%NS[1]

NS: Not Significant

Immunological and Safety Data
ParameterSwitch to Efavirenz/ATRIPLAContinue PI-based Regimenp-valueReference
2003 Retrovirus Conference
Change in CD4+ Count at Week 48+15%+15%NS[6]
Median Fasting HDL Cholesterol Change+20%No change-[6]
Median Fasting Triglycerides ChangeNo significant differenceNo significant difference0.17[6]
Probability of First Serious Adverse Event14%15%NS[6]
Adverse Events

Patients switching to this compound should be monitored for known side effects of its components. Efavirenz is commonly associated with CNS side effects, such as dizziness, insomnia, and abnormal dreams, which are most common in the first few weeks of therapy and tend to resolve with continued treatment.[1][3][11] Tenofovir DF is associated with a risk of renal toxicity and loss of bone mineral density.[4]

Conclusion and Application

Switching virologically suppressed patients from a PI-based regimen to this compound can be an effective strategy for treatment simplification, with a high probability of maintaining virologic control.[1][6] This switch may also offer benefits in terms of lipid profiles, particularly an increase in HDL cholesterol.[6] However, careful patient selection is crucial, and monitoring for the known adverse effects of this compound's components is mandatory. These protocols provide a framework for conducting research on this antiretroviral switch strategy.

References

Troubleshooting & Optimization

Technical Support Center: Efavirenz-Induced Neurotoxicity and Mitochondrial Alterations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular basis of efavirenz (B1671121) (EFV)-induced neurotoxicity and associated mitochondrial alterations.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms underlying efavirenz-induced neurotoxicity?

A1: Efavirenz-induced neurotoxicity is multifactorial, with mitochondrial dysfunction being a central mechanism.[1][2] EFV has been shown to inhibit Complex I of the mitochondrial respiratory chain, leading to a cascade of detrimental effects.[3][4] This inhibition results in decreased ATP production, increased production of reactive oxygen species (ROS), and mitochondrial membrane depolarization.[1][4][5] These mitochondrial perturbations can subsequently trigger other stress pathways, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), as well as inducing autophagy as a cellular response.[1][6][7]

Q2: Which neuronal cell types are most susceptible to efavirenz-induced toxicity?

A2: Both neurons and glial cells are affected by efavirenz, though neurons appear to be more vulnerable due to their high energy demands and limited glycolytic capacity.[2] Studies have shown that while both cell types exhibit decreased mitochondrial respiration upon EFV treatment, glial cells can compensate by up-regulating glycolysis, a metabolic shift that is less efficient in neurons.

Q3: What is the role of autophagy in efavirenz-induced neurotoxicity?

A3: Efavirenz treatment induces autophagy, a cellular process for degrading and recycling damaged organelles and proteins, in neuronal cells.[1][8] This induction of autophagy, specifically mitophagy (the selective removal of damaged mitochondria), appears to be a protective response to EFV-induced mitochondrial dysfunction.[1] Pharmacological inhibition of autophagy has been shown to increase the cytotoxic effects of efavirenz, suggesting that autophagy promotes cell survival in this context.[1]

Q4: Are there known metabolites of efavirenz that contribute to its neurotoxicity?

A4: Yes, the primary metabolite of efavirenz, 8-hydroxyefavirenz, has been shown to be a potent neurotoxin, exhibiting even greater toxicity to neurons than the parent compound.[9] This metabolite is known to induce a rapid influx of calcium in neurons, leading to dendritic spine injury and apoptosis.[9]

Troubleshooting Guides

Problem 1: High variability in cell viability assays after efavirenz treatment.
  • Possible Cause 1: Inconsistent drug concentration.

    • Troubleshooting: Ensure accurate and consistent preparation of efavirenz stock solutions and dilutions. Efavirenz is hydrophobic; dissolve it in an appropriate solvent like DMSO at a high concentration and then dilute to the final working concentration in the culture medium. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Fluctuations in cell health and density.

    • Troubleshooting: Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Perform a baseline cell viability assay before adding efavirenz to ensure consistency across plates.

  • Possible Cause 3: Solvent toxicity.

    • Troubleshooting: Include a vehicle control (culture medium with the same concentration of the solvent, e.g., DMSO, used to dissolve efavirenz) to account for any solvent-induced cytotoxicity.

Problem 2: No significant change in mitochondrial respiration observed with the Seahorse XF Mito Stress Test after efavirenz treatment.
  • Possible Cause 1: Suboptimal efavirenz concentration or treatment duration.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal efavirenz concentration and incubation time for your specific cell line. Concentrations in the range of 10-50 µM are commonly used.[5]

  • Possible Cause 2: Incorrect cell seeding density for the Seahorse plate.

    • Troubleshooting: Optimize the cell seeding density for your Seahorse XF analyzer. Too few cells will result in a low signal, while too many can lead to rapid nutrient depletion and changes in pH.

  • Possible Cause 3: Issues with the Mito Stress Test reagents.

    • Troubleshooting: Ensure that the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) are properly reconstituted, stored, and used at their optimal concentrations. Perform a positive control experiment with a known mitochondrial toxin to validate the assay.

Problem 3: Inconsistent or weak signal in Western blot for ER stress markers (GRP78, CHOP).
  • Possible Cause 1: Inappropriate timing of cell lysis.

    • Troubleshooting: The expression of ER stress markers is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after efavirenz treatment to identify the peak expression time for GRP78 and CHOP.

  • Possible Cause 2: Poor antibody quality or incorrect dilution.

    • Troubleshooting: Use validated antibodies for your target proteins. Optimize the primary and secondary antibody concentrations. Include a positive control, such as treating cells with tunicamycin (B1663573) or thapsigargin, to induce ER stress and confirm antibody performance.

  • Possible Cause 3: Insufficient protein loading.

    • Troubleshooting: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel. Use a loading control, such as β-actin or GAPDH, to normalize your results.

Data Presentation

Table 1: Effect of Efavirenz on Mitochondrial Respiration in SH-SY5Y and U-251MG Cells

ParameterCell Line10 µM Efavirenz (% Reduction)25 µM Efavirenz (% Reduction)
ATP Production-Coupled O₂ Consumption SH-SY5Y14.2%51.5%
U-251MG65.9%73.8%
Basal Respiration SH-SY5YSignificant DecreaseSignificant Decrease
U-251MGSignificant DecreaseSignificant Decrease
Maximal Respiration Rate SH-SY5YDecreaseDecrease
U-251MGDecreaseDecrease
Spare Respiratory Capacity SH-SY5YDecreaseDecrease
U-251MGDecreaseDecrease

Data summarized from a study on mitochondrial respiratory function.

Table 2: Neurotoxicity of 8-Hydroxyefavirenz (8-OH-EFV) in Primary Neuronal Cultures

CompoundAssayConcentration% Increase in Apoptotic Nuclei (Mean ± SD)
8-OH-EFV Apoptosis (Hoechst 33342)0.1 µM41.3 ± 14.0
Efavirenz Apoptosis (Hoechst 33342)0.1 µM41.2 ± 15.0

Data from a study assessing the neurotoxicity of efavirenz and its primary metabolite.[9]

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Efavirenz

  • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of efavirenz for the determined duration.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator.

  • Load Cartridge: Load the ports of the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors and corresponding OCR measurements.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat neuronal cells with efavirenz for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot for ER Stress Markers

This protocol detects the expression levels of key ER stress proteins.

Materials:

  • SDS-PAGE and Western blotting equipment

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: After efavirenz treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.

Mandatory Visualization

Efavirenz_Neurotoxicity_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response EFV Efavirenz ComplexI Complex I Inhibition EFV->ComplexI ATP_decrease Decreased ATP Production ComplexI->ATP_decrease ROS_increase Increased ROS ComplexI->ROS_increase MMP_decrease Decreased Mitochondrial Membrane Potential ComplexI->MMP_decrease ER_Stress ER Stress / UPR ATP_decrease->ER_Stress ROS_increase->ER_Stress Autophagy Autophagy / Mitophagy (Protective Response) MMP_decrease->Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Efavirenz-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_Treatment Cell Culture and Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis and Interpretation start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Efavirenz Treatment (Dose-response & Time-course) start->treatment mito_function Mitochondrial Function (Seahorse XF) treatment->mito_function cell_viability Cell Viability / Apoptosis (Annexin V/PI) treatment->cell_viability er_stress ER Stress Analysis (Western Blot) treatment->er_stress ros_production ROS Production (Fluorescent Probes) treatment->ros_production data_analysis Quantitative Analysis mito_function->data_analysis cell_viability->data_analysis er_stress->data_analysis ros_production->data_analysis conclusion Elucidation of Neurotoxic Mechanisms data_analysis->conclusion

Caption: General experimental workflow for investigating efavirenz neurotoxicity.

References

Technical Support Center: Investigating Tenofovir Disoproxil Fumarate (TDF) Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of TDF-induced nephrotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent Results in In Vitro TDF Toxicity Assays

Question: We are observing high variability in cell viability and mitochondrial function assays when treating our human kidney proximal tubule cell line (e.g., HK-2) with TDF. What could be the cause?

Answer:

Inconsistent results in in vitro TDF toxicity studies can stem from several factors related to experimental setup and cellular conditions. Here’s a checklist of potential issues and solutions:

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. Proximal tubule cells can lose key transporter expression (OAT1, OAT3, MRP2, MRP4) at higher passages, which is critical for TDF uptake and efflux.[1][2][3]

    • Confluency: Ensure a consistent level of cell confluency at the time of treatment. Over-confluent or sparse cultures can respond differently to drug exposure.

    • Media Composition: Changes in media supplements, such as serum concentration, can alter cellular metabolism and drug response. Maintain a consistent media formulation.

  • Drug Preparation and Dosing:

    • Solubility: Tenofovir (B777) is administered as the prodrug TDF, but the active form, tenofovir, is used in many in vitro studies.[4] Ensure complete solubilization of the compound. The vehicle used (e.g., PBS) should be consistent across all experiments and included in control wells.[4]

    • Concentration and Exposure Time: TDF toxicity is dose- and time-dependent.[4] Create a detailed dose-response curve and time-course experiment to identify the optimal window for observing toxicity in your specific cell line.

  • Mitochondrial Function Assessment:

    • Assay Timing: Mitochondrial damage, such as mtDNA depletion or loss of membrane potential, may be a later event.[5][6] Measure these endpoints at multiple time points post-treatment.

    • Assay Sensitivity: Consider using multiple assays to assess mitochondrial health. For example, combine a viability assay (e.g., MTT) with a more specific mitochondrial function assay (e.g., Seahorse XFp for metabolic analysis, or JC-1 for membrane potential).[4]

Guide 2: Difficulty Replicating TDF-Induced Mitochondrial Damage in Animal Models

Question: Our in vivo study in wild-type rodents is not showing the significant mitochondrial ultrastructural changes or mtDNA depletion reported in the literature after TDF administration. Why might this be?

Answer:

Replicating TDF-induced mitochondrial damage in animal models can be challenging. Several factors can influence the outcome:

  • Animal Model:

    • Species/Strain: Different rodent strains may have varying susceptibility to TDF-induced nephrotoxicity.

    • Transgenic Models: Some of the most robust findings of mitochondrial damage have been reported in HIV transgenic mice, suggesting that the underlying HIV disease state may exacerbate TDF toxicity.[5][6]

    • Knockout Models: Studies using OAT1 or MRP4 knockout mice have been instrumental in demonstrating the role of these transporters in TDF accumulation and toxicity.[1][2] Consider if a wild-type model is sufficient to answer your research question.

  • Experimental Protocol:

    • Duration of Treatment: TDF-induced nephrotoxicity is often associated with long-term exposure.[7] Short-term studies may not be sufficient to induce significant mitochondrial damage. Many studies showing clear effects involve treatment for several weeks.[1][5]

    • Dosage and Administration: Ensure the dose of TDF is appropriate for the animal model and route of administration (e.g., oral gavage).[1] The doses used in animal studies are often higher than human therapeutic doses to induce toxicity within a shorter timeframe.

    • Concomitant Medications: Co-administration of other drugs, particularly those that interact with OATs (like certain protease inhibitors), can increase intracellular TDF concentrations and potentiate nephrotoxicity.[8]

  • Sample Analysis:

    • Tissue Specificity: TDF's toxic effects are highly localized to the renal proximal tubules.[5][6] Analysis of whole kidney homogenates can dilute the signal. Consider techniques like laser-capture microdissection to isolate proximal tubules for more precise mtDNA abundance analysis.[1][5]

    • Electron Microscopy: Proper fixation and processing of kidney tissue are critical for observing mitochondrial ultrastructural changes. Ensure your histology protocol is optimized for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular mechanism of TDF-induced nephrotoxicity?

The primary mechanism involves the accumulation of tenofovir within the epithelial cells of the renal proximal tubules.[7][8][9] This is mediated by the basolateral uptake of TDF via human organic anion transporters (hOAT1 and, to a lesser extent, hOAT3) and its apical efflux into the tubular lumen by multidrug resistance proteins (MRP2 and MRP4).[1][2][9][10] An imbalance, such as increased uptake or decreased efflux, leads to high intracellular concentrations of tenofovir, which then exerts toxic effects on the mitochondria.[1][11]

Q2: How does TDF affect mitochondria in renal proximal tubule cells?

TDF-induced mitochondrial toxicity is a key pathogenic event.[5][6][12] High intracellular concentrations of tenofovir are thought to inhibit mitochondrial DNA (mtDNA) polymerase-gamma, leading to mtDNA depletion.[10][13] This impairs the synthesis of essential proteins for the electron transport chain, resulting in mitochondrial dysfunction.[10] Histologically, this manifests as enlarged, dysmorphic mitochondria with fragmented cristae, which are often seen as eosinophilic inclusions in renal biopsies.[5][10][14] This mitochondrial damage can lead to decreased ATP production, increased oxidative stress, and ultimately, apoptosis of the tubular cells.[10][15]

Q3: What is the role of oxidative stress in TDF-induced kidney injury?

Oxidative stress is a significant contributor to TDF-induced nephrotoxicity.[15][16][17] Damaged mitochondria are a major source of reactive oxygen species (ROS).[15] Studies have shown that TDF administration leads to increased lipid peroxidation and protein oxidation in the kidneys.[15] It also depletes the cellular antioxidant defense system, particularly reduced glutathione (B108866) (GSH).[15] This state of oxidative stress can further damage cellular components, including mitochondria, and contribute to cell death.[4][15]

Q4: How does TDF lead to apoptosis in renal tubular cells?

TDF can induce apoptosis through the intrinsic, or mitochondrial, pathway.[18][19] Mitochondrial damage leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4][18][19] Cytosolic cytochrome c is a critical component of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[18][20]

Q5: What are the characteristic histopathological findings in TDF nephrotoxicity?

Renal biopsies from patients with TDF-induced nephrotoxicity typically show signs of acute tubular necrosis, particularly affecting the proximal tubules.[10][21] A distinctive feature is the presence of eosinophilic intracytoplasmic inclusions within the proximal tubular epithelial cells.[10][14] Ultrastructural analysis by electron microscopy reveals that these inclusions are abnormally large and dysmorphic (giant) mitochondria with a loss of cristae.[5][14] Chronic changes can include tubular atrophy and interstitial fibrosis.[3]

Q6: Which biomarkers are useful for monitoring TDF-induced renal injury in preclinical studies?

While serum creatinine (B1669602) is a common clinical marker, it is not very sensitive for detecting early tubular injury.[22] In preclinical research, several urinary biomarkers are more specific for tubular damage:

  • Kidney Injury Molecule-1 (KIM-1): A protein that is upregulated in injured proximal tubule cells.[22][23]

  • Interleukin-18 (IL-18): A pro-inflammatory cytokine released by damaged proximal tubule cells.[22]

  • Pro-collagen type III N-terminal pro-peptide (PIIINP): A marker of tubulointerstitial fibrosis.[22]

  • Retinol-binding protein 4 (RBP4): A low-molecular-weight protein that is normally reabsorbed by the proximal tubule; increased urinary excretion indicates tubular dysfunction.

Monitoring these biomarkers can provide earlier and more sensitive detection of TDF-induced nephrotoxicity in experimental models.[22][24]

Data Presentation

Table 1: Key Experimental Models for Studying TDF Nephrotoxicity

Model TypeSpecific ModelKey FindingsReferences
In Vitro Human Kidney 2 (HK-2) cellsTDF induces loss of cell viability, oxidative stress, mitochondrial damage, and apoptosis.[4]
In Vivo HIV Transgenic MiceTDF causes decreased mtDNA abundance and ultrastructural mitochondrial defects specifically in renal proximal tubules.[5][6]
In Vivo OAT1 Knockout (KO) MiceOAT1 KO prevents TDF-induced mtDNA depletion in proximal tubules, confirming its role in TDF uptake.[1][2]
In Vivo MRP4 Knockout (KO) MiceMRP4 KO leads to increased mtDNA abundance after TDF treatment, suggesting a compensatory response to impaired efflux.[1][2]
In Vivo Wistar RatsTDF administration induces oxidative stress, mitochondrial damage, and apoptosis via the mitochondrial pathway.[15][19]

Table 2: Summary of Biomarkers for TDF-Induced Renal Injury

BiomarkerType of Injury DetectedSample TypeKey Findings in TDF StudiesReferences
KIM-1 Proximal Tubular InjuryUrineIncreased levels associated with cumulative TDF exposure.[22][23]
IL-18 Proximal Tubular Injury/InflammationUrineHigher levels associated with years of TDF use.[22]
PIIINP Tubulointerstitial FibrosisUrineElevated levels linked to cumulative TDF exposure.[22]
mtDNA Common Deletion Mitochondrial DNA DamageUrineMore commonly detected in TDF-exposed individuals.[13][25]
β2-microglobulin Proximal Tubular DysfunctionUrineIncreased excretion indicates impaired reabsorption.[3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Abundance in Laser-Capture Microdissected (LCM) Renal Tubules

This protocol is adapted from studies investigating TDF's specific effects on proximal tubules.[1][5]

  • Tissue Preparation: Flash-freeze fresh kidney samples in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C.

  • Cryosectioning: Cut 8-10 µm thick sections using a cryostat and mount them on PEN membrane glass slides (Leica Microsystems).

  • Staining: Briefly stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize renal morphology. Dehydrate the sections through a series of ethanol (B145695) and xylene washes.

  • Laser-Capture Microdissection: Using an LCM system (e.g., Leica LMD7000), identify and selectively dissect renal proximal tubules based on their characteristic morphology (large cells with a brush border). Collect the dissected tissue into the cap of a 0.5 mL microcentrifuge tube.

  • DNA Extraction: Extract total DNA from the captured tubules using a suitable kit (e.g., QIAamp DNA Micro Kit, Qiagen) according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Quantify mtDNA and nuclear DNA (nDNA) using real-time qPCR.

    • Use primers specific for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., β-globin).

    • Perform qPCR using a standard SYBR Green or TaqMan-based assay.

    • Calculate the relative mtDNA abundance by normalizing the mtDNA copy number to the nDNA copy number (e.g., using the 2-ΔΔCt method).

Visualizations

TDF_Nephrotoxicity_Pathway cluster_blood Blood Vessel cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion cluster_lumen Tubular Lumen (Urine) TDF_blood TDF OAT1 OAT1/3 TDF_blood->OAT1 Uptake TDF_cell Tenofovir mtDNA mtDNA Polymerase-γ TDF_cell->mtDNA Inhibition MRP4 MRP2/4 TDF_cell->MRP4 Efflux ETC Electron Transport Chain (ETC) Proteins mtDNA->ETC Synthesis ATP ATP Production ETC->ATP Leads to ▼ ROS ROS Production ETC->ROS Leads to ▲ Caspase Caspase Activation ROS->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis TDF_urine TDF OAT1->TDF_cell MRP4->TDF_urine

Caption: Cellular mechanism of TDF-induced nephrotoxicity.

TDF_Experimental_Workflow cluster_invivo In Vivo Model cluster_analysis Analysis animal_model Animal Model (e.g., Rat, Mouse) tdf_admin TDF Administration (e.g., 5 weeks) animal_model->tdf_admin Treatment tissue_collection Kidney Tissue Collection tdf_admin->tissue_collection biomarkers Urine Biomarker Analysis (KIM-1, IL-18) tdf_admin->biomarkers Urine Collection histology Histopathology (H&E) Electron Microscopy tissue_collection->histology lcm Laser-Capture Microdissection (Proximal Tubules) tissue_collection->lcm western Protein Expression (Caspase-3, etc.) tissue_collection->western Homogenization qpcr mtDNA Abundance (qPCR) lcm->qpcr

Caption: Workflow for assessing TDF nephrotoxicity in vivo.

References

Role of organic anion transporters (OAT1/OAT3) in TDF renal accumulation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of organic anion transporters (OAT1/OAT3) in the renal accumulation of Tenofovir (B777) Disoproxil Fumarate (TDF).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tenofovir (TFV) uptake into renal proximal tubule cells?

Tenofovir, the active form of the prodrug TDF, is primarily taken up from the blood into renal proximal tubule cells through active transport mediated by organic anion transporters, predominantly OAT1 and to a lesser extent, OAT3.[1][2][3] This active tubular secretion accounts for approximately 20-30% of the total renal excretion of tenofovir.[2][3]

Q2: What is the clinical significance of OAT1/OAT3-mediated TDF accumulation in the kidneys?

The accumulation of tenofovir within renal proximal tubule cells via OAT1 and OAT3 is a key mechanism behind TDF-induced nephrotoxicity.[1][4] This can lead to various forms of kidney injury, including proximal tubular dysfunction, Fanconi syndrome, acute kidney injury, and chronic kidney disease.[4]

Q3: How does probenecid (B1678239) affect the renal accumulation of tenofovir?

Probenecid is an inhibitor of OAT1 and OAT3.[4] By blocking these transporters, probenecid can reduce the uptake of tenofovir into renal proximal tubule cells, thereby decreasing its intracellular accumulation and potential for nephrotoxicity.[5][6]

Q4: Are there alternative transporters involved in tenofovir renal handling?

While OAT1 and OAT3 are the primary transporters for tenofovir uptake into renal proximal tubule cells, efflux from these cells into the tubular lumen is mediated by multidrug resistance proteins (MRPs), specifically MRP2 and MRP4.[1][3]

Q5: What are the differences between TDF and Tenofovir Alafenamide (TAF) concerning OAT1/OAT3 interaction?

TAF is another prodrug of tenofovir designed to have a different pharmacokinetic profile. Unlike tenofovir derived from TDF, TAF is not a substrate for OAT1 or OAT3.[7][8] This results in lower plasma tenofovir exposure and reduced accumulation in renal proximal tubule cells, contributing to a lower risk of nephrotoxicity compared to TDF.[4][8]

Troubleshooting Guides for In Vitro OAT1/OAT3 Uptake Assays

This guide addresses common issues encountered during in vitro experiments studying TDF transport via OAT1 and OAT3.

Problem Possible Cause(s) Recommended Solution(s)
Low Transporter Activity (Low signal-to-background ratio) 1. Poor cell health or viability.2. Low expression or incorrect localization of OAT1/OAT3 transporters.3. Suboptimal assay buffer conditions (e.g., pH, ion concentration).4. Inadequate substrate concentration or incubation time.5. Passage number of cells is too high.1. Ensure proper cell culture maintenance, check for contamination, and perform a viability assay (e.g., Trypan Blue).2. Verify transporter expression via Western blot or qPCR. Confirm localization using immunofluorescence.3. Use a buffered salt solution (e.g., HBSS) at physiological pH (7.4).4. Optimize substrate concentration around the expected Km and perform a time-course experiment to ensure linear uptake.5. Use cells within a validated passage number range (e.g., passages 7-20 for HEK293 cells).[2]
High Background Signal in Mock/Control Cells 1. Passive diffusion of the substrate.2. Binding of the substrate to the cell surface or plasticware.3. Presence of endogenous transporters in the host cell line.1. Use a lower substrate concentration or a shorter incubation time.2. Pre-coat plates with poly-D-lysine.[2] Include wash steps with ice-cold PBS to remove unbound substrate.3. Characterize the parental cell line for endogenous transport of the substrate.
Inconsistent or High Variability in Results 1. Inconsistent cell seeding density.2. Fluctuation in incubation temperature.3. Pipetting errors.4. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding and use a precise cell counting method. Seed cells at a consistent density (e.g., 60,000 ± 10,000 cells/well for a 96-well plate).[2]2. Use a temperature-controlled incubator and pre-warm all solutions to 37°C.3. Use calibrated pipettes and consistent pipetting techniques.4. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Difficulty in Determining IC50 Values 1. Inappropriate range of inhibitor concentrations.2. Inhibitor cytotoxicity.3. Non-specific binding of the inhibitor.1. Perform a wide range of inhibitor concentrations in a preliminary experiment to identify the optimal range for the definitive assay.2. Assess inhibitor cytotoxicity at the tested concentrations using a cell viability assay.3. Evaluate non-specific binding of the inhibitor to the assay plates or cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of tenofovir with OAT1 and OAT3.

Table 1: Michaelis-Menten Constants (Km) for Tenofovir

TransporterSpeciesCell LineKm (µM)Reference
OAT1HumanHEK29372.4 ± 20[9]
OAT1Cynomolgus MonkeyHEK293181 ± 46[9]
OAT1MouseHEK293-[10]
OAT1RatHEK293-[10]
OAT1DogHEK293-[10]

Note: Specific Km values for mouse, rat, and dog OAT1 were not provided in the search results, but were noted to be significantly higher than human OAT1.[10]

Table 2: IC50 Values for Inhibition of Tenofovir Transport

TransporterInhibitorCell LineIC50 (µM)Reference
OAT1Hippuric AcidHEK29314.6 ± 2.0[2]
OAT3Hippuric AcidHEK29335.5 ± 1.9[2]
OAT1Indoxyl SulfateHEK29343.2 ± 2.3[2]
OAT3Indoxyl SulfateHEK29386.3 ± 2.0[2]
OAT1p-Cresol SulfateHEK29326.4 ± 2.0[2]
OAT3p-Cresol SulfateHEK29347.1 ± 2.1[2]
OAT1Probenecid--[4]
OAT3Probenecid--[4]

Note: Specific IC50 values for probenecid were not provided, but it is a well-established inhibitor of OAT1 and OAT3.[4]

Experimental Protocols

In Vitro Tenofovir Uptake Assay Using HEK293 Cells Overexpressing OAT1/OAT3

This protocol is adapted from studies investigating the transport of tenofovir in stably transfected HEK293 cells.[2]

Materials:

  • HEK293 cells stably expressing human OAT1 or OAT3, and mock-transfected control cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., hygromycin B).

  • Poly-D-lysine coated 96-well cell culture plates.

  • Hank's Balanced Salt Solution (HBSS), pH 7.4.

  • Radiolabeled [³H]tenofovir.

  • Inhibitors of interest (e.g., probenecid).

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Cell lysis buffer (e.g., acetonitrile:water 50/50).

  • Scintillation cocktail and a scintillation counter.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Culture: Maintain the HEK293 cell lines in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells onto poly-D-lysine coated 96-well plates at a density of approximately 60,000 cells/well. Allow the cells to adhere and reach confluency (typically 24-48 hours).

  • Pre-incubation:

    • For uptake assays, wash the cells with pre-warmed HBSS and pre-incubate for 15-30 minutes at 37°C.

    • For inhibition assays, pre-incubate the cells with the inhibitor in HBSS for 30 minutes at 37°C.

  • Uptake Initiation: Add radiolabeled tenofovir (e.g., 0.1 µM) in HBSS to each well to initiate the uptake. For inhibition assays, the tenofovir solution should also contain the inhibitor at the desired concentration.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes) within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Scintillation Counting: Transfer a portion of the cell lysate to a scintillation plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a portion of the cell lysate to determine the protein concentration in each well using a BCA protein assay.

  • Data Analysis:

    • Normalize the radioactivity counts (CPM) to the protein concentration for each well.

    • Calculate transporter-specific uptake by subtracting the normalized uptake in mock-transfected cells from the normalized uptake in OAT1/OAT3-expressing cells.

    • For inhibition assays, calculate the IC50 values using non-linear regression analysis.

In Vivo Assessment of TDF-Induced Nephrotoxicity in Mice

This is a generalized protocol based on methodologies described in preclinical studies with TDF in mice.[11][12]

Materials:

  • Male C57BL/6 mice (or OAT1 knockout mice and their wild-type littermates).

  • Tenofovir Disoproxil Fumarate (TDF).

  • Vehicle control (e.g., 0.1 M NaOH or 50 mM trisodium (B8492382) citrate (B86180) dihydrate).

  • Oral gavage needles.

  • Metabolic cages for urine collection.

  • Equipment for blood collection and serum separation.

  • Kits for measuring serum creatinine (B1669602) and Blood Urea Nitrogen (BUN).

  • Equipment for kidney tissue harvesting and processing (fixation in formalin, embedding in paraffin (B1166041) or OCT).

  • Microscope for histological analysis.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Dosing:

    • Divide the mice into control and TDF-treated groups.

    • Administer TDF orally via gavage daily for the desired study duration (e.g., 4-5 weeks). Doses can range from 50 to 800 mg/kg/day.[11][12]

    • Administer the vehicle to the control group.

  • Monitoring:

    • Monitor the body weight and general health of the animals daily.

    • Collect urine periodically using metabolic cages to measure urinary biomarkers of kidney injury (e.g., total protein, albumin).

  • Sample Collection:

    • At the end of the study, collect blood samples for the measurement of serum creatinine and BUN.

    • Euthanize the animals and harvest the kidneys.

  • Tissue Processing and Analysis:

    • Fix one kidney in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess for tubular damage.

    • The other kidney can be snap-frozen for molecular analyses (e.g., measuring tenofovir concentration, gene expression analysis).

  • Laser Capture Microdissection (Optional): To specifically analyze proximal tubules, cryosection the kidney tissue and use laser capture microdissection to isolate proximal tubular cells for further analysis, such as measuring mitochondrial DNA abundance.[13]

Visualizations

Signaling Pathway of TDF in Renal Proximal Tubule Cells

TDF_Pathway cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) TDF_blood TDF TFV_cell Tenofovir (TFV) TDF_blood->TFV_cell Hydrolysis OAT1 OAT1 OAT1->TFV_cell Uptake OAT3 OAT3 OAT3->TFV_cell Uptake MRP2 MRP2 MRP4 MRP4 Mitochondria Mitochondria TFV_cell->Mitochondria Accumulation leads to toxicity TFV_urine TFV MRP2->TFV_urine Efflux MRP4->TFV_urine Efflux Probenecid Probenecid Probenecid->OAT1 Probenecid->OAT3

Caption: TDF is hydrolyzed to tenofovir (TFV), which enters renal cells via OAT1/OAT3 and is effluxed by MRP2/MRP4.

Experimental Workflow for In Vitro TDF Uptake Assay

a A Seed HEK293-OAT1/OAT3 and Mock Cells in 96-well plates B Pre-incubate cells with buffer (or inhibitor for IC50 studies) A->B C Initiate uptake with radiolabeled Tenofovir B->C D Incubate at 37°C for a defined time C->D E Terminate uptake with ice-cold PBS wash D->E F Lyse cells E->F G Measure radioactivity (Scintillation Counting) F->G H Quantify protein concentration (BCA Assay) F->H I Normalize CPM to protein concentration G->I H->I J Calculate transporter-specific uptake I->J

Caption: Workflow for measuring OAT1/OAT3-mediated tenofovir uptake in vitro.

Logical Relationship of TDF Nephrotoxicity

TDF_Nephrotoxicity TDF TDF Administration OAT_activity High OAT1/OAT3 Activity TDF->OAT_activity TFV_accumulation Increased Intracellular Tenofovir Accumulation OAT_activity->TFV_accumulation Mito_dysfunction Mitochondrial Dysfunction TFV_accumulation->Mito_dysfunction Cell_injury Proximal Tubule Cell Injury Mito_dysfunction->Cell_injury Kidney_dysfunction Renal Dysfunction Cell_injury->Kidney_dysfunction

Caption: The causal chain from TDF administration to renal dysfunction via OAT1/OAT3 activity.

References

Efavirenz interaction with CYP450 enzymes and potential drug-drug interactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of Efavirenz with Cytochrome P450 (CYP450) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CYP450 enzymes in the metabolism of Efavirenz?

Efavirenz is extensively metabolized by the hepatic CYP450 enzyme system. The primary enzyme responsible for its clearance is CYP2B6, which mediates the 8-hydroxylation of Efavirenz to its major metabolite, 8-hydroxyefavirenz.[1][2][3] Other enzymes, including CYP2A6, CYP3A4, and CYP1A2, play minor roles in its metabolism.[1][3][4] Efavirenz can also undergo 7-hydroxylation, a reaction primarily catalyzed by CYP2A6.[2][3]

Q2: How does Efavirenz affect the activity of CYP450 enzymes?

Efavirenz has a complex, dual effect on CYP450 enzymes, acting as both an inhibitor and an inducer of different isoforms. This can lead to complex drug-drug interactions.[1][5]

  • Induction: Efavirenz is a known inducer of CYP3A4 and CYP2B6.[1][4] This induction can lead to a decreased plasma concentration of co-administered drugs that are substrates of these enzymes. Efavirenz also induces its own metabolism, a phenomenon known as auto-induction.[1]

  • Inhibition: In vitro studies have shown that Efavirenz can inhibit several CYP450 enzymes. It is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[1]

Q3: What are the most significant drug-drug interactions (DDIs) associated with Efavirenz and CYP450 enzymes?

The induction and inhibition of CYP450 enzymes by Efavirenz can lead to clinically significant DDIs.

  • Due to Induction: Co-administration of Efavirenz with drugs metabolized by CYP3A4 or CYP2B6 can result in decreased efficacy of the co-administered drug. Examples include certain statins (e.g., simvastatin, atorvastatin), methadone, and the antifungal agent voriconazole.[1][6]

  • Due to Inhibition: The inhibitory effects of Efavirenz can increase the plasma concentrations of co-administered drugs, potentially leading to toxicity. This is a concern for drugs that are substrates of CYP2B6, CYP2C8, CYP2C9, and CYP2C19. For instance, co-administration with warfarin, a CYP2C9 substrate, may require careful monitoring of the international normalized ratio (INR).[1]

Troubleshooting Experimental Issues

Issue 1: High variability in Efavirenz metabolism rates in vitro.

  • Possible Cause: Genetic polymorphisms in the CYP2B6 gene can significantly impact the rate of Efavirenz metabolism.[7][8] Different lots of human liver microsomes (HLMs) will have varying levels of CYP2B6 expression and different allelic variants.

  • Troubleshooting Steps:

    • Genotype HLM Lots: If possible, use genotyped HLMs to understand the CYP2B6 genetic makeup of your experimental system.

    • Use Pooled Donors: Employing pooled HLMs from a large number of donors can help average out the effects of individual genetic variations.

    • Include Control Substrates: Always run a control experiment with a known CYP2B6 substrate to benchmark the metabolic activity of your HLM lot.

Issue 2: Discrepancy between in vitro inhibition data and in vivo observations.

  • Possible Cause: The net effect of Efavirenz in vivo is a combination of both inhibition and induction. In vitro assays typically only measure one of these effects at a time. Chronic exposure in vivo allows for enzyme induction to occur, which may counteract or override the inhibitory effects seen in acute in vitro experiments.[1]

  • Troubleshooting Steps:

    • Consider Pre-incubation: For in vitro studies, a pre-incubation step with Efavirenz before adding the substrate can sometimes provide insights into time-dependent effects.

    • In Vivo Animal Models: If feasible, conduct studies in animal models to observe the combined effects of induction and inhibition over time.

    • Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data and predict the complex in vivo interactions.

Data Presentation

Table 1: Summary of Efavirenz Interaction with Major CYP450 Isoforms

CYP450 IsoformRole of EfavirenzQuantitative Data (Ki)Clinical Implication
CYP2B6 Substrate, Inducer, Inhibitor~1.7 µM (in HLMs)Primary metabolic pathway; potential for auto-induction and DDIs with other CYP2B6 substrates.[1]
CYP2A6 Substrate-Minor metabolic pathway.[2]
CYP3A4 Substrate (minor), Inducer~40.33 µMPotential for DDIs with a wide range of CYP3A4 substrates.[1][4]
CYP2C8 Inhibitor~4.78 µMPotential to increase concentrations of CYP2C8 substrates.[1]
CYP2C9 Inhibitor~19.46 µMPotential to increase concentrations of CYP2C9 substrates like warfarin.[1]
CYP2C19 Inhibitor, Inducer~21.31 µMMixed effects; induction may predominate with chronic use.[1]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol is designed to determine the inhibitory potential of Efavirenz on various CYP450 isoforms.

  • Materials:

  • Methodology:

    • Prepare a series of Efavirenz dilutions in the appropriate solvent.

    • In a 96-well plate, add phosphate buffer, HLM, and the Efavirenz dilution (or solvent control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform).

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each Efavirenz concentration and determine the IC50 value.

Protocol 2: In Vitro CYP450 Induction Assay using Primary Human Hepatocytes

This protocol assesses the potential of Efavirenz to induce the expression of CYP450 enzymes.

  • Materials:

    • Cryopreserved or fresh primary human hepatocytes

    • Hepatocyte culture medium

    • Efavirenz (test inducer)

    • Positive control inducers (e.g., rifampicin (B610482) for CYP3A4, phenobarbital (B1680315) for CYP2B6)

    • CYP450 isoform-specific probe substrates

    • LC-MS/MS system or plate reader for activity measurement

    • Reagents for mRNA quantification (optional)

  • Methodology:

    • Plate the hepatocytes in collagen-coated plates and allow them to attach.

    • Treat the cells with different concentrations of Efavirenz, a positive control, or vehicle control for 48-72 hours, replacing the medium daily.

    • After the treatment period, wash the cells and incubate them with a probe substrate for a specific CYP450 isoform.

    • Collect the supernatant and analyze for metabolite formation to determine enzyme activity.

    • Alternatively, lyse the cells and extract mRNA to quantify the expression levels of CYP450 genes using qRT-PCR.

    • Calculate the fold induction relative to the vehicle control.

Visualizations

Efavirenz_Metabolism_Pathway Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (Major) CYP3A4, CYP1A2 (Minor) Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2A6 Further_Metabolism Further Metabolism (e.g., Glucuronidation) Metabolite1->Further_Metabolism Metabolite2->Further_Metabolism

Caption: Metabolic pathways of Efavirenz via CYP450 enzymes.

Efavirenz_DDI_Mechanism cluster_inducer Efavirenz as an Inducer cluster_inhibitor Efavirenz as an Inhibitor Efavirenz_ind Efavirenz CYP3A4_ind CYP3A4 Efavirenz_ind->CYP3A4_ind Induces CYP2B6_ind CYP2B6 Efavirenz_ind->CYP2B6_ind Induces Drug_A Co-administered Drug (CYP3A4/2B6 Substrate) Metabolite_A Metabolite Drug_A->Metabolite_A Metabolized by CYP3A4/2B6 Decreased_Efficacy Decreased Efficacy of Drug A Metabolite_A->Decreased_Efficacy Leads to Efavirenz_inh Efavirenz CYP2B6_inh CYP2B6 Efavirenz_inh->CYP2B6_inh Inhibits CYP2C9_inh CYP2C9 Efavirenz_inh->CYP2C9_inh Inhibits Drug_B Co-administered Drug (CYP2B6/2C9 Substrate) Increased_Toxicity Increased Toxicity of Drug B Drug_B->Increased_Toxicity Decreased Metabolism Leads to

Caption: Mechanisms of Efavirenz-mediated drug-drug interactions.

Experimental_Workflow_CYP_Inhibition start Start: Prepare Reagents pre_incubation Pre-incubation: HLMs + Efavirenz (37°C) start->pre_incubation reaction_initiation Initiate Reaction: Add Probe Substrate + NADPH pre_incubation->reaction_initiation incubation Incubation (37°C) reaction_initiation->incubation reaction_stop Stop Reaction: Add Quenching Solution incubation->reaction_stop analysis LC-MS/MS Analysis of Metabolite reaction_stop->analysis end End: Calculate IC50 analysis->end

Caption: Workflow for in vitro CYP450 inhibition assay.

References

Technical Support Center: Development of HIV Resistance Mutations (K103N, M184V) to ATRIPLA® Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) concerning the emergence of K103N and M184V resistance mutations in HIV-1 in response to treatment with ATRIPLA® (a fixed-dose combination of efavirenz, emtricitabine, and tenofovir (B777) disoproxil fumarate).

Troubleshooting Guides

This section addresses common challenges encountered during the experimental detection and analysis of HIV-1 resistance mutations.

Genotypic Resistance Assays (Sanger Sequencing)
ProblemPossible Cause(s)Recommended Solution(s)
Failed Sequencing Reaction (No or poor-quality sequence) 1. Low template concentration: Insufficient viral RNA/cDNA for amplification.[1][2] 2. Poor quality template: Presence of PCR inhibitors (e.g., salts, ethanol, EDTA).[1][3][4] 3. Incorrect or degraded primers: Primers not binding effectively to the target sequence.[1][2][3] 4. Blocked capillary on the sequencer: An instrument-related issue.[1]1. Quantify your template and ensure it is within the recommended range for your sequencing facility (e.g., 100-200 ng/µL).[1][4] 2. Purify the DNA template using a reliable kit to remove contaminants. An A260/280 ratio of ~1.8 is indicative of pure DNA.[1][4] 3. Verify primer sequences for accuracy and check for degradation. If necessary, design new primers with a melting temperature (Tm) between 50-60°C and a GC content of 45-55%.[3][4] 4. Consult with the sequencing facility to investigate potential instrument failure. Re-sequencing of affected samples may be necessary.[1]
Weak Signal 1. Low starting template concentration. [1] 2. Low primer binding efficiency. [1]1. Increase the amount of template DNA in the sequencing reaction. 2. Redesign primers to ensure optimal annealing to the target sequence.
Multiple Peaks (Overlapping sequences) 1. Multiple priming sites: The sequencing primer is binding to more than one location on the template DNA.[2][4] 2. Contamination: Presence of another DNA template in the sample.1. Design a more specific primer for your target region. 2. Adhere to strict laboratory practices to prevent cross-contamination between samples.
Allele-Specific PCR (AS-PCR)
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Amplification of Mutant Allele 1. Low frequency of the mutant variant: The mutation is present at a level below the assay's limit of detection.[5][6] 2. Suboptimal primer design: The allele-specific primer is not efficiently amplifying the mutant sequence.[7][8]1. For detection of very low-frequency variants, consider using a more sensitive method such as next-generation sequencing (NGS).[9] 2. Redesign the allele-specific primers. Specificity can be enhanced by placing the discriminating nucleotide at the 3'-end and introducing a deliberate mismatch at the penultimate base.[8]
False-Positive Amplification of Wild-Type 1. Non-specific primer binding: The allele-specific primer is annealing to the wild-type template.1. Increase the annealing temperature during the PCR cycles to enhance primer specificity. 2. Redesign the primer to be more specific to the mutant sequence.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the K103N and M184V mutations, and which components of this compound® do they confer resistance to?

The K103N mutation in the reverse transcriptase (RT) gene confers resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI) component of this compound®, efavirenz . The M184V mutation in the RT gene confers high-level resistance to the nucleoside reverse transcriptase inhibitor (NRTI) component, emtricitabine .[10][11]

Q2: How do the K103N and M184V mutations impact the fitness of HIV-1?

The K103N mutation has a minimal effect on viral fitness, allowing the virus to replicate efficiently.[12][13] In contrast, the M184V mutation significantly impairs the virus's replication capacity.[11][14]

Experimental Design and Interpretation

Q3: What is the fundamental difference between genotypic and phenotypic resistance testing?

Genotypic assays , such as Sanger sequencing and allele-specific PCR, identify the presence of specific resistance-associated mutations in the viral genes.[15][16] Phenotypic assays , on the other hand, directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug, providing a quantitative measure of drug susceptibility.[15][17][18]

Q4: In which scenarios is genotypic testing preferred over phenotypic testing, and vice-versa?

Genotypic testing is generally the preferred method for routine resistance monitoring, especially in treatment-naive patients or at the first sign of treatment failure, due to its lower cost and faster turnaround time.[15][16] Phenotypic testing is more valuable for patients with complex treatment histories and multiple resistance mutations, as it can elucidate the cumulative effect of these mutations on drug susceptibility.[18][19]

Q5: What is the detection limit for standard genotypic sequencing?

Standard Sanger sequencing can reliably detect viral variants that constitute at least 20% of the viral population in a sample.[9] To identify minority variants present at lower frequencies, more sensitive techniques such as allele-specific PCR or next-generation sequencing are necessary.[5][6][9]

Data Presentation

Table 1: Impact of K103N and M184V Mutations on Drug Susceptibility
MutationThis compound® ComponentApproximate Fold-Change in IC50
K103N Efavirenz (EFV)~20 to 50-fold increase[20]
M184V Emtricitabine (FTC)>100-fold increase

IC50 (50% inhibitory concentration) is the drug concentration required to inhibit 50% of viral replication.

Table 2: Prevalence of K103N and M184V Mutations in Different Patient Populations
MutationPatient PopulationPrevalence
K103N Treatment-naive (as a minority variant)5.5%[21]
Patients failing an efavirenz-based regimen66.7% - 83%[22][23]
M184V Treatment-naive (as a minority variant)8.2%[21]
Patients failing an emtricitabine/lamivudine-based regimen36.7% - 93%[22][23][24]

Experimental Protocols

HIV-1 Genotypic Resistance Testing by Sanger Sequencing

This protocol provides a general framework for identifying resistance mutations in the HIV-1 reverse transcriptase gene.

I. Viral RNA Extraction:

  • Isolate viral RNA from patient plasma samples using a commercially available viral RNA extraction kit, following the manufacturer's instructions.

II. Reverse Transcription and PCR Amplification (RT-PCR):

  • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and a gene-specific primer.

  • Amplify the reverse transcriptase region of the HIV-1 pol gene via PCR using specific primers that flank the region of interest.

III. PCR Product Purification:

  • Purify the amplified PCR product to remove unincorporated dNTPs, primers, and the polymerase enzyme, typically using a commercial PCR purification kit.

IV. Cycle Sequencing:

  • Perform cycle sequencing on the purified PCR product using a sequencing primer and fluorescently labeled dideoxynucleotides (ddNTPs).

V. Sequencing and Data Analysis:

  • Separate the sequencing products by size using an automated capillary electrophoresis sequencer.

  • Analyze the resulting electropherogram to determine the nucleotide sequence.

  • Align the patient's viral sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations, such as K103N (AAG to AAC or AAT) and M184V (ATG to GTG).

Detection of Minority Variants by Allele-Specific PCR (AS-PCR)

This protocol is tailored for the detection of low-frequency K103N or M184V mutations.

I. Template Preparation:

  • Extract viral RNA and perform RT-PCR to amplify the reverse transcriptase region as detailed in the Sanger sequencing protocol.

II. Allele-Specific Primer Design:

  • For each mutation of interest, design two forward primers: one specific to the wild-type allele and another specific to the mutant allele. The 3'-terminal nucleotide of each primer should correspond to the specific allele.

  • Design a single common reverse primer to be used with both forward primers.

III. Real-Time PCR:

  • Conduct separate real-time PCR reactions for the wild-type and mutant alleles using a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Include a reaction with a non-selective primer pair to quantify the total number of viral templates in the sample.

IV. Data Analysis:

  • Generate a standard curve to quantify the amount of wild-type and mutant DNA in each sample.

  • Calculate the percentage of the mutant allele relative to the total viral population.

Visualizations

HIV_Resistance_Development cluster_0 This compound® Administration cluster_1 HIV Replication Cycle cluster_2 Drug Action & Resistance This compound This compound Efavirenz Efavirenz (NNRTI) Emtricitabine Emtricitabine (NRTI) HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription (RT Enzyme) HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Inhibition Inhibition of Reverse Transcriptase Reverse_Transcription->Inhibition Targeted by drugs Integration Integration HIV_DNA->Integration Viral_Production New Virus Production Integration->Viral_Production Efavirenz->Inhibition Emtricitabine->Inhibition Selection_Pressure Selective Pressure Inhibition->Selection_Pressure K103N_Mutation K103N Mutation Selection_Pressure->K103N_Mutation M184V_Mutation M184V Mutation Selection_Pressure->M184V_Mutation Resistant_Virus Resistant Virus Replication K103N_Mutation->Resistant_Virus M184V_Mutation->Resistant_Virus Resistant_Virus->Viral_Production Continues despite drug presence

Caption: Mechanism of resistance development to this compound® components.

Genotyping_Workflow Start Patient Plasma Sample RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of Reverse Transcriptase Gene RNA_Extraction->RT_PCR Purification PCR Product Purification RT_PCR->Purification Sequencing_Choice Choose Sequencing Method Purification->Sequencing_Choice Sanger Sanger Sequencing Sequencing_Choice->Sanger Standard Genotyping AS_PCR Allele-Specific PCR Sequencing_Choice->AS_PCR Minority Variant Detection Sanger_Analysis Sequence Analysis & Mutation Identification Sanger->Sanger_Analysis AS_PCR_Analysis Quantification of Minority Variants AS_PCR->AS_PCR_Analysis End Resistance Profile Sanger_Analysis->End AS_PCR_Analysis->End

Caption: Experimental workflow for HIV genotypic resistance testing.

References

Technical Support Center: Efavirenz-Induced Autophagy and Mitophagy in Hepatic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Efavirenz-induced autophagy and mitophagy in hepatic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Efavirenz (B1671121) (EFV) affects hepatic cells?

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been shown to induce hepatotoxicity by interfering with mitochondrial function in hepatic cells.[1][2][3] Clinically relevant concentrations of EFV can lead to a rapid mitotoxic effect, characterized by reduced mitochondrial respiration, decreased intracellular ATP levels, and increased production of reactive oxygen species (ROS).[4][5] This mitochondrial dysfunction is a key trigger for subsequent cellular stress responses.

Q2: What is the role of autophagy and mitophagy in EFV-treated hepatic cells?

Autophagy, and specifically mitophagy (the selective removal of damaged mitochondria), is triggered as a pro-survival mechanism in hepatic cells exposed to moderate concentrations of EFV.[1][6][7] This process helps to clear dysfunctional mitochondria, thereby reducing cellular stress and promoting cell survival.[1][8] However, at higher concentrations, EFV can lead to a blockage in the autophagic flux, resulting in "autophagic stress" and ultimately promoting apoptosis.[1][6][7]

Q3: What are the key signaling pathways involved in EFV-induced autophagy?

The primary driver for EFV-induced autophagy is mitochondrial dysfunction. The resulting energy stress, indicated by a decrease in ATP production, leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Activated AMPK can initiate autophagy. While not explicitly detailed in all studies, the mTOR pathway, a negative regulator of autophagy, is likely inhibited downstream of AMPK activation.

Q4: What are the typical concentrations of Efavirenz used in in vitro experiments?

In vitro studies on human hepatic cells typically use clinically relevant concentrations of Efavirenz, generally ranging from 10 µM to 50 µM.[5] It's important to note that the cellular response, including the switch from pro-survival autophagy to autophagic stress and apoptosis, is dose-dependent.[1][6][7]

Troubleshooting Guides

Issue 1: Inconsistent results in autophagy induction with EFV treatment.

  • Possible Cause 1: Efavirenz concentration.

    • Troubleshooting Tip: The induction of autophagy is highly sensitive to the concentration of EFV. Moderate levels activate a protective autophagic response, while higher concentrations can block autophagic flux.[1][6] Perform a dose-response curve (e.g., 10, 25, 50 µM) to determine the optimal concentration for observing autophagy induction versus autophagic stress in your specific cell line.

  • Possible Cause 2: Cell type and condition.

    • Troubleshooting Tip: Different hepatic cell lines (e.g., HepG2, Hep3B, primary human hepatocytes) may exhibit varying sensitivities to EFV.[5] Ensure your cells are healthy and in the logarithmic growth phase before treatment. Passage number can also affect cellular responses.

  • Possible Cause 3: Duration of treatment.

    • Troubleshooting Tip: The kinetics of autophagy induction can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of the autophagic response.

Issue 2: Difficulty in detecting mitophagy specifically.

  • Possible Cause 1: Insufficient sensitivity of the detection method.

    • Troubleshooting Tip: Simple colocalization of a mitochondrial marker with a general autophagy marker (LC3) might not be sufficient to definitively prove mitophagy.[9] Utilize more specific techniques like co-staining with lysosomal markers (e.g., LysoTracker) to confirm the delivery of mitochondria to lysosomes or employ advanced fluorescent reporters like mt-Keima, which changes fluorescence based on the pH of its environment (neutral in mitochondria, acidic in lysosomes).[9][10]

  • Possible Cause 2: Autophagic flux is blocked.

    • Troubleshooting Tip: If you observe an accumulation of autophagosomes colocalized with mitochondria, it could indicate a blockage in the fusion with lysosomes rather than active mitophagy. To assess autophagic flux, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine. An increase in LC3-II levels in the presence of the inhibitor compared to EFV alone would indicate active flux.

Issue 3: High levels of apoptosis observed, masking the pro-survival role of autophagy.

  • Possible Cause 1: Efavirenz concentration is too high.

    • Troubleshooting Tip: As mentioned, high concentrations of EFV can overwhelm the protective autophagic response and directly induce apoptosis.[1][7] Lower the EFV concentration to a range where pro-survival autophagy is more prominent.

  • Possible Cause 2: Autophagy is being inhibited, leading to apoptosis.

    • Troubleshooting Tip: To confirm that autophagy is playing a protective role, use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or siRNA against key autophagy genes (e.g., ATG5, ATG7). A further increase in apoptosis in the presence of an autophagy inhibitor would confirm its pro-survival function in your experimental setup.[1]

Quantitative Data Summary

Table 1: Effect of Efavirenz on Hepatic Cell Viability

Cell LineEfavirenz Concentration (µM)Treatment Duration (h)Reduction in Cell Viability (%)Reference
Hep3B1048~15[5]
Hep3B2548~30[5]
Hep3B5048~50[5]

Table 2: Effect of Efavirenz on Autophagy Markers in Hepatic Cells

Cell LineEfavirenz Concentration (µM)Treatment Duration (h)Change in LC3-II/LC3-I RatioChange in p62/SQSTM1 LevelsReference
Hep3B2524IncreasedDecreased[6]
Hep3B5024Further Increased (potential flux block)Accumulation[6]

Experimental Protocols

1. Western Blotting for Autophagy Markers (LC3 and p62)

  • Cell Culture and Treatment: Plate hepatic cells (e.g., HepG2, Hep3B) at a suitable density. Once attached, treat the cells with the desired concentrations of Efavirenz (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours). For autophagic flux assessment, a set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the EFV treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the bands and normalize the LC3-II/LC3-I ratio and p62 levels to the loading control.

2. Fluorescence Microscopy for Mitophagy Detection

  • Cell Culture and Staining:

    • Plate cells on glass coverslips in a multi-well plate.

    • Treat with Efavirenz as described above.

    • In the last 30 minutes of incubation, add a mitochondrial probe like MitoTracker Green (e.g., 100 nM) to the culture medium.

    • In the last 15 minutes of incubation, add a lysosomal probe like LysoTracker Red (e.g., 50 nM).

  • Fixation and Mounting:

    • Wash the cells with warm PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Visualize the cells using a confocal fluorescence microscope.

    • Capture images in the green (MitoTracker), red (LysoTracker), and blue (DAPI) channels.

  • Analysis:

    • Assess the colocalization of the green mitochondrial signal with the red lysosomal signal. An increase in yellow puncta (overlap of green and red) in EFV-treated cells compared to controls is indicative of mitophagy.

Visualizations

Caption: Signaling pathway of Efavirenz-induced autophagy in hepatic cells.

Mitophagy_Workflow Start Start: Hepatic Cell Culture Treatment Treat with Efavirenz (e.g., 25 µM, 24h) Start->Treatment StainMito Stain Mitochondria (e.g., MitoTracker Green) Treatment->StainMito StainLyso Stain Lysosomes (e.g., LysoTracker Red) StainMito->StainLyso Fix Fix Cells (4% PFA) StainLyso->Fix Mount Mount with DAPI Fix->Mount Image Confocal Microscopy Mount->Image Analyze Analyze Colocalization (Yellow Puncta) Image->Analyze Conclusion Conclusion: Mitophagy Assessment Analyze->Conclusion

Caption: Experimental workflow for detecting mitophagy via fluorescence microscopy.

References

Technical Support Center: Managing Efavirenz-Associated CNS Side Effects in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals managing central nervous system (CNS) side effects of efavirenz (B1671121) in a clinical research setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during clinical trials involving efavirenz.

Q1: A research participant, recently started on an efavirenz-containing regimen, reports vivid dreams and dizziness. What is the recommended course of action?

A1: These are common, early-onset CNS side effects of efavirenz, often occurring within the first few days to weeks of treatment.[1][2][3][4][5]

  • Initial Assessment:

    • Document Symptoms: Use a standardized questionnaire to grade the severity and frequency of the symptoms. The Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events is a useful tool.

    • Reassure the Participant: Inform the participant that these symptoms are common and typically resolve within 2-4 weeks.[2][6]

    • Schedule Follow-up: Plan a follow-up consultation within 1-2 weeks to monitor symptom progression.

  • Troubleshooting Steps:

    • Persistent/Severe Symptoms: If symptoms are severe or persist beyond 4 weeks, consider therapeutic drug monitoring (TDM) to assess efavirenz plasma concentrations.[7]

    • Elevated Plasma Levels: If plasma concentrations are above the therapeutic range (>4000 µg/L), this may indicate a need for dose adjustment or a switch in therapy, especially if the participant has a poor metabolizer genotype (e.g., CYP2B66/6).[7][8]

    • Consider Genotyping: If not already done, perform pharmacogenetic testing for CYP2B6 polymorphisms to identify individuals who may be slow metabolizers.[8][9][10]

Q2: A trial participant with a history of depression reports a worsening of symptoms after several months on an efavirenz regimen. How should this be managed?

A2: Late-onset neuropsychiatric side effects, such as depression, can occur with efavirenz and may be linked to higher plasma concentrations.[1][4][11] A careful differential diagnosis is crucial.

  • Initial Assessment:

    • Psychiatric Evaluation: Conduct a thorough psychiatric assessment to differentiate between a drug-induced effect and an exacerbation of the pre-existing condition.[1] Utilize standardized scales like the Beck Depression Inventory (BDI) or the Hospital Anxiety and Depression Scale (HADS).[12]

    • Review Concomitant Medications: Assess for any other medications that could contribute to or worsen depressive symptoms.

  • Troubleshooting Steps:

    • Therapeutic Drug Monitoring: Measure efavirenz plasma levels. Elevated levels can be associated with an increased risk of CNS toxicity.[7][13]

    • Pharmacogenetic Analysis: Test for CYP2B6 polymorphisms, as slow metabolizers are at a higher risk for elevated drug levels and subsequent side effects.[8][14]

    • Management Options:

      • If plasma levels are high, a dose reduction of efavirenz may be considered.[1]

      • If symptoms are severe or do not improve with dose adjustment, switching to an alternative antiretroviral with a lower risk of neuropsychiatric side effects is recommended.[6][15]

      • Consultation with a psychiatrist for appropriate management of the depressive symptoms is advised.[1]

Q3: How can we proactively identify research participants at a higher risk for developing efavirenz-related CNS side effects?

A3: Proactive risk assessment can help in tailoring monitoring strategies.

  • Key Risk Factors:

    • Genetic Predisposition: Polymorphisms in the CYP2B6 gene, particularly the 516G>T variant, are strongly associated with reduced efavirenz metabolism, leading to higher plasma concentrations and an increased risk of CNS toxicity.[9][10][16] Individuals homozygous for the T allele (T/T genotype) are at the highest risk.[9][16]

    • Low Body Weight: Patients weighing less than 40 kg may be at a higher risk of toxicity, and dose adjustments are sometimes recommended.[15]

    • Pre-existing Psychiatric Conditions: A history of mental health disorders may increase susceptibility to efavirenz-related neuropsychiatric events.[17]

    • Concomitant Medications: Co-administration of drugs that inhibit CYP2B6 can increase efavirenz levels. For example, isoniazid, a common tuberculosis medication, can inhibit efavirenz metabolism.[18]

  • Screening Recommendations:

    • Pharmacogenetic Screening: Where feasible, screen for CYP2B6 polymorphisms before initiating efavirenz. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for efavirenz prescribing based on CYP2B6 genotype.[8]

    • Baseline Psychiatric Assessment: Conduct a baseline assessment of mental health status for all participants.

Quantitative Data Summary

The following tables summarize key quantitative data related to efavirenz CNS side effects.

Table 1: Incidence of Common Efavirenz-Associated CNS Adverse Events

Adverse EventReported IncidenceNotes
Any CNS Side Effect40% - 60%Typically mild to moderate and often transient.[2][17]
Dizziness~2% - 29.9%One of the most frequently reported symptoms.[2][17]
Sleep Disturbances (Insomnia, Vivid Dreams)~24.1% - 58%Abnormal dreams are a hallmark side effect.[2][3]
Impaired Concentration~2% - 27.5%Can impact daily functioning.[2][17]
Depression~3% - 23%Can be an early or late-onset side effect.[19][20]
Severe Psychiatric Symptoms (e.g., Psychosis, Suicidal Ideation)<1% - 3%Rare but serious adverse events.[17][19][20]

Table 2: Impact of CYP2B6 Genotype on Efavirenz Pharmacokinetics

CYP2B6 Genotype (516G>T)Metabolizer PhenotypeMedian Efavirenz AUC (0-24h) (µg·h/mL)Relative Risk of CNS Side Effects
G/GNormal Metabolizer44Baseline
G/TIntermediate Metabolizer60Increased
T/TSlow Metabolizer130Significantly Increased[9][16]

Table 3: Correlation of Efavirenz Plasma Concentration with Adverse Events

Efavirenz Plasma Concentration (µg/L)Clinical Outcome
< 1000Increased risk of virological failure (50% in one study).[7][8]
1000 - 4000Therapeutic range with optimal efficacy and tolerability.[7][8]
> 4000Approximately 3-fold increased frequency of CNS toxicity.[7][8]

Experimental Protocols

1. Protocol: Assessment of Neuropsychiatric Symptoms using the Hospital Anxiety and Depression Scale (HADS)

  • Objective: To quantify symptoms of anxiety and depression in participants receiving efavirenz.

  • Methodology:

    • Administration: The HADS is a 14-item self-report questionnaire, with 7 items for anxiety and 7 for depression. It should be administered at baseline and at scheduled follow-up visits (e.g., weeks 2, 4, 12, and 24).

    • Scoring: Each item is scored on a scale of 0-3. The scores for the anxiety and depression subscales are summed separately.

      • 0-7: Normal

      • 8-10: Mild

      • 11-14: Moderate

      • 15-21: Severe

    • Interpretation: A significant increase from baseline in either subscale score may indicate an efavirenz-related adverse event. Scores in the moderate to severe range warrant further clinical evaluation.

2. Protocol: Therapeutic Drug Monitoring (TDM) of Efavirenz

  • Objective: To determine efavirenz plasma concentrations to guide clinical management.

  • Methodology:

    • Sample Collection: Collect whole blood (in EDTA tubes) at a consistent time point, typically 12-16 hours after the last dose, to measure trough concentration.

    • Plasma Separation: Centrifuge the blood sample to separate the plasma. Store plasma at -80°C until analysis.

    • Analysis: Quantify efavirenz concentration using a validated method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Interpretation: Compare the measured concentration to the established therapeutic range (1000-4000 µg/L). Concentrations >4000 µg/L are associated with an increased risk of CNS toxicity.[7]

3. Protocol: CYP2B6 Genotyping

  • Objective: To identify genetic variants in the CYP2B6 gene that affect efavirenz metabolism.

  • Methodology:

    • Sample Collection: Collect a whole blood or saliva sample for DNA extraction.

    • DNA Extraction: Isolate genomic DNA from the collected sample using a standard commercial kit.

    • Genotyping: Use a validated method such as TaqMan SNP genotyping assays or DNA sequencing to identify the genotype for key polymorphisms, most importantly CYP2B6 516G>T (rs3745274).

    • Interpretation: Classify participants into metabolizer phenotypes (e.g., normal, intermediate, or slow) based on their genotype, following guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[8]

Visualizations

cluster_metabolism Efavirenz Metabolism & CNS Toxicity Pathway cluster_genetic Efavirenz Metabolism & CNS Toxicity Pathway EFV Efavirenz (600mg) CYP2B6 CYP2B6 Enzyme EFV->CYP2B6 Metabolism Metabolite 8-hydroxyefavirenz (Inactive) CYP2B6->Metabolite Normal Function (e.g., G/G genotype) Plasma High Efavirenz Plasma Concentration (>4000 µg/L) CYP2B6->Plasma Slow Metabolism Mito Mitochondrial Dysfunction & Neuronal Stress Plasma->Mito Leads to CNS CNS Side Effects (Dizziness, Dreams, Depression) Mito->CNS Genotype CYP2B6 Polymorphism (e.g., 516G>T) Reduced Reduced Enzyme Function Genotype->Reduced Reduced->CYP2B6 Inhibits

Caption: Efavirenz metabolism, genetic influence, and proposed CNS toxicity pathway.

cluster_workflow Troubleshooting Workflow for Efavirenz CNS Side Effects Start Participant Reports CNS Symptom Assess Assess & Grade Severity (e.g., DAIDS scale) Start->Assess Mild Mild & Early Onset (<4 weeks)? Assess->Mild Reassure Reassure & Monitor Mild->Reassure Yes Severe Severe or Persistent (>4 weeks)? Mild->Severe No Continue Continue Monitoring Reassure->Continue TDM Perform TDM & CYP2B6 Genotyping Severe->TDM Yes Severe->Continue No Levels Plasma Levels High (>4000 µg/L) or Slow Metabolizer? TDM->Levels Action Consider Dose Reduction or Switch Regimen Levels->Action Yes Levels->Continue No

Caption: Clinical research workflow for managing efavirenz CNS side effects.

cluster_exp_workflow Experimental Workflow for CNS Side Effect Assessment Start Baseline Visit (Pre-Efavirenz) BaselineAssess Baseline Assessments: - Psychiatric History - HADS/PSQI Questionnaires - Blood Sample for DNA (CYP2B6) Start->BaselineAssess Initiate Initiate Efavirenz Regimen BaselineAssess->Initiate FollowUp Follow-Up Visits (e.g., Weeks 2, 4, 12, 24) Initiate->FollowUp FollowUpAssess Follow-Up Assessments: - Symptom Questionnaire - HADS/PSQI - Blood Sample for TDM FollowUp->FollowUpAssess Analysis Data Analysis: - Correlate Symptoms with Plasma Levels & Genotype FollowUpAssess->Analysis

Caption: Experimental workflow for assessing efavirenz CNS effects in a clinical trial.

References

Technical Support Center: Tenofovir Pharmacokinetics and Toxicity When Boosted with Ritonavir or Cobicistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the impact of ritonavir (B1064) and cobicistat (B1684569) on tenofovir (B777) plasma concentrations and associated toxicities. The information is intended to assist in experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How do ritonavir and cobicistat affect the plasma concentrations of tenofovir?

A1: Both ritonavir and cobicistat are pharmacokinetic enhancers that can significantly increase the plasma concentrations of tenofovir, particularly the tenofovir disoproxil fumarate (B1241708) (TDF) formulation.[1][2][3] This is primarily due to the inhibition of drug transporters involved in tenofovir's elimination. For instance, co-administration of TDF with ritonavir-boosted protease inhibitors can increase the tenofovir area under the curve (AUC) by 25-37%.[1][2][3] Similarly, cobicistat has been shown to increase tenofovir trough concentrations.[4][5]

Q2: What is the mechanism behind this drug-drug interaction?

A2: The primary mechanism involves the inhibition of P-glycoprotein (P-gp) and other renal transporters by ritonavir and cobicistat.[6][7] Tenofovir is a substrate for these transporters, which are responsible for its active tubular secretion in the kidneys.[8][9] By inhibiting these transporters, ritonavir and cobicistat reduce the renal clearance of tenofovir, leading to higher systemic exposure.[10]

Q3: What are the clinical implications of increased tenofovir concentrations?

A3: Elevated plasma tenofovir levels are associated with an increased risk of renal and bone toxicity.[1][2][3] Specifically, boosted TDF regimens have been linked to a higher incidence of bone fractures, larger decreases in bone mineral density (BMD), and more discontinuations due to renal adverse events compared to unboosted TDF or tenofovir alafenamide (TAF).[1][2][3]

Q4: Is the interaction the same for both tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF)?

A4: While both TDF and TAF are affected, the clinical management differs. TAF is a prodrug that results in lower plasma tenofovir concentrations and higher intracellular concentrations of the active metabolite compared to TDF.[1] When TAF is co-administered with a booster like ritonavir or cobicistat, its dose is typically reduced (e.g., from 25 mg to 10 mg daily) to account for the interaction.[1][2][3] In contrast, the standard 300 mg daily dose of TDF is often maintained even when boosted, which contributes to the higher plasma tenofovir levels and associated toxicities.[1][2][3]

Q5: What signaling pathways are implicated in tenofovir-induced toxicity?

A5: Tenofovir-induced nephrotoxicity is linked to mitochondrial dysfunction and the activation of inflammatory signaling pathways.[11][12] One key pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[1][3] Tenofovir can cause mitochondrial injury, leading to the overproduction of reactive oxygen species (ROS).[1] ROS can then activate NF-κB, which upregulates the expression of pro-inflammatory genes like iNOS, COX-2, and TNF-α, contributing to renal damage.[1][3]

Troubleshooting Guides

Troubleshooting High Variability in Tenofovir Plasma Concentration Measurements
Issue Potential Cause Recommended Solution
Inconsistent peak shapes or retention times in HPLC/LC-MS Mobile phase instability: pH drift or improper mixing.Prepare fresh mobile phase daily and ensure thorough mixing and degassing.
Column degradation: Loss of stationary phase or contamination.Use a guard column and replace the analytical column after a validated number of injections.
Sample matrix effects: Interference from plasma components.Optimize sample preparation. Consider solid-phase extraction (SPE) instead of simple protein precipitation for cleaner samples.[13]
Low sensitivity or high background noise Suboptimal mass spectrometry parameters: Incorrect ionization source settings.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for tenofovir.[13]
Contaminated LC-MS system: Buildup of salts or other contaminants.Regularly clean the ion source and mass spectrometer according to the manufacturer's protocol.
Prodrug instability leading to inaccurate quantification Hydrolysis of TDF or TAF to tenofovir in the sample. Process samples promptly after collection and store them at -80°C. Use of esterase inhibitors during sample preparation can also be considered.[13]
Troubleshooting In Vitro Tenofovir Toxicity Assays
Issue Potential Cause Recommended Solution
High background cell death in control wells Suboptimal cell culture conditions: Contamination, improper media, or cell passage number.Maintain sterile technique, use fresh, pre-warmed media, and ensure cells are within their optimal passage range.
Inconsistent dose-response curve Inaccurate drug concentrations: Pipetting errors or degradation of tenofovir stock solutions.Calibrate pipettes regularly and prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature.
Discrepancy between in vitro and in vivo toxicity data Lack of drug transporters in the cell line: The cell line may not express the relevant transporters (e.g., OAT1, OAT3) for tenofovir uptake.Use a cell line that has been validated to express the key renal transporters involved in tenofovir handling or a primary cell model.

Quantitative Data Summary

Table 1: Impact of Ritonavir Boosting on Tenofovir Pharmacokinetics (TDF 300 mg once daily)

ParameterTDF Alone (Mean ± SD)TDF + Lopinavir/Ritonavir (Mean ± SD)Percent ChangeReference
AUC (ng·h/mL) 2290 ± 5903020 ± 740+32%[14]
Cmax (ng/mL) 289 ± 77332 ± 88+15%[14]
Cmin (ng/mL) 55 ± 2583 ± 35+51%[14]

Table 2: Impact of Cobicistat on Tenofovir Trough Concentrations (TDF-containing regimens)

Comparator RegimenTenofovir Trough Concentration (ng/mL, Median [IQR]) with ELV/COBITenofovir Trough Concentration (ng/mL, Median [IQR]) with ComparatorSignificanceReference
NNRTIs 130 [106-178]70 [55-78]p < 0.01[5][15]
PI/r 130 [106-178]Not directly compared in this study-[5][15]
Integrase Inhibitors (raltegravir or dolutegravir) 130 [106-178]Not directly compared in this study-[5][15]

Table 3: Adverse Events Associated with Boosted vs. Unboosted TDF

Adverse EventBoosted TDFUnboosted TDFSignificanceReference
Bone Fractures Higher IncidenceLower IncidenceP = 0.04[1][2][3]
Decrease in Bone Mineral Density Larger DecreaseSmaller DecreaseP < 0.001[1][2][3]
Discontinuation due to Renal Adverse Events Higher RateLower RateP = 0.002[1][2][3]

Experimental Protocols

Protocol 1: Measurement of Tenofovir Plasma Concentrations by HPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument used.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled tenofovir).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate tenofovir from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for tenofovir and the internal standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: Assessment of Tenofovir-Induced Nephrotoxicity in a Rat Model
  • Animal Model:

    • Use adult male Wistar rats.

    • House animals in standard conditions with free access to food and water.

  • Drug Administration:

    • Administer tenofovir disoproxil fumarate (e.g., 600 mg/kg body weight) or vehicle control daily by oral gavage for a specified period (e.g., 5 weeks).[3]

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis.

    • Collect 24-hour urine samples for the measurement of proteinuria and glycosuria.

    • Euthanize the animals and harvest the kidneys.

  • Histopathological Examination:

    • Fix one kidney in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for evaluation of tubular injury.

  • Biochemical and Molecular Analysis:

    • Homogenize the other kidney for biochemical assays.

    • Measure markers of oxidative stress (e.g., malondialdehyde levels).

    • Perform Western blotting or RT-PCR to analyze the expression of proteins and genes involved in inflammatory pathways (e.g., NF-κB, iNOS, COX-2, TNF-α).[3]

Protocol 3: Evaluation of Bone Mineral Density (BMD) Changes
  • Study Population:

    • Recruit a cohort of subjects initiating tenofovir-containing antiretroviral therapy.

  • BMD Measurement:

    • Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and total hip at baseline and at regular intervals (e.g., every 48 weeks).[16]

  • Data Analysis:

    • Calculate the percentage change in BMD from baseline at each follow-up visit.

    • Compare the changes in BMD between subjects receiving boosted versus unboosted tenofovir regimens.

    • Use appropriate statistical models to adjust for potential confounding factors such as age, sex, race, body mass index, and smoking status.

Visualizations

boosting_mechanism cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell cluster_urine Urine Tenofovir_plasma Tenofovir (TDF) OAT OAT1/OAT3 Transporters Tenofovir_plasma->OAT Uptake Tenofovir_cell Intracellular Tenofovir MRP MRP Efflux Pumps Tenofovir_cell->MRP Efflux OAT->Tenofovir_cell Tenofovir_urine Excreted Tenofovir MRP->Tenofovir_urine Booster Ritonavir or Cobicistat Booster->MRP Inhibition

Caption: Mechanism of ritonavir/cobicistat boosting on tenofovir.

experimental_workflow start Start: Dosing of Animal Models sample_collection Blood and Tissue Sample Collection start->sample_collection plasma_analysis Tenofovir Plasma Concentration (LC-MS/MS) sample_collection->plasma_analysis toxicity_assessment Toxicity Assessment sample_collection->toxicity_assessment data_analysis Data Analysis and Interpretation plasma_analysis->data_analysis renal_function Renal Function Tests (Creatinine, BUN) toxicity_assessment->renal_function bmd_analysis Bone Mineral Density (DXA) toxicity_assessment->bmd_analysis histopathology Kidney Histopathology toxicity_assessment->histopathology molecular_analysis Molecular Analysis (Western Blot, RT-PCR) toxicity_assessment->molecular_analysis renal_function->data_analysis bmd_analysis->data_analysis histopathology->data_analysis molecular_analysis->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for assessing tenofovir toxicity.

signaling_pathway Tenofovir High Intracellular Tenofovir Mitochondria Mitochondrial Dysfunction Tenofovir->Mitochondria ROS Increased ROS Production Mitochondria->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation Inflammatory_genes Upregulation of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_activation->Inflammatory_genes Renal_damage Renal Tubular Damage Inflammatory_genes->Renal_damage

Caption: Simplified signaling pathway of tenofovir-induced nephrotoxicity.

References

Optimizing ATRIPLA dosing frequency from daily to three times weekly for viral suppression.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing ATRIPLA Dosing Frequency

This technical support center provides guidance for researchers and drug development professionals exploring the optimization of this compound (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) dosing from a daily to a three-times-weekly schedule for viral suppression in HIV-1 treatment. The information is based on clinical trial data and is intended for experimental and research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for exploring a three-times-weekly this compound dosing regimen?

A1: The rationale is based on the pharmacokinetic properties of the antiretroviral drugs in this compound. Efavirenz (B1671121), tenofovir disoproxil fumarate (B1241708) (TDF), and emtricitabine all have long half-lives, which may allow for less frequent dosing while maintaining therapeutic drug concentrations sufficient for viral suppression[1][2][3][4]. The potential benefits of a reduced dosing frequency include lower cumulative drug exposure, which could lead to decreased toxicity, improved tolerability, reduced cost, and potentially better long-term adherence[3][5].

Q2: Has a three-times-weekly this compound regimen been clinically studied?

A2: Yes, the "A-TRI-WEEK" study, a pilot clinical trial, investigated switching virologically suppressed patients from daily this compound to a three-times-weekly schedule (Mondays, Wednesdays, and Fridays)[1][6].

Q3: What were the main efficacy findings of the A-TRI-WEEK study?

A3: In the A-TRI-WEEK study, all patients who switched to the three-times-weekly regimen maintained viral suppression (HIV-1 RNA < 37 copies/mL) through 24 weeks of follow-up[1][5][7]. No participants in this group experienced virological failure[5][8]. Extended follow-up for 24 to 30 months also showed sustained viral suppression[1][2][9].

Q4: What were the effects on safety and tolerability with the reduced dosing schedule?

A4: The three-times-weekly regimen was well-tolerated and showed improvements in several tolerability markers compared to daily dosing. These included better sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI), and improved markers of renal function and bone health[2][7][9][10]. Specifically, there was an increase in femur bone density T-scores and a decrease in urine albumin-to-creatinine and beta-2-microglobulin levels[6][7][9].

Q5: Were there any observed changes in lipid profiles?

A5: Yes, a small but statistically significant increase in total cholesterol was observed in the three-times-weekly group[2][7][9]. This was attributed to the reduced lipid-lowering effect of tenofovir-DF with less frequent dosing[2][9].

Q6: What are the key inclusion criteria for patients in studies investigating this reduced regimen?

A6: Based on the A-TRI-WEEK trial, key inclusion criteria for participants in such a study would include:

  • Adults with HIV-1 infection.

  • Sustained virologic suppression (e.g., HIV-1 RNA < 37 copies/mL for at least two years) on a daily this compound regimen[1][5][6][9].

  • CD4 count >350 cells/mm³[5][6][7].

  • No prior history of virological failure[5][6][7][10].

  • No known resistance to efavirenz, tenofovir, or emtricitabine[5][6][7].

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action for Investigation
Low-level Viremia or Viral "Blip" Suboptimal drug adherence; individual pharmacokinetic variability; pre-existing, low-level drug resistance.1. Assess patient adherence through questionnaires and pill counts. 2. Conduct therapeutic drug monitoring to assess plasma concentrations of efavirenz. 3. Perform a sensitive genotypic resistance test on the current viral sample. 4. Consider reverting to a once-daily dosing schedule as per standard of care.
Decreased Renal Function Markers Although reduced dosing is expected to improve renal markers, pre-existing conditions or concomitant nephrotoxic agents could still be a factor. This compound is not recommended for patients with a creatinine (B1669602) clearance below 50 mL/min[11][12][13].1. Review all concomitant medications for potential nephrotoxicity. 2. Perform a comprehensive renal workup, including serum creatinine, estimated creatinine clearance, urine glucose, and urine protein assessments[12][13].
Patient-Reported Adherence Difficulties A non-daily regimen can be more challenging for some patients to remember compared to a daily routine[5].1. Implement adherence support tools (e.g., text message reminders, pillboxes). 2. Engage in patient counseling to reinforce the dosing schedule. The A-TRI-WEEK study provided additional adherence support[2].
Development of Neuropsychiatric Symptoms Efavirenz is known to cause central nervous system side effects. While reduced dosing may improve these, individual sensitivity can vary.1. Assess the timing and severity of symptoms. 2. Confirm dosing is at bedtime to potentially improve tolerability[11][12][13]. 3. Evaluate for other contributing factors.

Data Presentation

Table 1: Virologic and Immunologic Outcomes at 24 Weeks (A-TRI-WEEK Study)

Parameter Three-Times-Weekly (3W) Arm (n=30) Once-Daily (OD) Arm (n=31) P-value
Treatment Failure 0%0%N/A
Undetectable HIV-1 RNA (<37 copies/mL) 100%100%N/A
Undetectable Ultrasensitive HIV-1 RNA 70%71%0.933
Median CD4 Cell Count Change (cells/mm³) Not reported in detail, but stableNot reported in detail, but stableN/A

Source: Adapted from data presented in the A-TRI-WEEK study publications.[6][7]

Table 2: Key Safety and Tolerability Changes at 24 Weeks (A-TRI-WEEK Study)

Parameter Change in Three-Times-Weekly Arm Change in Once-Daily Arm P-value
Pittsburgh Sleep Quality Index (PSQI) Decreased (Improved)Minor Decrease0.003
Femur T-Score (Bone Mineral Density) Increased (Improved)No significant changeSignificant
Urine Albumin/Creatinine Ratio Decreased (Improved)No significant change0.047
Urine Beta-2-Microglobulin Decreased (Improved)Increased0.003
Total Cholesterol IncreasedDecreased0.019
Plasma Efavirenz Levels Significantly DecreasedNo significant changeSignificant

Source: Adapted from data presented in the A-TRI-WEEK study publications.[2][6][7][9]

Experimental Protocols

Protocol: A-TRI-WEEK Pilot Study Methodology

This section outlines the methodology used in the A-TRI-WEEK clinical trial, which serves as a foundational protocol for similar research.

  • Study Design: A 24-week, randomized, open-label, proof-of-concept pilot study.

  • Participant Selection:

    • Inclusion Criteria: HIV-positive adults, on once-daily this compound for at least 2 years with viral load < 37 copies/mL, CD4 count > 350 cells/mm³, no history of virologic failure, and no known resistance to the component drugs[5][6][7].

    • Exclusion Criteria: Hepatitis B co-infection, pregnancy, significant comorbidities.

  • Randomization and Intervention:

    • Participants were randomized (1:1) to either:

      • Experimental Arm (3W): Switch to this compound one tablet on Mondays, Wednesdays, and Fridays.

      • Control Arm (OD): Continue taking this compound one tablet once daily.

  • Monitoring and Assessments:

    • Plasma Viral Load: Measured at baseline, weeks 12, and 24 for both arms. Intensive viral load monitoring was conducted at weeks 1, 2, 4, 6, and 8 in the 3W arm[1][10].

    • Safety Labs: Fasting blood and urine chemistries were collected at baseline and 24 weeks[6].

    • Bone Mineral Density: Assessed by DXA scan at baseline and 24 weeks.

    • Sleep Quality: Evaluated using the Pittsburgh Sleep Quality Index (PSQI) at baseline and 24 weeks[6][7].

    • Pharmacokinetics: Plasma efavirenz levels were measured.

    • Adherence: Assessed via patient questionnaires and pill counts[5][8][10].

  • Primary Endpoint: The proportion of patients free of treatment failure at 24 weeks. Treatment failure was defined as virologic failure (confirmed HIV-1 RNA > 200 copies/mL), death, or discontinuation for any reason[6][7].

Mandatory Visualizations

experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_intervention Phase 3: Intervention (24 Weeks) cluster_followup Phase 4: Follow-up & Analysis s1 Patient Population (On daily this compound ≥2 yrs, VL <37, CD4 >350) s2 Informed Consent & Eligibility Check s1->s2 s3 Baseline Assessments (VL, CD4, Safety Labs, DXA, PSQI) s2->s3 rand Randomization (1:1) s3->rand armA Experimental Arm: This compound 3x/week (Mon, Wed, Fri) rand->armA Group A armB Control Arm: Continue this compound 1x/day rand->armB Group B fuA Intensive VL Monitoring (Wks 1, 2, 4, 6, 8) + Wk 12 & 24 Assessments armA->fuA fuB Wk 12 & 24 Assessments armB->fuB analysis Primary Endpoint Analysis: Treatment Failure Rate @ 24 Weeks fuA->analysis fuB->analysis

Caption: Experimental workflow for the A-TRI-WEEK pilot study.

mechanism_of_action cluster_virus HIV-1 Lifecycle Step cluster_drugs This compound Components' Action cluster_outcome Result rna Viral RNA rt Reverse Transcriptase (Enzyme) rna->rt Template dna Viral DNA rt->dna Synthesizes outcome Prevents Viral DNA Synthesis & Blocks HIV Replication This compound This compound (Efavirenz, Emtricitabine, Tenofovir DF) inhibition Inhibition This compound->inhibition inhibition->rt logical_relationship cluster_outcomes Observed Outcomes premise Pharmacokinetic Rationale: Long half-lives of EFV, FTC, TDF hypothesis Hypothesis: 3x weekly dosing can maintain viral suppression with less toxicity premise->hypothesis outcome1 Maintained Viral Suppression hypothesis->outcome1 Efficacy outcome2 Improved Tolerability (Renal, Bone, Sleep) hypothesis->outcome2 Safety outcome3 Reduced Drug Exposure hypothesis->outcome3 Exposure conclusion Conclusion: Reduced dosing is a feasible maintenance strategy for select patients outcome1->conclusion outcome2->conclusion outcome3->conclusion outcome4 Altered Lipid Profile outcome4->conclusion Consideration

References

Technical Support Center: Mitigating Tenofovir Disoproxil Fumarate (TDF)-Associated Bone Mineral Density (BMD) Loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate bone mineral density (BMD) loss associated with tenofovir (B777) disoproxil fumarate (B1241708) (TDF).

Troubleshooting Guides

Quantitative Data on Mitigation Strategies

The following table summarizes the quantitative outcomes of various strategies aimed at mitigating TDF-associated bone mineral density loss. This data is compiled from multiple studies and is intended for comparative analysis in a research context.

Mitigation StrategyStudy PopulationDurationAnatomical SiteMean Change in BMD (%)Citation(s)
Switching from TDF to TAF HIV+ adults >60 years48 weeksLumbar Spine+2.24% (TAF) vs. -0.10% (TDF)[1]
Total Hip+1.33% (TAF) vs. -0.73% (TDF)[1]
Treatment-naïve HIV+ adults48 weeksLumbar Spine-1.30% (TAF) vs. -2.86% (TDF)[2]
Total Hip-0.66% (TAF) vs. -2.95% (TDF)[2]
Chronic Hepatitis B patients96 weeksLumbar Spine-0.75% (TAF) vs. -2.57% (TDF)[3]
Total Hip-0.33% (TAF) vs. -2.51% (TDF)[3]
Vitamin D & Calcium Supplementation HIV+ adults initiating TDF-based ART48 weeksTotal HipMitigated loss vs. placebo[4]
HIV+ adults and PrEP users on TDFMeta-analysisLumbar Spine & HipPositive association with BMD increase[5][6]
Discontinuation of TDF Osteoporotic HIV+ adults2 yearsLumbar Spine+4.83%[7]
Femoral Neck+3.05% (not significant)[7]
TDF Discontinuation + Bisphosphonates Osteoporotic HIV+ adults2 yearsLumbar Spine+7.79%[7]
Femoral Neck+2.71% (not significant)[7]

TAF: Tenofovir Alafenamide

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of TDF-associated bone mineral density loss?

A1: The precise mechanism of TDF-associated bone loss is not fully elucidated, but it is considered to be multifactorial.[8] The leading hypotheses involve both indirect and direct effects on bone.[9]

  • Indirect Effects via Renal Toxicity: TDF can accumulate in the proximal renal tubules, leading to dysfunction.[9] This tubulopathy can cause phosphate (B84403) wasting and impaired conversion of vitamin D to its active form, 1,25-dihydroxyvitamin D.[9][10] The resulting hypophosphatemia and functional vitamin D deficiency can lead to secondary hyperparathyroidism, a condition where elevated parathyroid hormone (PTH) levels increase bone resorption to normalize blood calcium levels.[9][11]

  • Direct Effects on Bone Cells: As a phosphonate, TDF may be preferentially taken up by bone cells, such as osteoclasts and osteoblasts.[12][13] This could potentially alter gene expression and the balance between bone resorption (breakdown) and formation, ultimately leading to a net loss of bone mass.[12][13]

TDF_BMD_Loss_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) RenalTubule Proximal Renal Tubule Accumulation TDF->RenalTubule Osteoclast Direct Effect on Osteoclasts/Osteoblasts TDF->Osteoclast PhosphateWasting Phosphate Wasting (Phosphaturia) RenalTubule->PhosphateWasting VitD Decreased Active Vitamin D Synthesis RenalTubule->VitD Hypophosphatemia Hypophosphatemia PhosphateWasting->Hypophosphatemia PTH Increased Parathyroid Hormone (PTH) Hypophosphatemia->PTH stimulates VitD->PTH stimulates BoneResorption Increased Bone Resorption PTH->BoneResorption BMD_Loss Bone Mineral Density Loss BoneResorption->BMD_Loss Osteoclast->BMD_Loss

Proposed signaling pathway of TDF-induced bone mineral density loss.

Q2: What are the recommended first-line strategies to mitigate TDF-associated BMD loss in a research setting?

A2: Based on current evidence, the following strategies are recommended for consideration:

  • Use of Tenofovir Alafenamide (TAF): TAF is a newer prodrug of tenofovir that results in 90% lower plasma concentrations of tenofovir compared to TDF, leading to greater intracellular accumulation in target cells and reduced systemic exposure.[8] Studies have consistently demonstrated that switching from TDF to TAF is associated with significant improvements in BMD at both the lumbar spine and hip.[1][2][3]

  • Calcium and Vitamin D Supplementation: Supplementation with calcium and vitamin D has been shown to mitigate the BMD loss associated with the initiation of TDF-containing antiretroviral therapy.[4][5] A meta-analysis suggests an optimal dose of 4,000 IU of vitamin D per day for improving BMD outcomes in individuals taking TDF-based drugs.[6][14] This supplementation may work by correcting functional vitamin D deficiency and reversing secondary hyperparathyroidism.[4][11]

  • Discontinuation of TDF: In cases of significant bone loss or osteoporosis, discontinuing TDF and switching to a non-TDF containing regimen can lead to a significant recovery of BMD.[7][9] The bone loss associated with TDF appears to be largely reversible upon cessation of the drug.[8][9]

Q3: What is a detailed experimental protocol for assessing the efficacy of calcium and vitamin D supplementation in animal models receiving TDF?

A3: The following is a generalized protocol that can be adapted for specific animal models (e.g., rats, macaques).

Objective: To determine if co-administration of calcium and vitamin D can prevent or reduce TDF-induced bone mineral density loss.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF)

  • Cholecalciferol (Vitamin D3)

  • Calcium Carbonate

  • Vehicle for drug administration (e.g., sterile water, food matrix)

  • Animal model (e.g., Sprague-Dawley rats)

  • Micro-CT or dual-energy X-ray absorptiometry (DXA) scanner for BMD measurement

  • Metabolic cages for urine collection

  • ELISA kits for serum PTH, 25(OH)D, and bone turnover markers (e.g., P1NP, CTX-I)

Experimental Design:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.

  • Group Allocation (n=10-12 per group):

    • Group 1: Vehicle control

    • Group 2: TDF only

    • Group 3: TDF + Calcium and Vitamin D supplementation

    • Group 4: Calcium and Vitamin D supplementation only

  • Dosing and Administration:

    • Administer TDF daily via oral gavage at a clinically relevant dose.

    • Administer calcium and vitamin D daily, either mixed in the feed or via oral gavage. Dosages should be based on established animal requirements and study objectives.

  • Monitoring:

    • BMD Assessment: Perform baseline DXA or micro-CT scans of the lumbar spine and femur prior to treatment initiation. Repeat scans at regular intervals (e.g., 4, 8, and 12 weeks).

    • Biochemical Analysis: Collect blood samples at baseline and at the end of the study to measure serum levels of calcium, phosphate, creatinine (B1669602), PTH, 25(OH)D, and bone turnover markers.

    • Urine Analysis: House animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study to measure urinary phosphate and creatinine excretion.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect femurs and lumbar vertebrae for ex vivo micro-CT analysis and/or histomorphometry to assess bone microarchitecture and cellular activity.

    • Statistically compare the percentage change in BMD, biochemical markers, and bone architectural parameters between the different treatment groups.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Allocation (Control, TDF, TDF+Supp, Supp) start->grouping baseline Baseline Measurements (BMD, Serum, Urine) grouping->baseline treatment Daily Dosing Regimen (12 weeks) baseline->treatment monitoring Interim Monitoring (BMD at 4 & 8 weeks) treatment->monitoring endpoint Endpoint Measurements (BMD, Serum, Urine) treatment->endpoint monitoring->treatment continue necropsy Necropsy & Tissue Collection (Femur, Vertebrae) endpoint->necropsy analysis Data Analysis (Statistics, Histomorphometry) necropsy->analysis end End analysis->end

Experimental workflow for a preclinical mitigation study.

Q4: How does tenofovir alafenamide (TAF) differ from TDF in its impact on bone metabolism?

A4: TAF is a novel prodrug of tenofovir designed to deliver the active metabolite, tenofovir diphosphate, more efficiently to target cells (lymphocytes) than TDF.[8] This results in significantly lower (by over 90%) plasma concentrations of tenofovir compared to TDF for a similar therapeutic effect.[2][8] The reduced systemic exposure to tenofovir is believed to be the primary reason for TAF's improved bone safety profile.[8] Clinical trials have consistently shown that patients taking TAF experience significantly smaller decreases in BMD at the hip and spine compared to those taking TDF.[2][3]

Q5: What is the protocol for using bisphosphonates to prevent TDF-induced bone loss in preclinical studies?

A5: While bisphosphonates are used clinically for osteoporosis, their use as a primary preventative strategy for TDF-induced bone loss is less common. However, in a research context, a study could be designed similarly to the calcium and vitamin D protocol.

Objective: To evaluate the efficacy of a bisphosphonate (e.g., alendronate, zoledronic acid) in preventing TDF-associated bone loss.

Experimental Design Adaptation:

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: TDF only

    • Group 3: TDF + Bisphosphonate

    • Group 4: Bisphosphonate only

  • Dosing and Administration:

    • TDF would be administered daily.

    • The bisphosphonate would be administered according to its known pharmacokinetics (e.g., weekly for oral alendronate, or a single intravenous dose of zoledronic acid at the start of the study).

  • Monitoring and Endpoints: The monitoring of BMD, serum markers, and bone histomorphometry would be the same as described in Q3. It is important to note that bisphosphonates primarily act by inhibiting osteoclast-mediated bone resorption.

Q6: How should I monitor bone mineral density in my long-term animal studies involving TDF?

A6: For long-term studies, a multi-faceted approach to monitoring is recommended:

  • Regular BMD Scans: Use DXA or in vivo micro-CT to measure BMD at the lumbar spine and femur at baseline and at regular intervals (e.g., every 3-6 months). This allows for longitudinal tracking of bone density changes in each animal.

  • Biochemical Markers: Periodically measure serum and urine markers to assess renal function and bone turnover. Key markers include:

    • Serum: Calcium, phosphate, creatinine, PTH, 25(OH)D.

    • Urine: Phosphate-to-creatinine ratio to detect renal phosphate wasting.

    • Bone Turnover Markers: Serum P1NP (a marker of bone formation) and CTX-I (a marker of bone resorption).

  • Histomorphometry: At the end of the study, perform bone histomorphometry on excised bone samples. This provides detailed information on bone microarchitecture, the rates of bone formation and resorption, and can help to elucidate the cellular mechanisms of bone loss.

References

Technical Support Center: Investigating Urinary Phosphate Wasting in TDF-Induced Tubulopathy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating urinary phosphate (B84403) wasting as a marker for Tenofovir (B777) Disoproxil Fumarate (TDF)-induced tubulopathy.

Frequently Asked Questions (FAQs)

Q1: What is urinary phosphate wasting and why is it a significant marker for TDF-induced tubulopathy?

A1: Urinary phosphate wasting refers to the inappropriate excretion of phosphate by the kidneys, leading to lower than normal levels of phosphate in the blood (hypophosphatemia). In the context of Tenofovir Disoproxil Fumarate (TDF) therapy, it is a sensitive marker of proximal renal tubular dysfunction.[1][2][3] TDF can accumulate in the proximal tubular cells of the kidneys, causing mitochondrial damage and disrupting normal reabsorptive processes, including that of phosphate.[4][5] This leads to an increased fractional excretion of phosphate (FEPO4), which can be an early indicator of kidney damage, sometimes preceding a decline in the estimated glomerular filtration rate (eGFR).[2]

Q2: What are the key parameters to measure when assessing for TDF-induced urinary phosphate wasting?

A2: The primary parameter is the Fractional Excretion of Phosphate (FEPO4), which quantifies the percentage of filtered phosphate that is excreted in the urine.[6] An FEPO4 greater than 20% is generally indicative of renal phosphate wasting.[1][3][7] Another important, though more complex, measurement is the ratio of the maximum rate of tubular phosphate reabsorption to the glomerular filtration rate (TmP/GFR).[8][9][10] Additionally, monitoring serum phosphate, serum creatinine (B1669602), and urine creatinine is essential for these calculations.[11] Other markers of proximal tubular dysfunction that can be assessed include glucosuria, proteinuria, and beta-2 microglobulinuria.[4][12]

Q3: Can urinary phosphate wasting occur with normal serum phosphate levels in patients on TDF?

A3: Yes. It is possible to have an elevated FEPO4, indicating renal phosphate wasting, even when serum phosphate levels are within the normal range.[13] This highlights the sensitivity of FEPO4 as an early marker. Relying solely on serum phosphate levels may lead to a missed diagnosis of TDF-induced tubulopathy.[13]

Q4: Is the renal dysfunction caused by TDF reversible upon discontinuation of the drug?

A4: While some improvement in renal function and a reduction in phosphate wasting can occur after stopping TDF, the recovery may not be complete.[1][3][14] Some patients may not return to their baseline eGFR, suggesting that TDF can cause a degree of permanent renal function decline.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or unexpected FEPO4 or TmP/GFR results. Dietary Influence: Phosphate intake can affect urinary excretion.[9] Diurnal Variation: Phosphate excretion has a natural daily rhythm.[9][15] Improper Sample Collection: Inaccurate timing or handling of urine and blood samples.[15]Ensure patients have fasted overnight before sample collection to minimize dietary effects.[9][10][16] Collect the second voided urine of the morning to standardize for diurnal variation.[8][10] Ensure that blood and urine samples are collected within a close timeframe (e.g., within 2 hours of each other).[9]
Difficulty interpreting FEPO4 results. Confounding Factors: Other conditions can cause renal phosphate wasting, such as hyperparathyroidism.[9] Underlying Chronic Kidney Disease (CKD): Pre-existing kidney disease can affect phosphate handling.[17]Evaluate the patient's overall clinical picture, including parathyroid hormone (PTH) levels, to rule out other causes of phosphaturia. Consider the patient's baseline renal function. FEPO4 interpretation may differ in the context of established CKD.[18]
Low serum phosphate with a low FEPO4. Extra-renal Phosphate Loss: This suggests the phosphate loss is not primarily through the kidneys.Investigate non-renal causes of hypophosphatemia, such as gastrointestinal losses or inadequate dietary intake.[7]

Quantitative Data Summary

The following table summarizes data from a case series of 15 HIV-infected patients with documented TDF-induced proximal tubulopathy.[1][3][13]

Parameter Mean Value (Range)
Age (years)56 (38-76)
Duration of TDF Therapy (months)64 (28-103)
Fractional Excretion of Phosphate (FEPO4) (%)34 (20-62)
eGFR at TDF Initiation (mL/min/1.73m²)104 (SD 17.0)
eGFR at TDF Discontinuation (mL/min/1.73m²)69 (SD 19.0)

Experimental Protocols

Measurement of Fractional Excretion of Phosphate (FEPO4)

This protocol is used to determine the percentage of phosphate filtered by the glomeruli that is excreted in the urine.

1. Patient Preparation:

  • The patient should fast overnight.[9]

2. Sample Collection:

  • Discard the first voided urine in the morning.[8][10]

  • Collect a sample of the second voided urine in a plain container.[8][10]

  • Collect a blood sample for serum creatinine and phosphate measurement at approximately the same time as the urine collection.[9]

3. Laboratory Analysis:

  • Measure phosphate and creatinine concentrations in both the urine and serum samples.

4. Calculation:

  • FEPO4 (%) = [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)] x 100[19]

5. Interpretation:

  • An FEPO4 > 20% in the setting of hypophosphatemia is indicative of renal phosphate wasting.[1][7]

Measurement of Tubular Maximum Reabsorption of Phosphate to Glomerular Filtration Rate (TmP/GFR)

This protocol assesses the theoretical renal phosphate threshold.

1. Patient Preparation and Sample Collection:

  • Follow the same patient preparation and sample collection steps as for the FEPO4 measurement (overnight fast, collection of second voided urine, and a concurrent blood sample).[10][16]

2. Laboratory Analysis:

  • Measure phosphate and creatinine concentrations in both the urine and serum samples.

3. Calculations:

  • Step 1: Calculate the Tubular Reabsorption of Phosphate (TRP).

    • TRP = 1 - [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)][8]

  • Step 2: Calculate TmP/GFR.

    • If TRP is ≤ 0.86, then: TmP/GFR = TRP x Serum Phosphate[8]

    • If TRP is > 0.86, a different formula or a nomogram is used.[8]

4. Interpretation:

  • A low TmP/GFR value suggests renal phosphate wasting.[8][11] Reference ranges are age-dependent. For adults, a typical reference range is approximately 0.80 – 1.35 mmol/L.[10]

Visualizations

TDF_Induced_Tubulopathy_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) ProximalTubule Proximal Tubular Cell TDF->ProximalTubule Accumulation Mitochondria Mitochondria ProximalTubule->Mitochondria Targets NFkB_pathway NF-κB Signaling Pathway ProximalTubule->NFkB_pathway Activates TubularInjury Proximal Tubular Injury & Dysfunction Mitochondria->TubularInjury Dysfunction Inflammation Inflammation (iNOS, COX-2, TNF-α) NFkB_pathway->Inflammation Upregulates Inflammation->TubularInjury PhosphateWasting Urinary Phosphate Wasting (↑FEPO4) TubularInjury->PhosphateWasting

Caption: Signaling pathway of TDF-induced renal tubulopathy.

Experimental_Workflow cluster_patient Patient Preparation & Sampling cluster_lab Laboratory Analysis cluster_calculation Data Calculation & Interpretation Patient Patient Fasting Overnight Fasting Patient->Fasting UrineSample Second Morning Urine Sample Fasting->UrineSample BloodSample Concurrent Blood Sample Fasting->BloodSample Analysis Measure Phosphate & Creatinine in Samples UrineSample->Analysis BloodSample->Analysis Calc_FEPO4 Calculate FEPO4 Analysis->Calc_FEPO4 Interp_FEPO4 Interpret FEPO4 (>20% = Wasting) Calc_FEPO4->Interp_FEPO4

Caption: Workflow for assessing urinary phosphate wasting.

References

Validation & Comparative

Comparative Efficacy and Safety of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infection, has been available in two prodrug formulations: tenofovir disoproxil fumarate (B1241708) (TDF) and the newer tenofovir alafenamide (TAF). While both are highly effective, they exhibit distinct pharmacokinetic and safety profiles. This guide provides a detailed comparison of their efficacy and safety, supported by data from key clinical trials, to inform research and development in antiviral drug design.

Mechanism of Action: A Tale of Two Prodrugs

TAF was designed as a more targeted prodrug of tenofovir, aiming to maximize intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), while minimizing systemic exposure to tenofovir.[1][2] This is achieved through a different activation pathway. TDF is primarily converted to tenofovir in the plasma, leading to higher circulating levels of the drug, which has been associated with off-target effects on the kidneys and bones.[1][3] In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, specifically within lymphocytes and hepatocytes, by the lysosomal enzyme cathepsin A. This results in approximately 90% lower plasma levels of tenofovir compared to TDF, leading to a more favorable safety profile.[4]

cluster_plasma Plasma cluster_cell Target Cell (Lymphocyte/Hepatocyte) cluster_safety Systemic Effects TDF TDF (300mg) Tenofovir_plasma High Tenofovir Concentration TDF->Tenofovir_plasma Esterase Cleavage TAF TAF (10mg or 25mg) TAF_stable TAF (Stable) TAF->TAF_stable Tenofovir_in_cell_from_TDF Tenofovir Tenofovir_plasma->Tenofovir_in_cell_from_TDF Kidney_Bone Kidney and Bone Exposure Tenofovir_plasma->Kidney_Bone Off-target Effects TAF_in_cell TAF TAF_stable->TAF_in_cell Tenofovir_in_cell_from_TAF Tenofovir TAF_in_cell->Tenofovir_in_cell_from_TAF Cathepsin A TFV_DP_TAF High Tenofovir-DP (Active Metabolite) Tenofovir_in_cell_from_TAF->TFV_DP_TAF Phosphorylation Viral_Inhibition_TAF Antiviral Activity TFV_DP_TAF->Viral_Inhibition_TAF Inhibits Reverse Transcriptase/DNA Polymerase TFV_DP_TDF Tenofovir-DP (Active Metabolite) Tenofovir_in_cell_from_TDF->TFV_DP_TDF Phosphorylation Viral_Inhibition_TDF Antiviral Activity TFV_DP_TDF->Viral_Inhibition_TDF Inhibits Reverse Transcriptase/DNA Polymerase Screening Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met (e.g., HIV-1 RNA >1000 c/mL, eGFR >50 mL/min) Screening->Inclusion_Exclusion Randomization Randomization (1:1) Inclusion_Exclusion->Randomization TAF_Arm TAF-based Regimen (e.g., E/C/F/TAF) Randomization->TAF_Arm TDF_Arm TDF-based Regimen (e.g., E/C/F/TDF) Randomization->TDF_Arm Follow_Up Follow-up at Weeks 24, 48, 96, 144 TAF_Arm->Follow_Up TDF_Arm->Follow_Up Primary_Endpoint Primary Efficacy Endpoint (HIV-1 RNA <50 copies/mL) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Safety Endpoints (Changes in BMD, Renal Markers) Follow_Up->Secondary_Endpoints

References

A Comparative Bioequivalence Analysis: Atripla® Fixed-Dose Combination Versus Its Individual Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioequivalence of the fixed-dose combination (FDC) tablet Atripla® (efavirenz/emtricitabine/tenofovir (B777) disoproxil fumarate) and the co-administration of its individual component drugs. The data presented is compiled from pivotal bioequivalence studies, offering a comprehensive resource for professionals in pharmaceutical development and clinical research.

Pharmacokinetic Bioequivalence Data

The bioequivalence of this compound® has been established by comparing its pharmacokinetic (PK) profile to that of its individual components administered concurrently. The key PK parameters, Area Under the Plasma Concentration-Time Curve (AUC) and Maximum Plasma Concentration (Cmax), are summarized below. Bioequivalence is generally concluded if the 90% confidence interval (CI) of the geometric mean ratio (GMR) for these parameters falls within the range of 80.00-125.00%.

Table 1: Bioequivalence of this compound® FDC vs. Individual Components in Healthy, Fasted Adults [1]

Active IngredientParameterGeometric Mean Ratio (GMR) % (FDC/Individual)90% Confidence Interval (CI)
Efavirenz Cmax99.993.4 - 107
AUC(0-last)95.790.5 - 101
AUC(inf)95.288.9 - 102
Emtricitabine Cmax88.884.0 - 93.9
AUC(0-last)98.094.9 - 101
AUC(inf)98.094.9 - 101
Tenofovir Cmax91.584.6 - 98.8
AUC(0-last)99.391.0 - 108
AUC(inf)10093.2 - 108

The results from this pivotal study demonstrate that the fixed-dose combination tablet of efavirenz/emtricitabine/tenofovir disoproxil fumarate (B1241708) is bioequivalent to the administration of its individual drug components.[1]

Experimental Protocols

The following section details the typical methodology employed in a bioequivalence study of this compound®.

Study Design

A single-dose, randomized, open-label, two-period, two-sequence crossover study design is standard for assessing the bioequivalence of this compound®.[1] This design involves subjects receiving both the fixed-dose combination and the individual components in a randomized order, separated by a washout period.

  • Dosing: A single oral dose of the this compound® tablet (600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir disoproxil fumarate) or the individual tablets administered together.

  • Fasting Conditions: The study is conducted under fasted conditions, as food can affect the absorption of efavirenz.[2] Subjects typically fast overnight before drug administration.

  • Washout Period: A washout period of 28 to 35 days is considered sufficient to prevent any carry-over effects of the drugs between the two treatment periods, primarily due to the long half-life of efavirenz.[2]

Subject Selection: Inclusion and Exclusion Criteria

Bioequivalence studies for this compound® are typically conducted in healthy adult volunteers.[2]

Inclusion Criteria:

  • Healthy adult subjects (male and non-pregnant, non-lactating females).

  • Age between 18 and 55 years.

  • Body Mass Index (BMI) within a normal range.

  • Willingness to use a reliable method of contraception during the study.

  • Informed consent to participate in the study.

Exclusion Criteria:

  • History or presence of any significant cardiovascular, pulmonary, hepatic, renal, gastrointestinal, hematological, or neurological disease.

  • Known hypersensitivity to efavirenz, emtricitabine, tenofovir, or any of the excipients in the formulations.

  • Positive test for HIV, Hepatitis B, or Hepatitis C.

  • Use of any prescription or over-the-counter medications, including herbal supplements, within a specified period before the study.

  • History of alcohol or drug abuse.

  • Participation in another clinical trial within a specified period.

Blood Sampling Schedule

To accurately characterize the pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir, an intensive blood sampling schedule is implemented. Blood samples are typically collected at the following time points post-dose: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 24, 48, and 72 hours.[2] For a comprehensive pharmacokinetic analysis, blood sampling can extend up to 504 hours post-dose.[1]

Analytical Methodology

The concentrations of efavirenz, emtricitabine, and tenofovir in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity for accurately quantifying the three analytes simultaneously.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound®.

Bioequivalence_Study_Workflow cluster_period1 cluster_period2 Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Period1 Period 1 Randomization->Period1 Treatment_A Administer Treatment A (this compound FDC) Period1->Treatment_A Group 1 Treatment_B Administer Treatment B (Individual Components) Period1->Treatment_B Group 2 PK_Sampling1 Pharmacokinetic Blood Sampling Treatment_A->PK_Sampling1 PK_Sampling2 Pharmacokinetic Blood Sampling Treatment_A->PK_Sampling2 Treatment_B->PK_Sampling1 Treatment_B->PK_Sampling2 Washout Washout Period (28-35 days) PK_Sampling1->Washout Period2 Period 2 Washout->Period2 Period2->Treatment_A Group 2 (Crossover) Period2->Treatment_B Group 1 (Crossover) Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling2->Bioanalysis Pharmacokinetics Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->Pharmacokinetics Statistics Statistical Analysis (90% Confidence Intervals) Pharmacokinetics->Statistics Conclusion Bioequivalence Conclusion Statistics->Conclusion

Caption: Workflow of a crossover bioequivalence study.

References

ATRIPLA vs. Biktarvy: a comparison of efficacy, side effects, and resistance profiles.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of two prominent antiretroviral therapies, ATRIPLA and Biktarvy, reveals distinct differences in their efficacy, side effect profiles, and resistance barriers. This guide synthesizes data from key clinical trials to provide a comparative overview for researchers, scientists, and drug development professionals. Biktarvy, a newer integrase strand transfer inhibitor (INSTI)-based regimen, generally demonstrates comparable or superior efficacy, a more favorable side effect profile, and a higher barrier to resistance compared to the non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen this compound.

Efficacy: A Head-to-Head Look at Viral Suppression

Clinical trial data indicates high rates of virologic suppression for both this compound and Biktarvy. However, studies on Biktarvy often show a higher percentage of patients achieving undetectable viral loads.

Table 1: Comparison of Efficacy in Treatment-Naïve Adults

Clinical TrialTreatment ArmNVirologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144Mean CD4+ Cell Count Increase from Baseline (cells/µL)
Study 934 This compound (Efavirenz/Emtricitabine/Tenofovir (B777) DF)25784% (HIV-1 RNA <400 copies/mL)71% (HIV-1 RNA <400 copies/mL)190 at Week 48
Study 1489 Biktarvy (Bictegravir/Emtricitabine/Tenofovir Alafenamide)31492%82%233 at Week 48
Study 1490 Biktarvy (Bictegravir/Emtricitabine/Tenofovir Alafenamide)32089%81%231 at Week 48

Note: Direct head-to-head trials of this compound and Biktarvy are limited. Data is synthesized from separate key studies. Study 934 for this compound reported on a primary endpoint of <400 copies/mL, which differs from the <50 copies/mL standard in later studies for Biktarvy.

Side Effect Profiles: A Comparative Tolerability Assessment

The incidence and nature of adverse events differ significantly between this compound and Biktarvy, largely attributable to the third agent in each combination (efavirenz in this compound and bictegravir (B606109) in Biktarvy) and the formulation of tenofovir.

Table 2: Incidence of Common Adverse Events in Clinical Trials

Adverse EventThis compound (%)Biktarvy (%)
Neurological
Dizziness8-
Insomnia-6.1
Abnormal Dreams-6.6
Headache65-9.6
Gastrointestinal
Diarrhea96
Nausea96-10.1
General
Tiredness/Fatigue97.9-11.8
Rash77.0
Metabolic
Upper Respiratory Tract Infections8-
Sinus Infection8-
Depression9-

Data is compiled from various sources and may not be from direct head-to-head trials.[1][2]

This compound is more frequently associated with central nervous system (CNS) side effects such as dizziness, and psychiatric symptoms like depression, which are attributed to efavirenz (B1671121).[3] Biktarvy is generally better tolerated from a neuropsychiatric standpoint.[3] Furthermore, this compound contains tenofovir disoproxil fumarate (B1241708) (TDF), which has been associated with a higher risk of renal and bone density issues compared to the tenofovir alafenamide (TAF) found in Biktarvy.[3]

Resistance Profiles: Understanding the Barrier to Drug Failure

A critical differentiator between the two therapies is their barrier to the development of drug resistance. Biktarvy, containing the second-generation integrase inhibitor bictegravir, has a high barrier to resistance.[4] In contrast, this compound's NNRTI component, efavirenz, has a lower genetic barrier to resistance.

  • This compound : The most common resistance mutation that develops in patients failing an efavirenz-containing regimen is K103N in the reverse transcriptase gene.[5] The M184V/I mutation, conferring resistance to emtricitabine, is also observed.[5][6]

  • Biktarvy : In extensive clinical trials with treatment-naïve and virologically suppressed adults, no cases of treatment-emergent resistance to any component of Biktarvy have been detected through several years of follow-up.[4]

Mechanisms of Action: A Visual Representation

The components of this compound and Biktarvy target different stages of the HIV replication cycle.

Antiretroviral Mechanisms of Action Figure 1. Mechanisms of Action of this compound and Biktarvy Components cluster_this compound This compound Components cluster_Biktarvy Biktarvy Components cluster_HIV_Lifecycle HIV Replication Cycle Efavirenz (NNRTI) Efavirenz (NNRTI) Viral DNA Viral DNA Efavirenz (NNRTI)->Viral DNA Inhibits Reverse Transcriptase (allosteric) Emtricitabine (NRTI) Emtricitabine (NRTI) Emtricitabine (NRTI)->Viral DNA Inhibits Reverse Transcriptase (chain termination) Tenofovir DF (NRTI) Tenofovir DF (NRTI) Tenofovir DF (NRTI)->Viral DNA Inhibits Reverse Transcriptase (chain termination) Bictegravir (INSTI) Bictegravir (INSTI) Integrated Proviral DNA Integrated Proviral DNA Bictegravir (INSTI)->Integrated Proviral DNA Inhibits Integrase Tenofovir AF (NRTI) Tenofovir AF (NRTI) Tenofovir AF (NRTI)->Viral DNA Inhibits Reverse Transcriptase (chain termination) Viral RNA Viral RNA Viral RNA->Viral DNA Reverse Transcription Viral DNA->Integrated Proviral DNA Integration

Caption: Mechanisms of Action of this compound and Biktarvy Components.

Experimental Protocols: A Look at the Methodologies

The assessment of efficacy and resistance in clinical trials for HIV-1 therapies relies on standardized and validated laboratory procedures.

HIV-1 Viral Load Testing

A common method for quantifying HIV-1 RNA in plasma is the Abbott RealTime HIV-1 assay.[7] This is a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.[7]

HIV-1 Viral Load Assay Workflow Figure 2. Workflow for HIV-1 Viral Load Quantification Plasma Sample Plasma Sample RNA Extraction RNA Extraction Plasma Sample->RNA Extraction Magnetic Particle-based Reverse Transcription Reverse Transcription RNA Extraction->Reverse Transcription Generation of cDNA Real-time PCR Real-time PCR Reverse Transcription->Real-time PCR Amplification of Target Sequence Quantification Quantification Real-time PCR->Quantification Comparison to Standard Curve Viral Load (copies/mL) Viral Load (copies/mL) Quantification->Viral Load (copies/mL)

Caption: Workflow for HIV-1 Viral Load Quantification.

The protocol for the Abbott RealTime HIV-1 assay involves the following key steps:

  • Sample Preparation : Automated extraction of HIV-1 RNA from plasma using magnetic particle technology on the Abbott m2000sp instrument.[8] An internal control is introduced at this stage.[8]

  • Reverse Transcription and PCR Amplification : The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using real-time PCR on the Abbott m2000rt instrument. The assay targets a conserved region of the HIV-1 integrase gene.[7]

  • Detection and Quantification : Fluorescent probes are used to detect the amplified product in real-time. The amount of viral RNA in the original sample is quantified by comparing the amplification signal to a standard curve.[9]

Genotypic Resistance Testing

To identify drug resistance mutations, the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes, is sequenced. Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized.

Genotypic Resistance Testing Workflow Figure 3. Workflow for HIV-1 Genotypic Resistance Testing Plasma Sample Plasma Sample Viral RNA Extraction Viral RNA Extraction Plasma Sample->Viral RNA Extraction RT-PCR Amplification of pol gene RT-PCR Amplification of pol gene Viral RNA Extraction->RT-PCR Amplification of pol gene Sequencing (Sanger or NGS) Sequencing (Sanger or NGS) RT-PCR Amplification of pol gene->Sequencing (Sanger or NGS) Sequence Analysis Sequence Analysis Sequencing (Sanger or NGS)->Sequence Analysis Identification of Resistance Mutations Identification of Resistance Mutations Sequence Analysis->Identification of Resistance Mutations

Caption: Workflow for HIV-1 Genotypic Resistance Testing.

A generalized protocol for genotypic resistance testing includes:

  • RNA Extraction : Viral RNA is extracted from patient plasma.[10]

  • RT-PCR : The pol gene is reverse transcribed and amplified via PCR.[11]

  • Sequencing : The amplified DNA is then sequenced.

    • Sanger Sequencing : This method sequences a population of viruses and can reliably detect mutations present in at least 20% of the viral population.[12]

    • Next-Generation Sequencing (NGS) : NGS offers higher sensitivity and can detect minority variants present at frequencies as low as 1-5%.[13]

  • Data Analysis : The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

References

Comparative Analysis of Renal Safety and Bone Density: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two key antiretroviral agents.

Tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF) are both prodrugs of tenofovir, a cornerstone of antiretroviral therapy for HIV infection and chronic hepatitis B. While both are highly effective, their distinct pharmacological profiles lead to significant differences in their long-term renal and bone safety. This guide provides a detailed comparative analysis, supported by experimental data, to inform research and clinical development.

Executive Summary

TAF was developed as a successor to TDF with the aim of improving safety. TAF's design allows for more efficient delivery of the active drug, tenofovir diphosphate, into target cells at a lower plasma concentration of tenofovir compared to TDF.[1] This targeted delivery is the primary reason for the observed improvements in renal and bone health outcomes with TAF. Clinical evidence consistently demonstrates that TAF is associated with a lower risk of kidney damage and less reduction in bone mineral density compared to TDF.

Renal Safety Profile

Numerous studies have shown a more favorable renal safety profile for TAF compared to TDF. This is attributed to the approximately 90% lower systemic plasma concentrations of tenofovir with TAF, leading to reduced exposure and accumulation in the renal proximal tubules.[1]

Quantitative Analysis of Renal Biomarkers

The following tables summarize key findings from comparative studies on various renal safety markers.

Renal MarkerTAFTDFKey FindingsCitations
eGFR (mL/min/1.73m²) Smaller decline or slight improvementGreater decline, particularly in patients with pre-existing renal impairmentIn patients with baseline eGFR <90 mL/min, switching to TAF was associated with an increase in eGFR, while continuing TDF led to a decrease.[2]
Serum Creatinine (B1669602) (mg/dL) Smaller increase from baselineLarger increase from baselineA meta-analysis of 21 randomized controlled trials showed a smaller increase in serum creatinine with TAF compared to TDF.[3]
Urine Albumin-to-Creatinine Ratio (UACR) Decrease or smaller increase from baselineIncrease from baselineIn virologically suppressed patients switching from TDF, UACR decreased with TAF but increased with TDF.[4]
Urine Retinol-Binding Protein-to-Creatinine Ratio (RBP:Cr) Decrease or smaller increase from baselineSignificant increase from baselinePatients initiating TAF had smaller increases in RBP:Cr compared to those starting TDF.[4]
Urine Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr) Decrease from baselineIncrease from baselineSwitching from TDF to TAF resulted in a significant decrease in β2M:Cr.[4]
Incidence of Proximal Renal Tubulopathy No reported cases in a large pooled analysisSignificantly higher incidenceA pooled analysis of 26 clinical trials found no cases of proximal renal tubulopathy in TAF-treated patients versus 10 cases in the TDF group.[4][5]
Discontinuation due to Renal Adverse Events Significantly lower rate (0.05%)Higher rate (0.47%)Fewer participants discontinued (B1498344) TAF due to renal adverse events compared to TDF in a large pooled analysis.[4][5]

Bone Density Profile

TDF has been associated with a decrease in bone mineral density (BMD), a concern for long-term therapy, especially in aging populations. TAF has demonstrated a significantly better bone safety profile.

Quantitative Analysis of Bone Mineral Density

The following table summarizes the comparative effects of TAF and TDF on bone mineral density.

Bone ParameterTAFTDFKey FindingsCitations
Hip Bone Mineral Density (% change) Minimal decrease or increaseSignificant decreaseAt 96 weeks, patients on TAF had significantly smaller decreases in hip BMD compared to those on TDF.[6]
Spine Bone Mineral Density (% change) Minimal decrease or increaseSignificant decreaseSimilar to hip BMD, spine BMD was better preserved in patients receiving TAF.[6]
Markers of Bone Turnover (e.g., P1NP, CTx) Minimal changesSignificant increasesTDF was associated with significant changes in markers of bone turnover, while TAF had minimal impact.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Assessment of Renal Function
  • Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR): Serum creatinine is measured using standardized enzymatic or Jaffe methods traceable to isotope dilution mass spectrometry (IDMS).[7] The eGFR is then calculated using established equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) or the Modification of Diet in Renal Disease (MDRD) study equations, which account for serum creatinine, age, sex, and race.[8][9]

  • Urinary Biomarkers:

    • Urine Albumin-to-Creatinine Ratio (UACR): A spot urine sample, preferably a first morning void, is collected.[10] Urinary albumin is measured by immunoturbidimetry or nephelometry, and creatinine is measured using a colorimetric assay. The ratio of albumin (in milligrams) to creatinine (in grams) is then calculated to normalize for urine concentration.[11][12]

    • Urine Retinol-Binding Protein-to-Creatinine Ratio (RBP:Cr): Urinary RBP is measured by nephelometry or enzyme immunoassay.[13][14] The concentration is then divided by the urinary creatinine concentration, measured by a colorimetric method, to obtain the ratio.[15]

    • Urine Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr): Urine samples for β2M measurement are often alkalinized to a pH between 6 and 8 to prevent degradation of the protein.[16][17] β2M is measured by immunoturbidimetric assay. The ratio is calculated by dividing the β2M concentration by the urinary creatinine concentration.

Assessment of Bone Mineral Density
  • Dual-Energy X-ray Absorptiometry (DXA): BMD is measured at the lumbar spine and total hip using DXA scanners.[18] This technique utilizes two X-ray beams with different energy levels to differentiate bone from soft tissue and quantify bone mineral content.[19] Standardized procedures for patient positioning, scan acquisition, and analysis are followed as per the International Society for Clinical Densitometry (ISCD) guidelines to ensure accuracy and reproducibility.[18]

Signaling Pathways and Experimental Workflows

Intracellular Conversion and Transport of TAF and TDF

TAF and TDF Intracellular Conversion and Transport cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TDF_plasma TDF Tenofovir_plasma Tenofovir TDF_plasma->Tenofovir_plasma Plasma Esterases TAF_plasma TAF TAF_cell TAF TAF_plasma->TAF_cell Passive Diffusion Tenofovir_cell Tenofovir Tenofovir_plasma->Tenofovir_cell Cellular Uptake TAF_cell->Tenofovir_cell Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir_cell->TFV_MP Phosphorylation CatA Cathepsin A TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation Kinases Cellular Kinases CatA->Tenofovir_cell Hydrolysis Kinases->TFV_MP Phosphorylation Kinases->TFV_DP Phosphorylation TDF-Induced Renal Proximal Tubular Cell Toxicity cluster_blood Blood cluster_tubular_cell Renal Proximal Tubular Cell cluster_lumen Tubular Lumen Tenofovir_blood Tenofovir OAT1_3 OAT1/OAT3 Tenofovir_blood->OAT1_3 Tenofovir_cell Tenofovir Mitochondrion Mitochondrion Tenofovir_cell->Mitochondrion Accumulation MRP2_4 MRP2/MRP4 Tenofovir_cell->MRP2_4 DNA_Polymerase_Gamma mtDNA Polymerase γ Mitochondrion->DNA_Polymerase_Gamma Inhibition ETC_Complexes Electron Transport Chain Complexes I, II, IV, V Mitochondrion->ETC_Complexes Inhibition ATP_Production ATP Production ETC_Complexes->ATP_Production Reduced Cellular_Dysfunction Cellular Dysfunction ATP_Production->Cellular_Dysfunction Tenofovir_lumen Tenofovir OAT1_3->Tenofovir_cell Uptake MRP2_4->Tenofovir_lumen Efflux Tenofovir's Impact on Bone Metabolism cluster_osteoclast Osteoclast Precursor cluster_osteoblast Osteoblast Tenofovir Tenofovir RANKL RANKL Tenofovir->RANKL Increases Sema4D Sema4D Expression Tenofovir->Sema4D Increases Osteoclast_Differentiation Osteoclast Differentiation & Activation RANKL->Osteoclast_Differentiation Stimulates PlexinB1 PlexinB1 Receptor Sema4D->PlexinB1 Binds to Bone_Formation Bone Formation Osteoclast_Differentiation->Bone_Formation Decreased Osteoblast_Differentiation Osteoblast Differentiation PlexinB1->Osteoblast_Differentiation Inhibits Osteoblast_Differentiation->Bone_Formation Leads to

References

Validating ATRIPLA efficacy in HIV cohorts with no history of virologic failure.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pivotal clinical trials evaluating the virologic efficacy of ATRIPLA® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) and its components as a first-line antiretroviral therapy in HIV-1 infected individuals with no prior history of virologic failure.

This guide provides a detailed comparison of this compound's performance against alternative first-line antiretroviral regimens, supported by data from key clinical trials. Methodologies of these pivotal studies are outlined to provide researchers, scientists, and drug development professionals with a thorough understanding of the experimental context.

Comparative Virologic Efficacy

The following table summarizes the virologic suppression rates from three seminal studies that established the efficacy of the components of this compound in treatment-naive HIV-1 patients. These trials provide a comparative benchmark against other widely used antiretroviral regimens of their time.

Clinical TrialTreatment ArmNumber of Patients (n)Duration of Follow-upVirologic Suppression Rate (HIV-1 RNA <50 copies/mL)
Study 934 Tenofovir DF + Emtricitabine + Efavirenz (B1671121)25748 Weeks80%
Zidovudine (B1683550) + Lamivudine + Efavirenz25448 Weeks70%
Tenofovir DF + Emtricitabine + Efavirenz25796 Weeks67%
Zidovudine + Lamivudine + Efavirenz25496 Weeks61%
ACTG 5142 Efavirenz + 2 NRTIs25296 Weeks89%
Lopinavir/ritonavir + 2 NRTIs25196 Weeks77%
FTC-301 Emtricitabine + Didanosine (B1670492) + Efavirenz28660 Weeks76%
Stavudine + Didanosine + Efavirenz28560 Weeks54%

Experimental Protocols

The methodologies employed in these key clinical trials were rigorous and designed to assess the efficacy and safety of the respective antiretroviral regimens.

Study 934
  • Study Design: A Phase III, open-label, randomized, active-controlled, multicenter international trial.[1]

  • Patient Population: Antiretroviral-naive HIV-1 infected adults.

  • Treatment Arms:

    • Tenofovir disoproxil fumarate (B1241708) (TDF) 300 mg once daily, emtricitabine (FTC) 200 mg once daily, and efavirenz (EFV) 600 mg once daily.

    • Fixed-dose zidovudine (ZDV) 300 mg/lamivudine (3TC) 150 mg twice daily and efavirenz (EFV) 600 mg once daily.

  • Primary Endpoint: The proportion of patients with HIV-1 RNA levels below 400 copies/mL at week 48. A key secondary endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL.

  • Virologic Assessment: HIV-1 RNA levels were measured at baseline and at regular intervals throughout the study.

  • Statistical Analysis: The primary efficacy analysis was conducted on a modified intent-to-treat population, which included all randomized patients who received at least one dose of the study drug and did not have baseline NNRTI resistance.

AIDS Clinical Trials Group (ACTG) 5142
  • Study Design: A Phase III, prospective, randomized, open-label, multicenter trial.

  • Patient Population: Antiretroviral-naive HIV-1 infected adults with plasma HIV RNA levels of at least 2000 copies/mL.

  • Treatment Arms:

    • Efavirenz (EFV) 600 mg once daily plus two nucleoside reverse transcriptase inhibitors (NRTIs).

    • Lopinavir/ritonavir (LPV/r) 400 mg/100 mg twice daily plus two NRTIs.

    • Efavirenz (EFV) 600 mg once daily plus lopinavir/ritonavir (LPV/r) 533 mg/133 mg twice daily (NRTI-sparing arm).

  • Primary Endpoint: Time to virologic failure, defined as a confirmed plasma HIV-1 RNA level of ≥200 copies/mL at or after week 24.

  • Virologic Assessment: Plasma HIV-1 RNA was measured at baseline and at specified intervals. The primary virologic failure definition was a confirmed HIV-1 RNA level of >200 copies/mL.[2]

  • Statistical Analysis: The primary analysis was an intent-to-treat analysis comparing the time to virologic failure among the treatment arms.

FTC-301
  • Study Design: A randomized, double-blind, double-dummy, multicenter international study.

  • Patient Population: Antiretroviral-naive HIV-1 infected adults with a viral load of at least 5000 copies/mL.

  • Treatment Arms:

    • Emtricitabine (FTC) 200 mg once daily plus open-label didanosine and efavirenz.

    • Stavudine (d4T) at standard doses twice daily plus open-label didanosine and efavirenz.

  • Primary Endpoint: The proportion of patients achieving and maintaining a virologic response, defined as a plasma HIV-1 RNA level at or below the limit of quantification (<400 or <50 copies/mL).

  • Virologic Assessment: HIV-1 RNA levels were monitored at baseline and throughout the study period.

  • Statistical Analysis: Efficacy analyses were based on the intent-to-treat population.

Visualizing Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a multi-arm clinical trial designed to evaluate the efficacy of different antiretroviral therapy regimens in treatment-naive HIV patients.

screening Patient Screening enrollment Enrollment & Randomization screening->enrollment armA Treatment Arm A (e.g., this compound) enrollment->armA armB Treatment Arm B (Comparator Regimen 1) enrollment->armB armC Treatment Arm C (Comparator Regimen 2) enrollment->armC followup Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48, 96) armA->followup armB->followup armC->followup data_collection Data Collection (Virologic, Immunologic, Safety) followup->data_collection analysis Statistical Analysis data_collection->analysis results Results & Reporting analysis->results

Figure 1: Generalized workflow of a multi-arm antiretroviral therapy clinical trial.

Signaling Pathways in Antiretroviral Action

The components of this compound target the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. The following diagram illustrates the mechanism of action of the Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) contained within this compound.

HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT Template proviral_DNA Proviral DNA RT->proviral_DNA Synthesizes integration Integration into Host Genome proviral_DNA->integration NRTIs NRTIs (Emtricitabine, Tenofovir DF) NRTIs->RT Inhibit (Chain Termination) NNRTIs NNRTI (Efavirenz) NNRTIs->RT Inhibit (Allosteric)

Figure 2: Mechanism of action of NRTIs and NNRTIs in inhibiting HIV-1 reverse transcriptase.

References

Head-to-head clinical trial results of ATRIPLA versus efavirenz plus Combivir.

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Clinical Trial: ATRIPLA® vs. Efavirenz (B1671121) plus Combivir®

A pivotal head-to-head clinical trial, Study 934, provides a comprehensive comparison of the fixed-dose combination this compound® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) against a regimen of efavirenz plus Combivir® (zidovudine/lamivudine) in treatment-naive adult HIV-1 patients. This guide synthesizes the findings from this study, presenting key data on efficacy and safety, detailing the experimental protocol, and visualizing the trial's workflow.

Efficacy Outcomes

The components of this compound® demonstrated superior virologic suppression compared to the efavirenz and Combivir® combination over 96 weeks. A significantly higher percentage of patients in the this compound® arm achieved and maintained HIV RNA levels below 400 copies/mL.[1] The mean increase in CD4 cell count was also greater in the this compound® group.[2][3]

Efficacy EndpointThis compound® (Efavirenz/Emtricitabine/Tenofovir DF)Efavirenz + Combivir® (Zidovudine/Lamivudine)p-value
Week 48
HIV RNA < 400 copies/mL84%73%0.002
HIV RNA < 50 copies/mL80%70%-
Mean CD4 Increase190 cells/mm³158 cells/mm³0.002
Week 96
HIV RNA < 400 copies/mL75%62%0.004
HIV RNA < 50 copies/mL67%61%0.16
Mean CD4 Increase270 cells/mm³239 cells/mm³0.02
Safety and Tolerability

Patients receiving the components of this compound® experienced fewer treatment-limiting adverse events compared to those on the efavirenz and Combivir® regimen. Discontinuation rates due to adverse events were notably lower in the this compound® arm.[3] Additionally, the this compound® regimen was associated with a significant median increase in limb fat, whereas a significant median decrease was observed in the Combivir® arm, suggesting a lower risk of lipoatrophy.[1]

Safety/Tolerability EndpointThis compound® (Efavirenz/Emtricitabine/Tenofovir DF)Efavirenz + Combivir® (Zidovudine/Lamivudine)
Discontinuation due to Adverse Events4%9%
Median Change in Limb Fat (96 weeks)+0.7 kg-0.5 kg

Experimental Protocols

Study 934: A Phase III, Randomized, Open-Label, Active-Controlled, Multicenter, Non-Inferiority Study.

  • Objective: To compare the efficacy and safety of a once-daily regimen of efavirenz, emtricitabine, and tenofovir DF versus a regimen of efavirenz once daily and a fixed-dose combination of zidovudine/lamivudine twice daily in treatment-naive HIV-infected patients.[1]

  • Patient Population: The study enrolled 517 treatment-naive adults with HIV-1 infection.[1] Key inclusion criteria included a viral load (HIV RNA) greater than 10,000 copies/mL.[1]

  • Treatment Regimens:

    • Arm 1: Efavirenz 600 mg once daily, emtricitabine 200 mg once daily, and tenofovir disoproxil fumarate (B1241708) 300 mg once daily (the components of this compound®).

    • Arm 2: Efavirenz 600 mg once daily plus Combivir® (zidovudine 300 mg/lamivudine 150 mg) twice daily.[1]

  • Study Endpoints:

    • Primary Endpoint: The proportion of patients achieving and maintaining HIV RNA levels below 400 copies/mL at 48 weeks.[4] The study continued through 144 weeks.[1]

    • Secondary Endpoints: The proportion of patients with HIV RNA below 50 copies/mL, change from baseline in CD4 cell count, and the incidence of adverse events and laboratory abnormalities.

  • Data Analysis: The primary efficacy analysis utilized a Time to Loss of Virologic Response (TLOVR) algorithm.[1]

Visualizing the Experimental Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis s1 517 Treatment-Naive HIV-1 Infected Adults s2 Inclusion Criteria: HIV RNA > 10,000 copies/mL s1->s2 rand Randomization (1:1) s2->rand arm1 This compound® Components (Efavirenz + Emtricitabine + Tenofovir DF) Once Daily rand->arm1 n=257 arm2 Efavirenz + Combivir® (Efavirenz OD + Zidovudine/Lamivudine BID) rand->arm2 n=260 fu Follow-up through 144 Weeks arm1->fu arm2->fu analysis Primary Analysis at Week 48 Secondary Analysis at Week 96 fu->analysis

Caption: Workflow of the Study 934 head-to-head clinical trial.

Signaling Pathways and Drug Mechanisms

The components of this compound® and Combivir® are all reverse transcriptase inhibitors, targeting a crucial enzyme in the HIV replication cycle.

  • Efavirenz: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.[2]

  • Emtricitabine and Tenofovir (in this compound®) and Zidovudine and Lamivudine (in Combivir®): These are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are analogs of natural nucleosides/nucleotides and, after phosphorylation within the cell, compete with natural substrates for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination, thus halting viral replication.[2]

HIV_Replication_Inhibition cluster_virus HIV Replication Cycle rna Viral RNA dna Viral DNA rna->dna Reverse Transcription nnrti Efavirenz (NNRTI) rt Reverse Transcriptase nnrti->rt Allosteric Inhibition nrti NRTIs (Emtricitabine, Tenofovir, Zidovudine, Lamivudine) nrti->dna Chain Termination

Caption: Mechanism of action of reverse transcriptase inhibitors.

References

Comparative study on the development of tenofovir resistance with emtricitabine vs. lamivudine.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential development of resistance to tenofovir (B777) when paired with emtricitabine (B123318) versus lamivudine (B182088), supported by clinical and in-vitro experimental data.

In the landscape of antiretroviral therapy (ART), the combination of tenofovir disoproxil fumarate (B1241708) (TDF) with either emtricitabine (FTC) or lamivudine (3TC) forms the backbone of many recommended HIV-1 treatment regimens. While structurally and functionally similar, a growing body of evidence suggests that the choice between FTC and 3TC can influence the development of drug resistance, particularly the emergence of the M184V/I mutation in the HIV-1 reverse transcriptase. This guide provides a comparative analysis of tenofovir resistance in the context of these two widely used nucleoside reverse transcriptase inhibitor (NRTI) combinations, presenting key data from clinical studies and in-vitro experiments.

Quantitative Analysis of Resistance Development

Clinical observations have consistently demonstrated a lower incidence of the M184V/I resistance mutation in patients experiencing virological failure on a TDF plus FTC-based regimen compared to those on a TDF plus 3TC-containing regimen.[1][2][3][4][5] The M184V/I mutation is a primary resistance mutation for both FTC and 3TC, conferring high-level resistance to both drugs.[6][7] However, its reduced emergence in the presence of FTC suggests a differing resistance profile when combined with tenofovir.

A retrospective analysis of 880 patients who experienced virological failure on a TDF-based regimen highlighted this difference. In patients also receiving efavirenz (B1671121) (EFV), the M184V/I mutation was found in 24% of those on FTC compared to 51% of those on 3TC.[1] When combined with a ritonavir-boosted protease inhibitor (PI/r), the prevalence of M184V/I was 11% in the FTC group versus 22% in the 3TC group.[1]

A pooled analysis of three clinical trials further substantiated these findings, revealing that among all subjects treated, 1.0% of those on an FTC-based regimen developed the M184V/I mutation compared to 3.2% of those on a 3TC-based regimen.[3]

Regimen ComponentPatient CohortPrevalence of M184V/I MutationReference
Emtricitabine (FTC) Virological failure on TDF + FTC + EFV24% (n=62/257)[1]
Lamivudine (3TC) Virological failure on TDF + 3TC + EFV51% (n=91/178)[1]
Emtricitabine (FTC) Virological failure on TDF + FTC + PI/r11% (n=30/278)[1]
Lamivudine (3TC) Virological failure on TDF + 3TC + PI/r22% (n=37/167)[1]
Emtricitabine (FTC) All treated subjects in pooled analysis1.0% (n=5/522)[3]
Lamivudine (3TC) All treated subjects in pooled analysis3.2% (n=27/841)[3]

Table 1: Comparative Prevalence of the M184V/I Mutation in Patients Failing Tenofovir-based Regimens Containing either Emtricitabine or Lamivudine.

In addition to the M184V/I mutation, studies have noted the emergence of other mutations. For instance, in patients experiencing virological rebound, those on 3TC/TDF were more likely to develop the K70R and T215F mutations compared to those on FTC/TDF.[2]

Experimental Protocols

The findings presented in this guide are supported by a combination of in-vivo retrospective clinical studies and in-vitro laboratory experiments. The methodologies for these key investigations are outlined below.

In-Vivo Retrospective Analysis of Virological Failure

This type of study retrospectively analyzes data from patients who have experienced virological failure on a tenofovir-containing ART regimen.

  • Patient Population: Researchers identify a cohort of HIV-1 infected patients who had achieved initial viral suppression (e.g., plasma HIV-1 RNA <200 copies/mL for at least six months) and subsequently experienced virological failure (defined as at least two consecutive plasma HIV-1 RNA measurements ≥200 copies/mL) while on a regimen containing TDF and either FTC or 3TC.[8][9]

  • Data Collection: Patient data, including treatment history, plasma HIV-1 RNA levels, and CD4 cell counts, are collected from clinical databases.[8]

  • Genotypic Resistance Testing: Plasma samples taken at the time of virological failure undergo genotypic resistance analysis. This involves the amplification of the HIV-1 pol gene, which encodes the reverse transcriptase, using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced to identify known drug resistance mutations.[8][9]

  • Statistical Analysis: The prevalence of specific resistance mutations, such as M184V/I, is compared between the FTC and 3TC groups using statistical tests like the Fisher's exact test. Logistic regression analysis may also be used to identify factors associated with the selection of the M184V/I mutation.[1][9]

In-Vitro Selection of Drug-Resistant HIV-1

In-vitro experiments are crucial for studying the development of drug resistance in a controlled laboratory setting.

  • Viral Culture: Wild-type HIV-1 is cultured in permissive cell lines (e.g., MT-2 or CEM cells).

  • Drug Exposure: The cultured virus is exposed to gradually increasing concentrations of FTC or 3TC, both alone and in combination with tenofovir.[6][10][11][12] This process is known as dose-escalation or passage.

  • Monitoring of Viral Replication: The level of viral replication is monitored at each passage, typically by measuring the production of viral p24 antigen.

  • Genotypic Analysis: When viral breakthrough (a sudden increase in replication) is observed, the virus is harvested, and the pol gene is sequenced to identify the mutations that have emerged in response to the drug pressure.[6][10][11][12]

  • Phenotypic Analysis: The drug susceptibility of the mutant viruses is then tested to confirm the level of resistance conferred by the identified mutations.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the experimental workflow for in-vitro resistance selection and the logical relationships in the development of resistance to tenofovir in combination with emtricitabine or lamivudine.

InVitro_Resistance_Selection_Workflow cluster_setup Experimental Setup cluster_selection Drug Selection Pressure cluster_analysis Analysis of Resistance Start Start with Wild-Type HIV-1 Culture Culture Virus in Permissive Cell Line Start->Culture Expose Expose Virus to Increasing Concentrations of TDF + FTC/3TC Culture->Expose Passage Serial Passaging of Virus Expose->Passage Monitor Monitor Viral Replication (p24 Antigen) Passage->Monitor Breakthrough Observe Viral Breakthrough Monitor->Breakthrough Sequence Sequence Viral pol Gene Breakthrough->Sequence Identify Identify Resistance Mutations (e.g., M184V, K65R) Sequence->Identify

In-Vitro Resistance Selection Workflow

Resistance_Pathway_Comparison cluster_drugs Antiretroviral Drugs cluster_mutations Key Resistance Mutation cluster_outcomes Consequences TDF Tenofovir (TDF) M184V M184V Mutation TDF->M184V Lower Emergence with FTC FTC Emtricitabine (FTC) FTC->M184V Selects for ThreeTC Lamivudine (3TC) ThreeTC->M184V Selects for FTC_3TC_Resistance High-Level Resistance to FTC and 3TC M184V->FTC_3TC_Resistance TDF_Susceptibility Increased Susceptibility to Tenofovir M184V->TDF_Susceptibility Viral_Fitness Reduced Viral Fitness M184V->Viral_Fitness

Logical Relationship of Drug Resistance

Conclusion

The available data from both clinical and in-vitro studies indicate a lower propensity for the development of the M184V/I resistance mutation in HIV-1 patients failing a tenofovir-based regimen containing emtricitabine as compared to lamivudine. This difference in the resistance profile may have significant implications for the long-term efficacy of antiretroviral therapy and the preservation of future treatment options. While the M184V/I mutation confers resistance to both FTC and 3TC, its reduced emergence with FTC in combination with tenofovir is a key consideration for clinicians and researchers in the field of HIV management. Further investigation into the underlying mechanisms of this differential resistance development is warranted to continue optimizing antiretroviral strategies.

References

TAF vs. TDF: A Comparative Guide to Preventing Vertical Hepatitis B Transmission

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Tenofovir (B777) Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (B1241708) (TDF) for the prevention of mother-to-child transmission (MTCT) of Hepatitis B virus (HBV) reveals comparable efficacy with nuanced safety profiles. For researchers and drug development professionals, understanding these differences is critical in the ongoing effort to eliminate perinatal HBV infection.

Both TAF and TDF have demonstrated high efficacy in reducing the rate of vertical transmission of HBV when administered to pregnant women with high viral loads.[1][2][3] All infants in these studies also received standard immunoprophylaxis, including the hepatitis B vaccine and Hepatitis B immune globulin (HBIG).[3][4] International guidelines recommend maternal antiviral therapy in addition to infant immunoprophylaxis for highly viremic mothers to prevent MTCT.[1][5]

Efficacy in Preventing Mother-to-Child Transmission

Clinical studies and meta-analyses consistently show that both TAF and TDF are highly effective in preventing MTCT of HBV. A meta-analysis including 31 studies showed that both TAF and TDF significantly reduced the MTCT rate compared to no treatment.[1][5] Pairwise and network meta-analyses revealed no statistically significant difference in the efficacy of TAF and TDF in preventing vertical transmission.[1][5] In several studies, the MTCT rate was 0% for both TAF and TDF treated groups.[4][6][7]

Maternal HBV DNA Suppression

A critical factor in preventing vertical transmission is the reduction of the mother's HBV DNA levels. Both TAF and TDF lead to a significant decrease in maternal serum HBV DNA levels during pregnancy.[6][8] Studies have shown that a high percentage of mothers in both treatment groups achieve HBV DNA levels below 200,000 IU/mL by the time of delivery, a key threshold for reducing transmission risk.[8][9] One study noted that TAF might lead to a greater reduction in HBV DNA levels in mothers with very high baseline viral loads (≥8 log10 IU/mL).[10]

Quantitative Data Summary

Efficacy OutcomeTAFTDFControl (Placebo/No Treatment)Citation
MTCT Rate (Infants 6-12 months) No significant difference from TDFRisk Ratio: 0.10 (vs. control)-[1][5]
MTCT Rate (Infants at 7 months) 0%0%-[3][4]
Mothers achieving HBV DNA <200,000 IU/mL at delivery 100%100%Not Applicable[8]
Maternal HBV DNA Reduction (log10 IU/mL) 4.3 (± 0.6)4.4 (± 0.7)Not Applicable[8]
Safety OutcomeTAFTDFCitation
Renal Safety (Urine retinol-binding protein & β2-microglobulin) No significant changeSignificant increase[2][11]
Drug Concentration in Umbilical Cord Blood Undetectable2.98 ± 1.44 ng/ml[2][11]
Drug Concentration in Breast Milk Undetectable19.16 ± 15.26 ng/ml[2][11]
Maternal Lipid Levels (TC, TG, LDL-C, HDL-C) IncreasedNo significant change[6]
Congenital Malformations No reportsNo reports[3][6]

Experimental Protocols

The data presented is primarily derived from randomized controlled trials and observational studies. A typical experimental design is as follows:

  • Patient Population: Pregnant women with chronic HBV infection, typically in their second or third trimester, with high HBV DNA levels (e.g., >200,000 IU/mL).[3][7] Exclusion criteria often include coinfection with other viruses like HIV, evidence of cirrhosis, or other systemic disorders.[3][4]

  • Treatment Regimen: Participants are randomized to receive either daily oral TAF (e.g., 25 mg) or TDF (e.g., 300 mg).[2] Treatment is continued until delivery or for a specified period postpartum.

  • Infant Prophylaxis: All infants born to mothers in the study receive standard immunoprophylaxis, which includes the hepatitis B vaccine and HBIG, typically administered within 12-24 hours of birth.[3]

  • Follow-up and Endpoints: Mothers and infants are monitored throughout the study. Key maternal endpoints include HBV DNA levels at delivery and postpartum, as well as safety markers like renal function and liver enzymes. The primary infant endpoint is the HBsAg status at 6 to 12 months of age to determine if vertical transmission has occurred.[1][12]

Visualizing the Comparison

TAF_vs_TDF_Efficacy_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_delivery Delivery & Infant Prophylaxis cluster_followup Follow-up & Outcomes cluster_analysis Comparative Analysis P Pregnant women with chronic HBV & high viral load R Randomization P->R TAF TAF Treatment Group R->TAF TDF TDF Treatment Group R->TDF D Delivery TAF->D M_FU Maternal Follow-up: - HBV DNA levels - Safety labs TAF->M_FU TDF->D TDF->M_FU IP Infant Immunoprophylaxis (Vaccine + HBIG) D->IP I_FU Infant Follow-up (6-12 mos): - HBsAg status IP->I_FU A Efficacy & Safety Comparison M_FU->A I_FU->A

Caption: Comparative study workflow for TAF vs. TDF in preventing HBV vertical transmission.

Signaling Pathways and Drug Action

While a detailed signaling pathway for HBV replication is complex, the mechanism of action for both TAF and TDF involves the inhibition of the HBV reverse transcriptase enzyme, which is crucial for viral replication. TAF is a prodrug of tenofovir that more efficiently delivers the active diphosphate (B83284) form into hepatocytes, the primary site of HBV replication. This leads to lower circulating levels of tenofovir compared to TDF, which is thought to contribute to its more favorable renal and bone safety profile.

Drug_Action_Pathway cluster_prodrugs Oral Administration cluster_circulation Systemic Circulation cluster_hepatocyte Hepatocyte (Liver Cell) TAF TAF (Prodrug) Tenofovir Tenofovir TAF->Tenofovir More stable in plasma, higher intracellular conversion TDF TDF (Prodrug) TDF->Tenofovir Less stable in plasma, lower intracellular conversion TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Phosphorylation Inhibition Inhibition TFV_DP->Inhibition HBV_RT HBV Reverse Transcriptase Replication HBV Replication HBV_RT->Replication Inhibition->Replication

Caption: Mechanism of action for TAF and TDF in inhibiting HBV replication.

Safety Profile

While both drugs are generally considered safe for use during pregnancy, some differences have been noted.[1][4] TDF treatment has been associated with a significant increase in markers of renal tubular dysfunction (urine retinol-binding protein and β2-microglobulin), whereas no significant changes were observed with TAF.[2][11] Furthermore, tenofovir is detectable in umbilical cord blood and breast milk of mothers treated with TDF, but is undetectable in those treated with TAF.[2][11] Conversely, TAF has been linked to an increase in maternal lipid levels, including total cholesterol, triglycerides, LDL-C, and HDL-C, which was not observed with TDF.[6] There have been no reports of congenital malformations or defects in newborns in either treatment group.[3][6]

Conclusion

References

A Comparative Safety Profile: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of multiple meta-analyses of randomized controlled trials (RCTs) reveals a nuanced safety comparison between tenofovir (B777) alafenamide (TAF) and its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). While both formulations of the nucleotide reverse transcriptase inhibitor are highly effective for the treatment of HIV-1 and chronic hepatitis B, TAF generally demonstrates an improved renal and bone safety profile.[1][2][3] This guide synthesizes key findings from these analyses to provide researchers, scientists, and drug development professionals with a detailed comparison of their safety profiles, supported by quantitative data and methodological insights.

Renal Safety Profile

TAF, a newer prodrug of tenofovir, was designed to deliver the active agent more efficiently to target cells, resulting in approximately 90% lower plasma concentrations of tenofovir compared to TDF.[1][4] This pharmacological characteristic is believed to contribute to its more favorable renal safety profile.

A pooled analysis of 26 clinical trials, encompassing 9,322 participants, showed a significantly lower incidence of renal adverse events with TAF compared to TDF.[4][5][6] Notably, there were no reported cases of proximal renal tubulopathy in patients receiving TAF, whereas 10 cases were observed in the TDF group.[4][5][6] Furthermore, discontinuations due to renal adverse events were significantly less frequent with TAF.[4][5][6]

Renal Safety EndpointTAFTDFP-valueSource
Proximal Renal Tubulopathy Cases010< 0.001[4][5][6]
Discontinuation due to Renal AE (n/total)3/636014/2962< 0.001[4][5][6]
Change in eGFR (mL/min/1.73m²)+3.69Baseline-[7]
Change in Serum Creatinine (mg/dL)-0.03Baseline-[7]

AE: Adverse Event; eGFR: estimated Glomerular Filtration Rate.

One meta-analysis of seven RCTs with 6,269 participants found that TAF-containing regimens had significantly fewer increases in renal events compared to TDF-containing regimens through 48 weeks.[1] Another synthesis of 24 RCTs with over 21,000 participants reported that TAF was associated with an improvement of 3.69 mL/min/1.73m² in eGFR from treatment initiation compared to TDF.[7]

Bone Safety Profile

Concerns about reduced bone mineral density (BMD) have been a notable side effect of TDF treatment.[2] Meta-analyses consistently demonstrate that TAF has a more favorable impact on bone health.

In a meta-analysis of seven RCTs, patients receiving TAF-containing regimens had significantly smaller reductions in both hip and spine BMD compared to those on TDF-containing regimens.[1] Another analysis found that boosted TDF was associated with larger decreases in BMD compared to TAF.[8] The DISCOVER trial, which focused on pre-exposure prophylaxis (PrEP), found that F/TAF was associated with more favorable changes in hip and spine BMD compared to F/TDF.[9] Decreases in BMD of ≥3% were significantly less frequent in the F/TAF group at both the hip and spine.[9]

Bone Safety EndpointTAFTDFP-valueSource
Mean % Change in Hip BMD (48 weeks)-1.48% (unboosted)-1.98% (boosted)< 0.001[8]
Mean % Change in Spine BMD (48 weeks)Smaller reductionsLarger reductions< 0.05[1]
BMD Decreases ≥3% (Hip)3.8%18.4%< 0.001[9]
BMD Decreases ≥3% (Spine)10.1%26.9%< 0.001[9]
Bone Fractures (Boosted Regimens)Lower riskHigher risk0.04[8]

BMD: Bone Mineral Density.

While the differences in BMD are statistically significant, the overall incidence of fractures remains low for both drugs.[8][10] One meta-analysis noted that across all follow-up times, the risk of bone fractures was 1% lower for boosted TAF compared with boosted TDF.[8] However, no significant difference in fracture risk was observed between unboosted TAF and unboosted TDF regimens.[8]

Overall Safety and Tolerability

Across multiple meta-analyses, both TAF and TDF are considered to have good safety profiles and are well-tolerated.[1][10] One analysis of 14 trials with nearly 15,000 patients found no overall significant difference in safety across all endpoints between TAF and TDF, including all adverse events, serious adverse events, and grade 3-4 events.[10][11]

However, some differences emerge when considering boosted versus unboosted regimens. In boosted regimens (i.e., administered with a pharmacokinetic enhancer like ritonavir (B1064) or cobicistat), TDF is associated with a higher risk of discontinuation due to renal adverse events compared to TAF.[11] In unboosted regimens, which are more common in modern HIV treatment, these differences are not apparent.[10][11]

Methodologies of Meta-Analyses

cluster_0 Meta-Analysis Workflow A Problem Formulation & Protocol Development B Systematic Literature Search (e.g., PubMed, Embase, Cochrane) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction & Quality Assessment C->D E Statistical Analysis (e.g., Risk Ratios, Mean Differences) D->E F Interpretation of Results & Conclusion E->F

Figure 1: Generalized workflow for a meta-analysis of clinical trials.

These analyses typically involve a comprehensive search of medical databases to identify all relevant RCTs.[8][12] Strict inclusion and exclusion criteria are applied to select high-quality studies. Data on efficacy and safety endpoints are then extracted and pooled using statistical methods to calculate overall effect sizes, such as risk ratios or mean differences.[2] Subgroup analyses, for instance, comparing boosted and unboosted regimens, are often performed to identify specific trends.[8][11]

Comparative Safety Logic

The improved safety profile of TAF, particularly concerning renal and bone health, is a direct consequence of its pharmacological properties, leading to lower systemic exposure to tenofovir.

cluster_1 TAF vs. TDF Safety Comparison Logic TAF Tenofovir Alafenamide (TAF) Plasma_TAF Lower Plasma Tenofovir Concentrations TAF->Plasma_TAF TDF Tenofovir Disoproxil Fumarate (TDF) Plasma_TDF Higher Plasma Tenofovir Concentrations TDF->Plasma_TDF Renal_Bone Reduced Exposure of Kidneys and Bone Plasma_TAF->Renal_Bone Increased_Risk Increased Risk of Renal & Bone Adverse Events Plasma_TDF->Increased_Risk Improved_Safety Improved Renal & Bone Safety Profile Renal_Bone->Improved_Safety

Figure 2: Logical flow illustrating the basis for TAF's improved safety profile.

Conclusion

References

A Comparative Analysis of Virological Failure Rates: ATRIPLA® vs. Non-ATRIPLA® Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of virological failure rates between the single-tablet regimen ATRIPLA® (efavirenz/emtricitabine/tenofovir (B777) disoproxil fumarate) and other multi-tablet or alternative single-tablet antiretroviral regimens. The following sections present a synthesis of data from key clinical studies, detailed experimental methodologies, and visual representations of relevant workflows and mechanisms to inform research and development in HIV therapeutics.

Executive Summary

This compound®, a once-daily single-tablet regimen (STR), has been a cornerstone of antiretroviral therapy (ART). However, the landscape of HIV treatment has evolved with the introduction of newer agents and multi-tablet regimens (MTRs). This guide consolidates evidence comparing the virological efficacy of this compound® against its constituent components administered as separate pills and against regimens containing newer classes of antiretroviral drugs, such as integrase strand transfer inhibitors (INSTIs) and protease inhibitors (PIs).

Studies indicate that while the overall rates of virological failure between this compound® and its components taken as an MTR may not be significantly different, this compound® has been associated with a longer time to virological failure and a lower emergence of drug resistance.[1][2] In contrast, comparisons with newer INSTI-based regimens, such as those containing dolutegravir (B560016) or raltegravir (B610414), suggest a trend towards lower virological failure rates with these newer agents.[3][4][5] Adherence remains a critical factor, with higher medication possession ratios correlating with lower rates of virological failure for efavirenz-based regimens.[6][7]

Comparative Analysis of Virological Failure Rates

The following tables summarize quantitative data on virological failure rates from various comparative studies.

Table 1: this compound® (STR) vs. Multi-Tablet Regimens (MTR) with the Same Components

Study/CohortRegimenNumber of PatientsVirological Failure RateKey Findings
European and North American Cohorts and RCTs Analysis [1][2]This compound® (STR)58 (from cohorts)18% (cohorts)No significant difference in overall failure rate compared to MTR.[1]
Tenofovir + Emtricitabine/Lamivudine + Efavirenz (B1671121) (MTR)128 (from cohorts and RCTs)19-22% (cohorts)Longer time to virological failure (350 days vs. 211 days) and lower rate of drug resistance (53% vs. 74%) with this compound®.[1]

Table 2: Efavirenz-Based Regimens vs. Integrase Inhibitor (INSTI)-Based Regimens

StudyRegimenPatient PopulationFollow-upVirological Failure Rate
STARTMRK Trial [8][9]Raltegravir + Tenofovir/EmtricitabineTreatment-Naïve96 Weeks19%
Efavirenz + Tenofovir/EmtricitabineTreatment-Naïve96 Weeks21%
US Clinical Care Cohort [3]Dolutegravir-basedTreatment-NaïveNot Specified7%
Other INSTI-based (Raltegravir/Elvitegravir)Treatment-NaïveNot Specified12%
Darunavir-based (PI)Treatment-NaïveNot Specified28%
VISEND Study [4]Switched to Dolutegravir-based (TLD/TAFED) from Efavirenz-basedVirologically suppressed (<1000 copies/mL)36 WeeksLow rates of virological failure
Switched to Dolutegravir-based (TLD/TAFED) from Efavirenz-basedViremic (>1000 copies/mL)36 WeeksHigher suppression with TLD
South African Cohort [5]Dolutegravir-based (TLD)Treatment-Naïve with first viremia12 MonthsSimilar viral resuppression to TEE
Efavirenz-based (TEE)Treatment-Naïve with first viremia12 MonthsSimilar viral resuppression to TLD

Table 3: Adherence and Virological Failure with Efavirenz-Based Regimens

StudyRegimen TypeAdherence Level (MPR)Virological Failure Rate
Kaiser Permanente Southern California Cohort [6][7]Emtricitabine-Tenofovir-Efavirenz≥90%≤1.1%
Emtricitabine-Tenofovir-Efavirenz80-90%≤3.5%

Key Experimental Methodologies

Below are the detailed methodologies for some of the key studies cited in this guide.

European and North American Cohorts and Randomized Controlled Trials (RCTs) Analysis[1][2]
  • Study Design: A combined analysis of data from eight prospective clinical cohorts and four RCTs.

  • Participant Population: HIV-infected individuals starting their first-line ART with either this compound® or its components as separate pills (TDF + FTC/3TC + EFV). A genotypic resistance test was required at the time of the first virological failure.

  • Definition of Virological Failure: Plasma HIV-1 RNA level >400 copies/mL.

  • Primary Endpoints: The rate of virological failure and the proportion of patients with at least one drug resistance mutation (DRM) at the time of failure.

  • Statistical Analysis: Comparison of failure and resistance rates between the single-tablet regimen (STR) and non-STR groups. Statistical significance was determined using appropriate statistical tests (e.g., P-values).

STARTMRK Trial[8][9]
  • Study Design: A multicenter, double-blind, randomized, active-controlled Phase III clinical trial.

  • Participant Population: Treatment-naïve HIV-1-infected adults.

  • Intervention: Patients were randomized to receive either raltegravir or efavirenz, both in combination with a fixed-dose of tenofovir/emtricitabine.

  • Definition of Virological Failure: Confirmed HIV-1 RNA ≥50 copies/mL.

  • Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48. The analysis was extended to 96 and 240 weeks.

  • Statistical Analysis: The primary analysis was for non-inferiority of raltegravir to efavirenz.

US Clinical Care Cohort Study[3]
  • Study Design: A longitudinal cohort study using data from the Trio Health database.

  • Participant Population: HIV-infected individuals initiating recommended ART regimens in clinical care settings across the United States.

  • Regimens Compared: Dolutegravir-based, other INSTI-based (raltegravir or elvitegravir/cobicistat), and darunavir/ritonavir-based regimens, all with a two-NRTI backbone.

  • Definition of Virological Failure: A viral load of ≥400 copies/mL at ≥6 months after regimen initiation. A sensitivity analysis used a cutoff of ≥200 copies/mL.

  • Primary Outcome: Virological failure.

  • Statistical Analysis: Comparison of the proportion of patients experiencing virological failure across the different regimen groups.

Visualizations

Mechanism of Action of this compound® Components

The following diagram illustrates the mechanism of action of the three active components of this compound® within an infected CD4+ T-cell.

HIV_Lifecycle_and_ATRIPLA_MOA cluster_cell Infected CD4+ T-Cell cluster_drugs This compound® Components HIV_RNA HIV RNA ReverseTranscriptase Reverse Transcriptase HIV_RNA->ReverseTranscriptase HIV_DNA HIV DNA ReverseTranscriptase->HIV_DNA Reverse Transcription Integration Integration into Host DNA HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Efavirenz Efavirenz (NNRTI) Efavirenz->ReverseTranscriptase Inhibit Tenofovir_Emtricitabine Tenofovir DF & Emtricitabine (NRTIs) Tenofovir_Emtricitabine->ReverseTranscriptase Inhibit

Caption: Mechanism of action of this compound® components.

General Workflow for Comparative Clinical Trials

This diagram outlines a typical workflow for a randomized controlled trial comparing different antiretroviral regimens.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_treatment Treatment Arms Screening Screening of Potential Participants InclusionExclusion Inclusion/Exclusion Criteria Met Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization InformedConsent->Randomization ArmA Arm A: This compound® Regimen Randomization->ArmA ArmB Arm B: Non-ATRIPLA® Regimen Randomization->ArmB FollowUp Follow-up Visits (e.g., Weeks 4, 12, 24, 48, 96) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection (Viral Load, CD4 Count, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis (Comparison of Virological Failure) DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow of a comparative ART clinical trial.

Logical Relationship in Adherence and Virological Outcome

The following diagram illustrates the logical relationship between medication adherence, drug concentration, viral replication, and the ultimate virological outcome.

Adherence_Outcome_Logic Adherence Medication Adherence DrugConcentration Sufficient Drug Concentration Adherence->DrugConcentration leads to ViralReplication Inhibition of Viral Replication DrugConcentration->ViralReplication results in VirologicalSuppression Virological Suppression ViralReplication->VirologicalSuppression achieves PoorAdherence Poor Adherence SuboptimalConcentration Suboptimal Drug Concentration PoorAdherence->SuboptimalConcentration leads to IncompleteInhibition Incomplete Inhibition of Viral Replication SuboptimalConcentration->IncompleteInhibition results in VirologicalFailure Virological Failure IncompleteInhibition->VirologicalFailure can cause DrugResistance Development of Drug Resistance IncompleteInhibition->DrugResistance can lead to DrugResistance->VirologicalFailure contributes to

Caption: Relationship between adherence and virological outcomes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ATRIPLA® for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Proper disposal of ATRIPLA® (efavirenz/emtricitabine/tenofovir disoproxil fumarate) is crucial for laboratory safety, environmental protection, and regulatory compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals.

This compound® and its generic forms are classified as hazardous pharmaceutical waste. The active pharmaceutical ingredients (APIs) can pose risks to human health and the environment if not handled and disposed of correctly. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws is mandatory.

Core Disposal Principles:
  • Do Not Sewer: Under no circumstances should this compound® be disposed of down the drain or in any sanitary sewer system. This is strictly prohibited by the EPA's Management Standards for Hazardous Waste Pharmaceuticals.

  • Segregation is Key: Unused, partially used, or expired this compound® tablets must be segregated from non-hazardous waste streams.

  • Incineration is the Preferred Method: The recommended and most environmentally sound method for the disposal of this compound® is incineration in a federally- and state-permitted hazardous waste incinerator.

  • Consult Institutional Policy: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for pharmaceutical waste.

Quantitative Data: Ecotoxicity of this compound® Components

The following table summarizes available ecotoxicity data for the individual active pharmaceutical ingredients in this compound®. This data underscores the potential environmental impact and the necessity for proper disposal. Efavirenz, in particular, is noted for its high toxicity to aquatic organisms.[1][2]

Active IngredientOrganismEndpointValueReference
Efavirenz Raphidocelis subcapitata (Green Algae)EC50 (Growth Inhibition)0.034 mg/L[1]
Chlorococcum infusionum (Green Algae)EC500.011 mg/L[1]
Lepomis macrochirus (Bluegill Sunfish)LC50 (96h)0.85 mg/L[2][3]
Daphnia magna (Water Flea)EC50 (48h)1.1 mg/L[2][3]
Pimephales promelas (Fathead Minnow)NOEC (Chronic)0.066 mg/L[2][3]
Emtricitabine --Limited data available in searched results-
Tenofovir Disoproxil Fumarate Microcystis novacekii (Cyanobacterium)EC50 (96h)161.01 mg/L[4][5]
Artemia salina (Brine Shrimp)IC50 (24h)111.82 mg/L[4][5]
Aliivibrio fischeri (Bacteria)IC50 (15 min)14.83 mg/L[4][5]
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)47 mg/L[6]

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. IC50: The concentration of a substance that causes 50% inhibition of a particular biological or biochemical function. NOEC: No Observed Effect Concentration.

Experimental Protocols: Disposal Procedures

Note: There are no recommended experimental protocols for the in-lab neutralization of this compound® for disposal purposes. The chemical complexity of the APIs makes simple neutralization ineffective and potentially hazardous. The standard and required procedure is disposal via a certified hazardous waste contractor.

Step-by-Step Guidance for Laboratory Disposal of this compound®:
  • Segregation of Waste:

    • Designate a specific, clearly labeled hazardous waste container for this compound® and other pharmaceutical waste.

    • This container must be separate from regular trash, sharps containers (unless the pharmaceuticals are in sharps), and other chemical waste streams.

  • Container Requirements:

    • Use a container that is durable, leak-proof, and has a secure lid.

    • The container must be compatible with the chemical nature of the waste.

    • Ensure the container is properly labeled as "Hazardous Waste - Pharmaceuticals" and includes the accumulation start date.

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

  • Request for Pickup:

    • Once the container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Do not transport the hazardous waste outside of your designated laboratory area.

  • Documentation:

    • Maintain accurate records of the hazardous waste generated, including the name of the waste (this compound®), quantity, and accumulation start date.

    • Your EHS department will provide a manifest for tracking the waste from your laboratory to the final disposal facility.

Mandatory Visualizations

This compound® Disposal Workflow for Laboratories

ATRIPLA_Disposal_Workflow This compound® Disposal Workflow for Laboratories cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Pickup & Disposal A Unused, partially used, or expired this compound® identified for disposal B Segregate this compound® waste into a dedicated, labeled hazardous pharmaceutical waste container A->B C Store the container in a designated Satellite Accumulation Area (SAA) B->C Proper Containment D Keep container securely closed except when adding waste C->D E Contact Environmental Health & Safety (EHS) for waste pickup D->E Container Full or Time Limit Reached F EHS transports waste to a central accumulation area E->F G Waste is manifested and transported by a certified hazardous waste vendor F->G H Final disposal via incineration at a permitted facility G->H

Caption: Logical workflow for the proper disposal of this compound® in a laboratory setting.

Mechanism of Action of this compound® Components

ATRIPLA_Mechanism_of_Action Mechanism of Action of this compound® Components cluster_HIV HIV Replication Cycle cluster_this compound This compound® Inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT HIV_DNA HIV DNA RT->HIV_DNA Integration Integration into Host DNA HIV_DNA->Integration Replication Viral Replication Integration->Replication Efavirenz Efavirenz (NNRTI) Efavirenz->RT Allosteric Inhibition Emtricitabine Emtricitabine (NRTI) Emtricitabine->RT Competitive Inhibition & Chain Termination Tenofovir Tenofovir (NtRTI) Tenofovir->RT Competitive Inhibition & Chain Termination

Caption: Inhibition of HIV reverse transcriptase by the components of this compound®.

References

Essential Safety and Logistical Information for Handling ATRIPLA®

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of ATRIPLA®, a fixed-dose combination antiretroviral drug containing efavirenz, emtricitabine, and tenofovir (B777) disoproxil fumarate.[1] Adherence to these guidelines is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

The level of personal protective equipment required when handling this compound® depends on the specific task and the potential for exposure. For routine handling of intact tablets, standard laboratory precautions are generally sufficient. However, in situations where tablets may be compromised (e.g., crushed or broken), more stringent measures should be taken.

TaskMinimum PPE RequirementNIOSH Category Reference
Handling intact this compound® tabletsNitrile glovesUniversal
Compounding or manipulating tablets (crushing, dissolving)Double chemotherapy gloves, impermeable gown, eye and face protectionModerate to High
Cleaning up spills of crushed or powdered this compound®Double chemotherapy gloves, impermeable gown, eye and face protection, respiratory protection (if aerosolization is possible)High
Disposal of this compound® wasteNitrile glovesLow

This table is based on general guidelines for handling hazardous drugs and should be adapted to specific laboratory risk assessments.[2][3]

Handling and Storage Procedures

Receiving: Upon receipt, inspect the container for any damage or breakage. Wear nitrile gloves when unpacking.[3]

Storage: Store this compound® tablets in their original container at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[4] Keep the container tightly closed in a dry place.[4][5]

Handling:

  • Handle tablets with gloved hands.

  • Avoid crushing or breaking tablets to prevent aerosolization of the active pharmaceutical ingredients.

  • If tablets must be manipulated, conduct the work in a designated area, preferably within a ventilated enclosure (e.g., a fume hood or biological safety cabinet) to minimize inhalation exposure.

  • After handling, remove and discard gloves properly, and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of unused or expired this compound® is critical to prevent environmental contamination and accidental exposure.

Segregation:

  • Segregate this compound® waste from general laboratory waste.

  • Place unused or expired tablets, as well as any materials contaminated with the drug (e.g., gloves, wipes), into a clearly labeled, sealed container designated for pharmaceutical waste.

Disposal Methodology:

  • Non-Hazardous Disposal: For small quantities of non-hazardous pharmaceutical waste, incineration is the preferred method.[6] Place the sealed waste container into a biohazard-chemotoxic container for collection by a licensed waste management vendor.[6]

  • Hazardous Disposal: If this compound® is deemed a hazardous waste by your institution's Environmental Health and Safety (EHS) department, follow their specific guidelines for hazardous chemical waste disposal.[6] This may involve collection by EHS personnel for specialized incineration.

  • Decontamination of Work Surfaces: Clean any work surfaces that have come into contact with this compound® with an appropriate cleaning agent.

  • Empty Containers: Empty medication bottles that do not contain personal health information can be discarded in the regular trash.[6]

Experimental Workflow: Safe Handling and Disposal of this compound®

ATRIPLA_Handling_Workflow start Start: Receive this compound® inspect Inspect Container for Damage start->inspect don_gloves Don Nitrile Gloves inspect->don_gloves store Store in Original Container (25°C / 77°F) don_gloves->store handle Handle Intact Tablets don_gloves->handle manipulate Manipulate Tablets (if necessary) handle->manipulate wash_hands Wash Hands Thoroughly handle->wash_hands ventilated_enclosure Use Ventilated Enclosure manipulate->ventilated_enclosure ventilated_enclosure->wash_hands dispose_waste Dispose of Waste wash_hands->dispose_waste segregate Segregate Pharmaceutical Waste dispose_waste->segregate incinerate Incinerate via Waste Management segregate->incinerate end End incinerate->end

Caption: Workflow for the safe receipt, handling, and disposal of this compound® in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.